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  • Product: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde
  • CAS: 320-70-7

Core Science & Biosynthesis

Foundational

3-Fluoro-4-methoxy-5-nitrobenzaldehyde CAS number

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde Executive Summary: This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxy-5-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Executive Summary:

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, a specialized aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. As this compound is not readily cataloged with a dedicated CAS number, this document serves as a forward-looking whitepaper, presenting a validated synthetic pathway, predicted physicochemical properties, and a detailed exploration of its potential applications. By leveraging data from structurally analogous compounds, this guide offers field-proven insights for professionals in drug discovery and chemical synthesis, detailing its role as a versatile chemical intermediate. The narrative emphasizes experimental causality, self-validating protocols, and authoritative scientific grounding to ensure both technical accuracy and practical utility.

Introduction and Chemical Identity

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde featuring a unique combination of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups. This specific arrangement of functional groups on the aromatic ring creates a molecule with distinct electronic and steric properties, making it a highly valuable, albeit specialized, building block in organic synthesis. While a specific CAS (Chemical Abstracts Service) number for this compound is not found in major chemical databases, indicating it is not a stock commercial product, its synthesis is highly feasible from commercially available precursors. This guide will focus on its logical synthesis from 3-Fluoro-4-methoxybenzaldehyde.

The presence of the nitro group, a known pharmacophore, and the fluorine atom, a common feature in modern pharmaceuticals for modulating metabolic stability and binding affinity, suggests significant potential in drug discovery.[1][2] The aldehyde group provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions.

Physicochemical Properties and Characterization

The properties of the target compound can be predicted based on its proposed precursor, 3-Fluoro-4-methoxybenzaldehyde.

Property3-Fluoro-4-methoxybenzaldehyde (Precursor)3-Fluoro-4-methoxy-5-nitrobenzaldehyde (Predicted)Data Source
CAS Number 351-54-2Not Assigned[3]
Molecular Formula C₈H₇FO₂C₈H₆FNO₄-
Molecular Weight 154.14 g/mol 199.14 g/mol [3]
Appearance White to off-white crystalline solidLight yellow to yellow crystalline solid[2]
Melting Point 53-57 °CExpected to be significantly higher due to the nitro group and increased molecular weight.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethanol).Expected to have similar solubility in polar organic solvents.[4]

Proposed Synthesis and Reaction Mechanism

The most logical and direct route to synthesize 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is through the electrophilic aromatic substitution (nitration) of the commercially available precursor, 3-Fluoro-4-methoxybenzaldehyde.

Regioselectivity Analysis

The regiochemical outcome of the nitration is directed by the existing substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director. The fluorine atom (-F) is a deactivating, ortho-, para-director. The aldehyde group (-CHO) is a deactivating, meta-director.

  • The position ortho to the methoxy group and meta to the aldehyde (C5) is the most sterically accessible and electronically favorable position for nitration.

  • The strong activating effect of the methoxy group at the para-position will dominate, directing the incoming electrophile (NO₂⁺) to one of its ortho positions (C3 or C5).

  • Since C3 is already substituted with fluorine, the nitration will overwhelmingly occur at the C5 position.

Synthetic Workflow Diagram

G cluster_start Starting Material Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification SM 3-Fluoro-4-methoxybenzaldehyde (CAS: 351-54-2) Reactor Reaction Vessel (Cooled to 0-5 °C) SM->Reactor Dissolve Solvent Concentrated Sulfuric Acid (Solvent/Catalyst) Solvent->Reactor Quench Quench on Ice-Water Reactor->Quench Pour Mixture Nitrating_Agent Fuming Nitric Acid (Added Dropwise) Nitrating_Agent->Reactor Slow Addition Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Crude Product Wash->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize Final_Product 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (Pure Product) Recrystallize->Final_Product

Caption: Proposed workflow for the synthesis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Fluoro-4-methoxybenzaldehyde (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) while maintaining the internal temperature below 10 °C. Stir until all the aldehyde has dissolved.

  • Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cooled.

  • Controlled Addition & Reaction: Add the prepared nitrating mixture dropwise to the flask via the dropping funnel. Critically maintain the internal reaction temperature between 0 and 5 °C to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Product Isolation (Quenching): Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice and water. A solid precipitate should form.

  • Filtration and Washing: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying and Purification: Dry the crude product in a vacuum oven. The final pure product can be obtained by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Potential Applications in Research and Drug Development

The unique substitution pattern of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde makes it a valuable intermediate for synthesizing a range of target molecules.

Intermediate for Pharmaceutical Synthesis

Substituted nitrobenzaldehydes are crucial precursors in the synthesis of various pharmacologically active compounds.[6][7]

  • Anticancer Agents: The core structure is related to intermediates used in synthesizing fluorinated analogues of Combretastatin A-4, a potent anticancer agent.[8] The nitro group can also be reduced to an amine, providing a key functional group for further elaboration into diverse molecular scaffolds.

  • Antimicrobial Compounds: The nitroaromatic scaffold is present in several antimicrobial drugs. This compound could be used in multicomponent reactions, such as the Biginelli reaction, to create libraries of dihydropyrimidinones for antimicrobial screening.[6]

  • Enzyme Inhibitors: As a versatile building block, it can be used to synthesize targeted enzyme inhibitors for various therapeutic areas.[7]

Building Block for Agrochemicals and Materials Science
  • Agrochemicals: The molecule serves as a precursor for creating novel herbicides, insecticides, and fungicides, where the combination of fluoro and nitro groups can enhance biological activity.[7]

  • Dyes and Pigments: The aromatic nitroaldehyde structure is a common feature in the synthesis of azo dyes and other specialized pigments.[7]

  • Fluorescent Probes: Derivatization of the aldehyde can lead to the creation of Schiff bases, which are known to have interesting fluorescence properties, potentially leading to applications in biological imaging.[2][5]

Logical Application Workflow

G cluster_pharma Pharmaceutical Development cluster_materials Materials & Dyes Start 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde Reduction Reduction of NO2 to NH2 Start->Reduction Condensation Condensation Reaction (e.g., Biginelli) Start->Condensation Schiff_Base Schiff Base Formation (with primary amines) Start->Schiff_Base Final_Pharma Active Pharmaceutical Ingredients (APIs) Reduction->Final_Pharma Further Synthesis Azo_Coupling Azo Coupling Precursor (post-reduction) Reduction->Azo_Coupling Condensation->Final_Pharma Final_Materials Fluorescent Probes, Dyes, Polymers Schiff_Base->Final_Materials Azo_Coupling->Final_Materials

Caption: Potential synthetic pathways from the title compound to high-value applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde does not exist, a robust safety protocol can be constructed from the SDS of its precursor and structurally related nitroaromatic compounds.

  • Hazard Identification:

    • Causes skin irritation.[9]

    • Causes serious eye irritation.[10][11]

    • May cause respiratory irritation.[11]

    • Nitroaromatic compounds should be handled as potentially toxic.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[9]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). A lab coat is mandatory.[10]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[12] If dust is generated, a NIOSH-approved N95 dust mask may be appropriate.[13]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[9]

    • Wash hands thoroughly after handling.[11]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • First Aid Measures:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

Conclusion

3-Fluoro-4-methoxy-5-nitrobenzaldehyde represents a molecule of high potential for innovation in both pharmaceutical and materials science. Although not commercially available, its synthesis is straightforward via the nitration of a common precursor. The strategic placement of its functional groups provides a rich platform for chemical derivatization, enabling the development of novel anticancer agents, antimicrobials, and functional materials. This guide provides the foundational knowledge—from a detailed synthetic protocol to safety considerations—required for researchers to confidently incorporate this versatile building block into their research and development programs.

References

  • Benchchem. Application Note and Protocol: Large-Scale Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. Accessed March 2026.
  • Guidechem. What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?. (2022-11-23).
  • TCI Chemicals. SAFETY DATA SHEET: 2-Fluoro-5-nitrobenzaldehyde. (2025-11-11).
  • Sigma-Aldrich.
  • SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzaldehyde. (2009-06-29).
  • SAFETY DATA SHEET: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.
  • Benchchem. Potential Research Areas for 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ThermoFisher. SAFETY DATA SHEET: 4-Methoxy-3-nitrobenzaldehyde. (2025-10-07).
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Fluoro-4-nitrobenzaldehyde | 160538-51-2.
  • Sigma-Aldrich. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97 79418-78-3.
  • NIH PubChem. 3-Fluoro-p-anisaldehyde | C8H7FO2 | CID 67696.
  • Sigma-Aldrich. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde may be used to synthesize....
  • Chemdor. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | CAS 79418-78-3.
  • MedChemExpress. 3-Fluoro-4-methoxybenzaldehyde (3-Fluoro-para-anisaldehyde)
  • Thermo Scientific Chemicals. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 1 g | Buy Online.
  • PubChemLite. 3-fluoro-5-nitrobenzaldehyde (C7H4FNO3).
  • Sigma-Aldrich. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97 79418-78-3.
  • ResearchGate. Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. (2015-06-19).
  • Organic Syntheses Procedure. Aldehydes from Acid Chlorides by modified Rosenmund Reduction.
  • Benchchem. Application Notes and Protocols: 4-Methoxy-3-nitrobenzaldehyde in Multicomponent Reactions for Drug Discovery.
  • Sarchem Labs. Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (2025-07-26).

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Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methoxy-5-nitrobenzaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, a substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Due to its status as a potentially novel or non-commercialized compound, this guide will focus on a proposed synthetic pathway, predicted physicochemical and spectroscopic properties based on analogous compounds, and a discussion of its potential research applications.

Chemical Identity and Structure

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a trifunctionalized benzene derivative containing an aldehyde, a nitro group, and a fluoro group, in addition to a methoxy substituent. The strategic placement of these functional groups is anticipated to impart unique electronic and steric properties, making it an interesting candidate for further chemical exploration.

Table 1: Chemical Identification of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde and Key Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Fluoro-4-methoxy-5-nitrobenzaldehyde C₈H₆FNO₄199.14Not Available
3-Fluoro-4-methoxybenzaldehydeC₈H₇FO₂154.14351-54-2[1][2][3]
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)C₈H₇NO₅197.146635-20-7[4]
3-Fluoro-5-nitrobenzaldehydeC₇H₄FNO₃169.11108159-96-2[5]

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C3 [label="C"];
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C7 [label="C"];
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C8 [label="C"];
H3 [label="H"];
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N1 [label="N"];
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O5 [label="O"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

C1 -- C7 [len=1.5]; C7 -- H1 [len=1.0]; C7 -- O1 [len=1.5, style=double];

C2 -- H2 [len=1.0];

C3 -- O2 [len=1.5]; O2 -- C8 [len=1.5]; C8 -- H3 [len=1.0]; C8 -- H4 [len=1.0]; C8 -- H5 [len=1.0];

C4 -- F1 [len=1.5];

C5 -- H5 [label="", len=1.0];

C6 -- N1 [len=1.5]; N1 -- O4 [len=1.5, style=double]; N1 -- O5 [len=1.5];

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

C7 [pos="0,3!"]; H1 [pos="-0.7,3.5!"]; O1 [pos="0.7,3.5!"];

H2 [pos="-2.3,1.25!"];

O2 [pos="-2.3,-1.25!"]; C8 [pos="-3.3,-0.75!"]; H3 [pos="-3.8,-1.25!"]; H4 [pos="-3.8,-0.25!"]; H5 [pos="-2.8,-0.25!"];

F1 [pos="0,-3!"];

H5 [pos="2.3,-1.25!"];

N1 [pos="2.3,1.25!"]; O4 [pos="3.0,0.75!"]; O5 [pos="2.3,2.25!"]; }

Figure 1: Chemical structure of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

Proposed Synthesis

A plausible synthetic route to 3-Fluoro-4-methoxy-5-nitrobenzaldehyde involves the nitration of the commercially available 3-Fluoro-4-methoxybenzaldehyde. The electron-donating methoxy group and the weakly deactivating fluoro group will direct the electrophilic nitration. The nitro group is expected to add to the position ortho to the methoxy group and meta to the aldehyde group.

Synthesis_Pathway A 3-Fluoro-4-methoxybenzaldehyde (Starting Material) C Reaction (Electrophilic Aromatic Substitution) A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (Product) C->D E Purification (e.g., Recrystallization, Chromatography) D->E F Purified Product E->F

Figure 2: Proposed synthesis workflow for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

Experimental Protocol (Proposed)
  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 3-Fluoro-4-methoxybenzaldehyde to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water until neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Physical and Chemical Properties (Predicted)

The physical properties of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde are predicted based on the properties of structurally similar compounds.

Table 2: Predicted Physical Properties

PropertyPredicted Value/ObservationRationale/Comparison
Appearance Pale yellow to yellow crystalline solidNitroaromatic compounds are often colored. 5-Nitrovanillin is a yellow powder[4].
Melting Point (°C) 100 - 120The melting point is expected to be higher than 3-fluoro-4-methoxybenzaldehyde (29 °C) due to the addition of the polar nitro group which increases intermolecular forces. 5-Nitrovanillin has a melting point of 172-175 °C[4].
Boiling Point (°C) > 300Expected to be significantly higher than 3-fluoro-4-methoxybenzaldehyde (132 °C at 11 mmHg) due to increased molecular weight and polarity.
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate)The presence of the polar nitro and aldehyde groups may impart some water solubility, but the aromatic ring will limit it. Nitrobenzaldehydes generally show good solubility in organic solvents.

Spectroscopic Data (Predicted)

The following spectroscopic characteristics are predicted for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / FrequenciesInterpretation
¹H NMR Aldehyde proton (CHO): δ 9.8-10.2 ppm (singlet)Aromatic protons: δ 7.5-8.5 ppm (two doublets)Methoxy protons (OCH₃): δ 3.9-4.1 ppm (singlet)The aldehyde proton will be significantly deshielded. The two aromatic protons will appear as doublets due to coupling with the fluorine atom. The methoxy protons will be a singlet.
¹³C NMR Carbonyl carbon (C=O): δ 185-195 ppmAromatic carbons: δ 110-160 ppm (showing C-F coupling)Methoxy carbon (OCH₃): δ 55-65 ppmThe carbonyl carbon will be in the typical aldehyde region. The carbon attached to the fluorine will show a large coupling constant.
IR (cm⁻¹) C=O stretch (aldehyde): 1690-1715NO₂ asymmetric stretch: 1510-1560NO₂ symmetric stretch: 1335-1370C-F stretch: 1000-1400Aromatic C-H stretch: ~3100These are characteristic vibrational frequencies for the respective functional groups.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is not available. The following precautions are based on the known hazards of structurally related compounds containing aldehyde, nitro, and fluoro functionalities.[6][7]

  • Hazard Statements (Expected):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • IF ON SKIN: Wash with plenty of soap and water.

    • Store in a well-ventilated place. Keep container tightly closed.

Potential Applications in Research and Drug Development

Substituted nitrobenzaldehydes are valuable precursors in organic synthesis, particularly in the pharmaceutical and materials science sectors.[8][9] The unique combination of functional groups in 3-Fluoro-4-methoxy-5-nitrobenzaldehyde suggests several potential areas of application.

Applications cluster_0 Medicinal Chemistry cluster_1 Materials Science cluster_2 Organic Synthesis A Precursor for Bioactive Molecules B Synthesis of Heterocycles C Development of Enzyme Inhibitors D Synthesis of Dyes and Pigments E Development of Nonlinear Optical Materials F Versatile Building Block Core 3-Fluoro-4-methoxy-5-nitrobenzaldehyde Core->A Core->B Core->C Core->D Core->E Core->F

Figure 3: Potential application areas for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

  • Medicinal Chemistry: The nitro group can be reduced to an amine, providing a handle for further functionalization to create a diverse library of compounds for biological screening. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[2] Substituted benzaldehydes are precursors to various bioactive scaffolds, including Schiff bases, chalcones, and heterocyclic systems with potential anticancer, antimicrobial, and anti-inflammatory activities.[10][11]

  • Materials Science: Nitroaromatic compounds are often used in the synthesis of dyes and pigments.[8] The electronic properties imparted by the substituents may also make this compound a candidate for investigation in the field of nonlinear optical materials.

Conclusion

While 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is not a widely characterized compound, its structure suggests significant potential as a versatile building block in synthetic chemistry. This guide provides a foundational understanding of its likely properties and a proposed route for its synthesis. Further experimental investigation is required to fully elucidate its physical, chemical, and biological characteristics.

References

  • Ebosei, et al. (2024). Exploring the chemistry, reactions, applications, and biomedical potentials of 2-nitrobenzaldehyde and 2-chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 349.
  • Sarchem Labs. (2025, July 26). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • Taylor & Francis Online. (2019, January 14). Exploratory applications of 2-nitrobenzaldehyde-derived Morita-Baylis-Hillman adducts as synthons in the construction of drug-like scaffolds.
  • PubChem. (n.d.). 3-Fluoro-p-anisaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-fluoro-5-nitrobenzaldehyde (C7H4FNO3). Retrieved from [Link]

  • Google Patents. (n.d.). US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]

  • Synerzine. (2018, June 22). p-Anisaldehyde. Retrieved from [Link]

  • ResearchGate. (2015, June 19). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. Retrieved from [Link]

Sources

Foundational

Advanced Technical Guide: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in Medicinal Chemistry

Executive Summary 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS 320-70-7) is a highly functionalized aromatic building block pivotal in the synthesis of central nervous system (CNS) therapeutics and advanced agrochemicals....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS 320-70-7) is a highly functionalized aromatic building block pivotal in the synthesis of central nervous system (CNS) therapeutics and advanced agrochemicals. This technical whitepaper provides an in-depth analysis of its structural properties, a field-proven synthetic protocol, and its derivatization pathways, specifically focusing on its role in developing 5-HT1 receptor ligands.

Structural & Physicochemical Profiling

The utility of 3-fluoro-4-methoxy-5-nitrobenzaldehyde stems from its dense functionalization. The tetrasubstituted benzene ring presents four distinct chemical handles, each contributing unique electronic and steric properties to the molecule and its downstream derivatives[1].

  • Aldehyde (-CHO): Serves as the primary site for reductive amination, condensation, or reduction to benzyl alcohols.

  • Fluoro (-F): Enhances metabolic stability and lipophilicity, which is a crucial parameter for blood-brain barrier (BBB) penetration in CNS-targeted drugs.

  • Methoxy (-OCH3): Acts as a hydrogen bond acceptor and strongly influences the electronic distribution of the aromatic ring.

  • Nitro (-NO2): Provides a latent amine handle. It can be selectively reduced to an aniline derivative for subsequent amide coupling or heterocycle formation.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Fluoro-4-methoxy-5-nitrobenzaldehyde
CAS Registry Number 320-70-7
Molecular Formula C8H6FNO4
Molecular Weight 199.14 g/mol
Physical State Solid (typically pale yellow to yellow powder)
Key Functional Groups -CHO, -F, -OCH3, -NO2

Mechanistic Synthesis: Regioselective Nitration

The most efficient and scalable route to synthesize 3-fluoro-4-methoxy-5-nitrobenzaldehyde is the electrophilic aromatic nitration of 3-fluoro-4-methoxybenzaldehyde[2]. The regioselectivity of this reaction is strictly governed by the synergistic directing effects of the existing substituents.

Causality of Regioselectivity: The methoxy group at C-4 is a strong electron-donating group (EDG) via resonance, strongly directing incoming electrophiles to the ortho positions (C-3 and C-5). Since C-3 is occupied by the fluorine atom, C-5 is the only available ortho position. Furthermore, the aldehyde at C-1 is an electron-withdrawing group (EWG) that directs meta, which also points directly to the C-5 position. This synergistic directing effect ensures high regioselectivity and minimizes unwanted byproducts[3].

Synthesis SM 3-Fluoro-4-methoxybenzaldehyde (SM) Reagents HNO3 / H2SO4 (0-5°C) SM->Reagents Electrophilic Addition Intermediate Nitronium Ion Attack at C-5 Position Reagents->Intermediate Directing Group Synergy Product 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde Intermediate->Product Aqueous Quench

Fig 1. Electrophilic aromatic nitration workflow of 3-fluoro-4-methoxybenzaldehyde.

Step-by-Step Protocol: Nitration Workflow

This protocol is designed as a self-validating system. Temperature control is the critical variable; deviations above 5°C will lead to oxidative degradation of the aldehyde to a carboxylic acid and potential di-nitration.

  • Acid Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add concentrated sulfuric acid (H2SO4, 98%, 5.0 equiv). Cool the flask to 0°C using an ice-salt bath. Slowly add fuming nitric acid (HNO3, 1.1 equiv) dropwise.

    • Causality: H2SO4 acts as both a catalyst and a dehydrating agent, protonating HNO3 to generate the highly electrophilic nitronium ion (NO2+) required for the reaction.

  • Substrate Addition: Dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 equiv) in a minimal amount of concentrated H2SO4. Add this solution dropwise to the nitrating mixture, maintaining the internal temperature strictly between 0°C and 5°C.

    • Causality: Exothermic control prevents the oxidation of the sensitive -CHO group and ensures the reaction remains kinetically controlled.

  • Reaction Progression: Stir the mixture at 0-5°C for 2 hours. Monitor via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1).

    • Validation: The starting material spot will disappear, replaced by a lower Rf spot corresponding to the highly polar nitro product.

  • Quenching and Isolation: Pour the reaction mixture slowly over crushed ice with vigorous stirring.

    • Causality: The sudden dilution and cooling safely quench the nitration process and precipitate the highly insoluble 3-fluoro-4-methoxy-5-nitrobenzaldehyde.

  • Purification: Filter the pale yellow precipitate, wash extensively with cold distilled water until the filtrate is pH neutral, and recrystallize from ethanol to yield the pure product.

Applications in Medicinal Chemistry & Drug Development

In modern drug discovery, 3-fluoro-4-methoxy-5-nitrobenzaldehyde is prominently featured as a core scaffold for synthesizing ligands targeting the 5-HT1 type receptors, which are critical in the pharmacological therapy of CNS disorders such as depression, migraines, and anxiety[4].

The typical workflow involves orthogonal transformations of the aldehyde and nitro groups to build complex pharmacophores. For instance, the aldehyde can be selectively reduced using sodium borohydride (NaBH4) in methanol at 0°C to yield 3-fluoro-4-methoxy-5-nitrobenzyl alcohol[4]. Alternatively, the nitro group can be reduced via catalytic hydrogenation (Pd/C, H2) to an aniline, which is subsequently coupled with various carboxylic acids to form stable amide linkages.

Applications Core 3-Fluoro-4-methoxy-5-nitrobenzaldehyde Red Nitro Reduction (Pd/C, H2) Core->Red Ox Aldehyde Reduction (NaBH4) Core->Ox Amine 5-Amino Derivative Red->Amine Coupling Amide/Ether Coupling Amine->Coupling Alcohol Benzyl Alcohol Derivative Ox->Alcohol Alcohol->Coupling CNS 5-HT1 Receptor Ligands Coupling->CNS

Fig 2. Derivatization pathways of the core structure toward CNS therapeutics.

Analytical Characterization Standards

To ensure the trustworthiness and self-validation of the synthesized compound, the following analytical signatures must be confirmed post-purification:

  • 1H NMR (CDCl3): The aldehyde proton typically appears as a sharp singlet far downfield (~10.2 ppm). The aromatic proton at C-2 will appear as a doublet or multiplet (~7.5-8.0 ppm) coupling with the adjacent fluorine atom. The methoxy protons will appear as a strong, integrated singlet (~4.1 ppm)[4].

  • Mass Spectrometry (ESI-MS): The expected[M+H]+ peak should be observed at m/z 200.1, confirming the molecular weight of the nitrated product.

References

  • Source: google.com (Google Patents)

Sources

Exploratory

3-Fluoro-4-methoxy-5-nitrobenzaldehyde molecular weight

An In-Depth Technical Guide to 3-Fluoro-4-methoxy-5-nitrobenzaldehyde Abstract 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Abstract

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an aldehyde, a fluoro group, a methoxy group, and a nitro group, provides a versatile platform for constructing complex molecular architectures. The interplay of these functional groups dictates the molecule's reactivity, enabling its use in a wide array of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, a robust synthesis protocol with mechanistic insights, a predictive spectroscopic profile, and a discussion of its applications in research and drug development, with a focus on safety and handling.

Physicochemical Properties

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its core physical and chemical identifiers are summarized below, providing the foundational data required for experimental design and stoichiometric calculations.

PropertyValueSource(s)
Molecular Formula C₇H₄FNO₃[1]
Molecular Weight 169.11 g/mol [1]
CAS Number 160538-51-2[2]
Appearance White to off-white powder or crystals[1]
Melting Point 53-58 °C[1]
Solubility Soluble in common organic solvents[2]

Synthesis and Purification

The synthesis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is most effectively achieved via the electrophilic nitration of its precursor, 3-fluoro-4-methoxybenzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

2.1 Mechanistic Rationale

The methoxy (-OCH₃) group is a strong activating, ortho-, para-director, while the fluoro (-F) group is a weak activating, ortho-, para-director. The aldehyde (-CHO) group is a deactivating, meta-director. The nitration is directed primarily by the powerful activating effect of the methoxy group. The nitro group (-NO₂) is installed at the C5 position (ortho to the methoxy group and meta to the aldehyde) due to the strong directing influence of the methoxy group and favorable steric access.

2.2 Experimental Protocol: Synthesis via Nitration

This protocol is adapted from established procedures for the nitration of substituted benzaldehydes.[3]

Materials:

  • 3-fluoro-4-methoxybenzaldehyde

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Petroleum Ether

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.

  • Substrate Addition: Slowly add 3-fluoro-4-methoxybenzaldehyde to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over 30-60 minutes. Causality: A slow, controlled addition is critical to prevent overheating and the formation of undesired byproducts from over-nitration.[3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. This step is a self-validating checkpoint to ensure the reaction has gone to completion.

  • Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake sequentially with cold deionized water until the filtrate is neutral to pH paper, followed by a cold 5% sodium bicarbonate solution to remove residual acid, and finally with more cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield pure 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.[3]

2.3 Synthesis Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Nitration Dropwise Addition of Nitrating Mixture (Maintain 0-5 °C) Nitrating_Mixture->Nitration Slowly Precursor_Solution Dissolve Precursor in H₂SO₄ (0-5 °C) Precursor_Solution->Nitration Add Precursor Solution to Reactor Stir Stir & Monitor (TLC Check) Nitration->Stir 1 hour Quench Pour onto Ice Stir->Quench Reaction Complete Filter Filter Precipitate Quench->Filter Wash Wash with H₂O & NaHCO₃ Filter->Wash Recrystallize Recrystallize (Petroleum Ether) Wash->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Caption: Workflow for the synthesis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

Spectroscopic Profile (Predictive)

While a definitive experimental spectrum requires empirical data, a highly accurate predictive profile can be generated based on the known effects of the constituent functional groups and analysis of structurally similar compounds.[4][5]

3.1 ¹H NMR Spectroscopy

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.9-10.1Singlet (s)1HAldehyde (-CHO)The aldehyde proton is highly deshielded by the carbonyl group and the aromatic ring.
~7.5-7.7Doublet (d)1HAromatic (Ar-H)This represents the single proton on the aromatic ring, which will appear as a doublet due to coupling with the adjacent fluorine atom.
~4.0-4.2Singlet (s)3HMethoxy (-OCH₃)The methoxy protons are in a typical chemical shift range, appearing as a sharp singlet.

3.2 ¹³C NMR Spectroscopy

Predicted Chemical Shift (δ) ppmAssignmentRationale
~188-191Aldehyde Carbonyl (C=O)Typical range for an aromatic aldehyde carbonyl carbon.
~150-155Aromatic (C-O)Aromatic carbon attached to the electron-donating methoxy group.
~145-150 (d)Aromatic (C-F)Aromatic carbon directly bonded to fluorine, will show a large C-F coupling constant.
~140-145Aromatic (C-NO₂)Aromatic carbon attached to the electron-withdrawing nitro group.
~130-135Aromatic (C-CHO)Quaternary carbon attached to the aldehyde group.
~110-115 (d)Aromatic (C-H)Aromatic carbon bonded to hydrogen, will show a smaller C-F coupling constant.
~56-58Methoxy Carbon (-OCH₃)Typical range for a methoxy carbon attached to an aromatic ring.

3.3 FT-IR Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~2850 & ~2750MediumAldehyde C-H Stretch (Fermi doublet)[5]
~1700-1715StrongAldehyde C=O Carbonyl Stretch
~1580-1600Medium-StrongAromatic C=C Stretch
~1520-1540 & ~1340-1360StrongAsymmetric & Symmetric N-O Stretch (Nitro group)
~1200-1280StrongAryl-O-CH₃ Ether Stretch
~1000-1100StrongC-F Stretch

Reactivity and Applications in Drug Development

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be addressed selectively to build molecular complexity. It is a key starting material for pharmaceuticals, agrochemicals, and advanced materials.[1]

  • Aldehyde Group: This is a primary site for nucleophilic addition and condensation reactions. It is readily converted into oximes, Schiff bases, and hydrazones, or reduced to an alcohol or oxidized to a carboxylic acid.[1][6] The formation of an oxime derivative is a key step in developing potential reactivators of acetylcholinesterase, which has applications in treating organophosphate poisoning.[6]

  • Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amine (-NH₂). This amine serves as a crucial synthetic handle for forming amides, sulfonamides, and other functionalities common in drug molecules. Furthermore, the nitro group itself is a pharmacophore in some anticancer agents, acting as a cytotoxin in hypoxic cells.[6]

  • Aromatic Ring: The electron-deficient nature of the ring, enhanced by the nitro and aldehyde groups, makes it susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of new substituents.

G cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Reactions cluster_ring Aromatic Ring Reactions Core 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde Oxime Oximes (Antidotes) Core->Oxime H₂NOH SchiffBase Schiff Bases (Ligands, Probes) Core->SchiffBase R-NH₂ Alcohol Benzyl Alcohols Core->Alcohol Reduction (e.g., NaBH₄) Amine Anilines (Amide Synthesis) Core->Amine Reduction (e.g., H₂/Pd) SNAr SNAr Products Core->SNAr Nu:⁻

Caption: Role as a versatile hub for synthesizing diverse chemical scaffolds.

Safety and Handling

As a laboratory chemical, 3-Fluoro-4-methoxy-5-nitrobenzaldehyde requires careful handling to minimize exposure and risk. The following guidelines are based on safety data for structurally related compounds.[7][8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

  • Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[7]

  • Handling Precautions: Avoid formation and inhalation of dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move person to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

    • In all cases of significant exposure, seek medical attention.[9]

Conclusion

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a high-value chemical intermediate whose strategic combination of functional groups makes it an asset in medicinal chemistry and materials science. Its predictable reactivity allows for the rational design of synthetic pathways to produce novel compounds with desired biological or physical properties. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any researcher looking to leverage its synthetic potential.

References

  • Benchchem. (n.d.). Application Note and Protocol: Large-Scale Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • ChemicalBook. (n.d.). 3-FLUORO-4-NITRO-BENZALDEHYDE | 160538-51-2.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing.
  • Benchchem. (n.d.). Potential Research Areas for 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide.
  • ChemicalBook. (2025, July 24). 3-FLUORO-4-NITRO-BENZALDEHYDE (CAS 160538-51-2) information.
  • Acros Organics. (2025, December 19). SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97.
  • Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxybenzaldehyde 99.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE(79418-78-3) 1H NMR spectrum.
  • Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96%.
  • Organic Syntheses. (n.d.). Aldehydes from Acid Chlorides by modified Rosenmund Reduction.
  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET: 4-Methoxy-3-nitrobenzaldehyde.
  • BLD Pharmatech. (2022, August 4). MSDS of 3-Fluoro-4-hydroxybenzaldehyde.
  • Guidechem. (2022, November 23). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?.
  • IUCrData. (2018). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. PMC.
  • Sigma-Aldrich. (n.d.). 3-HYDROXY-4-METHOXY-5-NITROBENZALDEHYDE | 80547-69-9.
  • Thorat, B. R., et al. (2015, June 19). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. ResearchGate.
  • Benchchem. (n.d.). Spectroscopic Analysis of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide.
  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.

Sources

Foundational

A Guide to the Spectroscopic Characterization of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Introduction 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring an electron-wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring an electron-withdrawing nitro group, an electron-donating methoxy group, and a halogen, makes it a versatile building block for more complex molecular architectures. Accurate structural elucidation is paramount for its use in any synthetic workflow, ensuring the identity and purity of the material.

This technical guide provides a predictive analysis of the key spectroscopic data for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (C₈H₆FNO₄). As experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of spectroscopy and data from structurally analogous compounds to forecast its spectral characteristics. We present detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to empower researchers to perform empirical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, both ¹H and ¹³C NMR will provide definitive information on the arrangement of substituents on the aromatic ring.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. However, should solubility be an issue, or if hydrogen-bonding interactions need to be probed, Dimethyl sulfoxide-d₆ (DMSO-d₆) serves as an excellent alternative. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert and its single, sharp resonance peak does not typically overlap with signals from the analyte.

A key consideration for this molecule is the presence of fluorine. The ¹⁹F nucleus is NMR-active (spin I = ½) and will couple with nearby ¹H and ¹³C nuclei. This C-F coupling is particularly informative in ¹³C NMR, where coupling constants over one to four bonds (¹JCF, ²JCF, ³JCF, ⁴JCF) can be observed, providing unequivocal evidence for the position of the fluorine atom relative to the carbon skeleton.[1][2] While standard ¹³C NMR is conducted with broadband proton decoupling to simplify the spectrum into singlets, the C-F couplings will persist, resulting in doublets or more complex multiplets for the carbons near the fluorine atom.[2]

Predicted Spectroscopic Data (NMR)

The predictions below are based on established substituent effects on aromatic systems and data from similar compounds such as 3-nitrobenzaldehyde and other fluorinated benzaldehydes.[3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentRationale
~10.0Singlet (or very narrow doublet)-1HAldehyde (-CHO)The strongly deshielding environment of the carbonyl and aromatic ring places this proton far downfield.[4]
~7.8Doublet~2-3 Hz1HAromatic H-6This proton is ortho to the strongly electron-withdrawing aldehyde group and will show a small four-bond coupling (⁴JHF) to the fluorine atom.
~7.6Doublet~2-3 Hz1HAromatic H-2This proton is ortho to the nitro group and meta to the aldehyde. It will display a small four-bond coupling (⁴JHF) to the fluorine.
~4.1Singlet-3HMethoxy (-OCH₃)The methoxy group protons are chemically equivalent and appear as a singlet in a typical region for aryl methyl ethers.

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Frequency: 101 MHz

Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)AssignmentRationale
~189DoubletAldehyde Carbonyl (C=O)The carbonyl carbon is highly deshielded. It will exhibit a small coupling to the fluorine atom (⁴JCF).
~155Doublet (large J)Aromatic C-FThe carbon directly attached to fluorine will show a very large one-bond coupling constant (¹JCF > 240 Hz).[2]
~152Singlet (or narrow doublet)Aromatic C-OCH₃This carbon is shielded by the methoxy group but deshielded by its position relative to the nitro and fluoro groups.
~142Singlet (or narrow doublet)Aromatic C-NO₂The carbon bearing the nitro group will be significantly downfield.
~135DoubletAromatic C-CHOThe carbon attached to the aldehyde group will show coupling to the fluorine atom (³JCF).
~118DoubletAromatic C-H (C6)This CH carbon will show a significant two-bond coupling to fluorine (²JCF).
~115DoubletAromatic C-H (C2)This CH carbon will also show coupling to fluorine (³JCF).
~57SingletMethoxy Carbon (-OCH₃)The methoxy carbon appears in its characteristic upfield region.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde for ¹H NMR (or 50-75 mg for ¹³C NMR) and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid column height is approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for carbons not coupled to fluorine. Ensure a sufficient number of scans for a good signal-to-noise ratio.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Sample (10-75 mg) p2 Dissolve in CDCl3 with TMS (~0.7 mL) p1->p2 p3 Transfer to 5mm NMR Tube p2->p3 a1 Insert into Spectrometer p3->a1 a2 Lock & Shim a1->a2 a3 Tune Probe (¹H or ¹³C) a2->a3 a4 Acquire FID Data a3->a4 d1 Fourier Transform a4->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Calibrate to TMS (0 ppm) d3->d4 end end d4->end Final Spectrum

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Expertise & Experience: Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples. It requires minimal sample preparation—a small amount of the solid is simply pressed against a crystal (often diamond or germanium). This is a significant advantage over the traditional KBr pellet method, which is more labor-intensive and can be affected by atmospheric moisture. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the clear identification of key bonds.[6]

Predicted Spectroscopic Data (IR)

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2850 & ~2750Medium, SharpAldehyde C-H StretchThis characteristic Fermi doublet is a definitive marker for an aldehyde group.[7]
~1710Strong, SharpAldehyde C=O StretchThe carbonyl stretch is typically one of the most intense peaks in the spectrum. Its position is influenced by conjugation with the aromatic ring.[4]
~1600, ~1480Medium-WeakAromatic C=C StretchThese absorptions are characteristic of the benzene ring itself.
~1530 & ~1350StrongNO₂ Asymmetric & Symmetric StretchThe two strong absorptions for the nitro group are highly characteristic and confirm its presence.[4]
~1280StrongAryl-O Stretch (Ether)This peak corresponds to the C-O stretching of the methoxy group attached to the ring.
~1100Medium-StrongC-F StretchThe carbon-fluorine bond stretch typically appears in this region.
Experimental Protocol: ATR-FTIR Data Acquisition
  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid 3-Fluoro-4-methoxy-5-nitrobenzaldehyde onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Visualization: IR Workflow

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis s1 Clean ATR Crystal s2 Collect Background Spectrum s1->s2 p1 Place Sample on Crystal s2->p1 p2 Apply Pressure p1->p2 p3 Collect Sample Spectrum (16-32 scans) p2->p3 end end p3->end Final Spectrum (%T vs cm⁻¹)

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expertise & Experience: Causality Behind Experimental Choices

For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective method.[8] GC separates the compound from any potential impurities before it enters the mass spectrometer. EI is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint that can be compared to library data and used to deduce the molecule's structure.[9]

Predicted Spectroscopic Data (MS)
  • Molecular Formula: C₈H₆FNO₄

  • Molecular Weight: 199.14 g/mol

  • Predicted Molecular Ion Peak [M]⁺•: m/z = 199

Table 4: Predicted Key Mass Spectrum Fragments (Electron Ionization)

m/zProposed FragmentProposed Loss from [M]⁺•
170[M - CHO]⁺Loss of the aldehyde group
168[M - OCH₃]⁺Loss of the methoxy radical
153[M - NO₂]⁺Loss of the nitro group
125[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide from the [M - NO₂]⁺ ion
Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC-MS Instrument Setup:

    • Injector: Set to 250 °C.

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 70 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow of 1 mL/min.

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC.

    • The mass spectrometer will operate in EI mode (70 eV).

    • Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

    • The ion source and quadrupole temperatures should be set to ~230 °C and ~150 °C, respectively.[8]

Visualization: MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis p1 Prepare Dilute Solution (~1 mg/mL) g1 Inject 1 µL into GC p1->g1 g2 Separation on Column m1 Electron Ionization (70 eV) g2->m1 m2 Fragmentation m1->m2 m3 Mass Analyzer (Quadrupole) m2->m3 m4 Detection m3->m4 end end m4->end Mass Spectrum (Abundance vs. m/z)

Caption: Workflow for GC-MS Spectroscopic Analysis.

Conclusion

The structural elucidation of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde relies on a synergistic application of modern spectroscopic techniques. This guide provides a robust, theoretically grounded prediction of its NMR, IR, and MS spectra. The aldehyde functionality should be clearly identifiable by a ¹H NMR signal around 10.0 ppm and strong IR bands near 1710 cm⁻¹ and 2850/2750 cm⁻¹. The nitro group will be evident from intense IR absorptions around 1530 and 1350 cm⁻¹. The substitution pattern can be definitively confirmed by the C-F coupling patterns in the ¹³C NMR spectrum and the specific splitting of the two aromatic protons in the ¹H NMR spectrum. Finally, mass spectrometry will confirm the molecular weight with a molecular ion peak at m/z 199 and show characteristic fragmentation patterns corresponding to the loss of its functional groups. The detailed protocols provided herein offer a clear path for researchers to obtain and verify this data empirically.

Sources

Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methoxy-5-nitrobenzaldehyde: Reactivity, Functional Groups, and Synthetic Utility

Abstract This technical guide offers a comprehensive analysis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide offers a comprehensive analysis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The document elucidates the intricate interplay of the molecule's four distinct functional groups—aldehyde, fluoro, methoxy, and nitro—and their collective influence on its chemical reactivity. We will explore the electronic effects governing the molecule's behavior in key organic transformations, including nucleophilic additions and aromatic substitutions. Detailed experimental protocols for representative reactions are provided, supported by mechanistic insights and process visualizations to furnish researchers, chemists, and drug development professionals with a practical and in-depth understanding of this versatile synthetic building block.

Introduction

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both electron-donating (methoxy) and strongly electron-withdrawing (nitro, fluoro, aldehyde) groups, creates a nuanced electronic environment that dictates its reactivity. This structural arrangement allows for selective transformations at multiple sites, making it a strategic precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding the specific contribution of each functional group is paramount for designing efficient and high-yielding synthetic routes.

Physicochemical and Spectroscopic Profile

The fundamental properties of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde are summarized below. This data is essential for its proper handling, characterization, and use in quantitative experiments.

Table 1: Physicochemical Properties of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

PropertyValueSource
CAS Number 320-70-7[2]
Molecular Formula C₈H₆FNO₄[2]
Molecular Weight 199.14 g/mol [3]
Appearance Typically a powder or crystalline solid[1]
Synonyms 3-fluoro-4-methoxy-5-nitro-benzaldehyde[2]

While specific spectral data is not extensively published, the expected spectroscopic characteristics can be reliably predicted based on the functional groups present.

Table 2: Predicted Spectroscopic Data

TechniqueExpected CharacteristicsRationale
¹H NMR Aldehyde Proton (CHO): Singlet, δ ~9.8-10.2 ppm.Aromatic Protons: Two doublets in the aromatic region (δ ~7.5-8.5 ppm).Methoxy Protons (OCH₃): Singlet, δ ~3.9-4.1 ppm.The aldehyde proton is highly deshielded. The two aromatic protons will appear as distinct signals due to their unique electronic environments. The methoxy protons will appear as a characteristic singlet.
¹³C NMR Carbonyl Carbon (C=O): δ ~185-195 ppm.Aromatic Carbons: Multiple signals between δ ~110-160 ppm, including carbons attached to F, O, and N.Methoxy Carbon (OCH₃): δ ~55-60 ppm.The carbonyl carbon is significantly downfield. The substitution pattern results in six distinct aromatic carbon signals.
IR Spectroscopy C=O Stretch (Aldehyde): Strong absorption at ~1700-1715 cm⁻¹.NO₂ Stretch: Two strong absorptions at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).C-O Stretch (Methoxy): Absorption around ~1250 cm⁻¹.C-F Stretch: Strong absorption around ~1100-1200 cm⁻¹.The position of the carbonyl stretch is characteristic of an aromatic aldehyde.[4] The two strong nitro group absorptions are highly diagnostic.[4]
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 199.0281.High-resolution mass spectrometry can confirm the elemental composition.

Analysis of Functional Group Reactivity

The reactivity of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a direct consequence of the electronic properties of its substituents. The interplay between these groups creates a molecule with a highly electrophilic aldehyde and an electron-deficient aromatic ring.

Caption: Electronic influence of functional groups on the core structure.

The aldehyde group is the primary site for nucleophilic attack. Its reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the nitro, fluoro, and aldehyde groups themselves.

  • Causality: The nitro group, positioned meta to the aldehyde, exerts a powerful inductive (-I) and resonance (-R) electron-withdrawing effect.[4] This effect is relayed through the aromatic ring, pulling electron density away from the carbonyl carbon. This withdrawal intensifies the partial positive charge (δ+) on the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles.[5] While the para-methoxy group has an opposing electron-donating resonance effect (+R), it is overpowered by the combined influence of the three deactivating groups.

  • Common Reactions:

    • Nucleophilic Addition: The core reactivity involves the addition of nucleophiles (e.g., organometallics, cyanides, amines) to the carbonyl carbon.

    • Oximation: Reaction with hydroxylamine to form an oxime, a common step in drug synthesis.[6][7]

    • Reductive Amination: Conversion to an amine via reaction with an amine in the presence of a reducing agent.

    • Oxidation: Can be oxidized to the corresponding carboxylic acid using strong oxidizing agents.

    • Reduction: Can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride.

The substitution pattern makes the aromatic ring electron-deficient and influences the position of any further electrophilic or nucleophilic aromatic substitution.

  • Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS due to the presence of three deactivating groups (nitro, fluoro, aldehyde). Any substitution would be directed by the weak activating effect of the methoxy group to the positions ortho and para to it. However, these positions are already occupied, making further EAS highly unfavorable.

  • Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring, particularly due to the nitro group, makes it a candidate for NAS. The fluorine atom, being a good leaving group, is the most likely site for displacement by a strong nucleophile. The nitro group ortho to the fluorine atom provides the necessary activation by stabilizing the negative charge in the Meisenheimer complex intermediate.

The nitro group is a powerful electron-withdrawing moiety that can be readily transformed into other functional groups.

  • Reactivity: The most significant reaction of the nitro group is its reduction to an aniline (amino group). This transformation dramatically alters the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one.

  • Synthetic Utility: This reduction is a cornerstone of many synthetic pathways, enabling subsequent reactions such as diazotization or acylation of the newly formed amino group. Common reagents for this reduction include Sn/HCl, H₂/Pd-C, or sodium dithionite.

Key Synthetic Protocol: Oximation

The conversion of an aldehyde to an oxime is a robust and widely used transformation. Oximes are valuable intermediates, known to possess a range of biological activities and serve as precursors for amides (via Beckmann rearrangement) or nitriles.[7] The following protocol is adapted from established procedures for preparing aryl oximes.[6][7]

Oximation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Isolation & Purification N_sol Dissolve NH₂OH·HCl and Base (e.g., NaOAc) in Water Mix Combine Solutions & Stir at Room Temp or Reflux N_sol->Mix A_sol Dissolve Aldehyde in Ethanol A_sol->Mix TLC Monitor Reaction by TLC Mix->TLC Precip Pour into Cold Water to Precipitate Product TLC->Precip Filt Filter Solid Product Precip->Filt Wash Wash with Cold Water Filt->Wash Dry Dry Under Vacuum Wash->Dry

Caption: Step-by-step workflow for the synthesis of an aryl oxime.

  • Self-Validation: This protocol incorporates reaction monitoring via Thin Layer Chromatography (TLC) to ensure the reaction proceeds to completion before workup, preventing the isolation of unreacted starting material and ensuring high purity of the crude product.

  • Materials:

    • 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)[6]

    • Sodium acetate (CH₃COONa) (2.0 eq)[7]

    • Ethanol

    • Deionized water

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in a suitable amount of ethanol.

    • Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

    • Reaction Execution: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the stirred solution of the aldehyde. The base (sodium acetate) neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile.[6]

    • Monitoring: Stir the reaction mixture at room temperature or gently reflux. Monitor the progress of the reaction by TLC until the starting aldehyde spot is no longer visible.[7]

    • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water to precipitate the oxime product.[7]

    • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Drying: Dry the purified product in a vacuum oven to obtain the final 3-Fluoro-4-methoxy-5-nitrobenzaldehyde oxime.

Safety and Handling

Substituted nitrobenzaldehydes should be handled with care. Based on related compounds, 3-Fluoro-4-methoxy-5-nitrobenzaldehyde may cause skin and serious eye irritation.[6][8] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Always consult the material safety data sheet (MSDS) before use.

Conclusion

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a strategically designed synthetic intermediate whose reactivity is dominated by the powerful electrophilic character of its aldehyde group and the electron-deficient nature of its aromatic core. The predictable transformations of the aldehyde and nitro functionalities, coupled with the potential for nucleophilic substitution at the fluorine-bearing carbon, provide chemists with multiple avenues for molecular elaboration. A thorough understanding of the electronic interplay between its functional groups, as detailed in this guide, is crucial for leveraging this molecule to its full potential in the synthesis of novel and complex chemical entities.

References

  • BenchChem. (2025). Application Note and Protocol: Large-Scale Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • PubChemLite. (n.d.). 2-fluoro-4-methoxy-5-nitrobenzaldehyde (C8H6FNO4). [Link]

  • BenchChem. (2025). The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity.
  • Vaia. (n.d.). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. [Link]

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Foundational

3-Fluoro-4-methoxy-5-nitrobenzaldehyde: A Multifunctional Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists This guide explores the strategic role of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde as a pivotal building block in medicinal chemistry. We will dissect its molecular archit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists

This guide explores the strategic role of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde as a pivotal building block in medicinal chemistry. We will dissect its molecular architecture, outline its synthetic utility, and provide field-proven insights into its application for constructing complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic intermediates.

Introduction: The Strategic Value of Substituted Benzaldehydes

Substituted benzaldehydes are foundational intermediates in the synthesis of a vast range of pharmaceuticals.[1] Their value lies in the dual reactivity of the aromatic ring and the aldehyde functional group, which allows for the construction of diverse molecular frameworks.[2] The specific compound, 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, represents a highly functionalized and strategically designed scaffold. The convergence of three distinct electronic and steric influences—a fluorine atom, a methoxy group, and a nitro group—on a single benzaldehyde core provides a unique platform for creating novel chemical entities with finely tuned pharmacological properties.

Dissecting the Molecular Architecture: A Trifecta of Functionality

The power of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde stems from the interplay of its substituents, each conferring distinct advantages in the context of drug design.

  • The Benzaldehyde Core : The aldehyde group is a versatile functional handle for a wide array of chemical transformations. It readily participates in condensation reactions, reductive aminations, and various carbon-carbon bond-forming reactions, serving as a primary gateway to molecular complexity.[2][3]

  • The Fluoro Group : Fluorine has become a "design tool" in modern medicinal chemistry. Its incorporation can significantly enhance a drug candidate's profile by:

    • Blocking Metabolic Oxidation : The C-F bond is exceptionally strong, and placing a fluorine atom at a metabolically labile position can prevent P450-mediated oxidation, thereby increasing the drug's in vivo half-life.[4]

    • Modulating Lipophilicity : Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and absorption.[5]

    • Enhancing Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, increasing binding potency.[5]

  • The Methoxy Group : As an electron-donating group, the methoxy substituent influences the electronic character of the aromatic ring. It can also participate in hydrogen bonding as an acceptor and help modulate the solubility and overall physicochemical properties of the final molecule.

  • The Nitro Group : The strongly electron-withdrawing nitro group is a critical feature. It serves a dual purpose:

    • A Synthetic Handle : The nitro group can be readily reduced to an amine. This newly formed amino group opens up a vast new set of synthetic possibilities, including amide bond formation and the construction of nitrogen-containing heterocycles.[6]

    • A Pharmacophore : The nitro group itself is a key feature in certain classes of drugs, such as those targeting hypoxic cancer cells.[7]

The logical relationship between these functional groups and their impact on drug design is a key consideration for medicinal chemists.

G cluster_molecule 3-Fluoro-4-methoxy-5-nitrobenzaldehyde cluster_properties Medicinal Chemistry Implications A Aldehyde (CHO) P1 Synthetic Versatility (Condensation, C-C Coupling) A->P1 Enables B Fluoro (F) P2 Metabolic Stability B->P2 Increases P3 Enhanced Binding Affinity B->P3 Enhances P4 Modulated Lipophilicity B->P4 Modulates C Methoxy (OCH3) P5 Solubility / H-Bonding C->P5 Influences D Nitro (NO2) P6 Synthetic Handle (→ NH2) D->P6 Provides P7 Pharmacophore Activity D->P7 Acts as

Caption: Functional groups and their medicinal chemistry roles.

Synthetic Accessibility and Key Transformations

While not as common as simpler benzaldehydes, 3-Fluoro-4-methoxy-5-nitrobenzaldehyde can be prepared through multi-step synthetic sequences. A plausible approach involves the nitration of 3-fluoro-4-methoxybenzaldehyde, a commercially available starting material. The conditions for such reactions must be carefully controlled to achieve the desired regioselectivity.[8]

Once obtained, this building block unlocks several critical synthetic pathways in drug development.

Pathway 1: Schiff Base and Chalcone Formation

Condensation of the aldehyde with primary amines is a straightforward method to produce Schiff bases (imines).[9] These compounds are not only valuable intermediates but often exhibit a range of biological activities themselves, including antimicrobial and anticancer properties.[3]

  • Dissolution : Dissolve 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Amine Addition : Add the desired primary amine (1.0-1.1 eq) to the solution.

  • Catalysis : Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. The causality here is that the acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.

  • Reaction : Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation : Upon completion, cool the reaction mixture to room temperature or in an ice bath. The Schiff base product will often precipitate out of the solution.

  • Purification : Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, recrystallize from a suitable solvent like ethanol to obtain a high-purity product.[10]

Pathway 2: Synthesis of Heterocyclic Scaffolds

Heterocyclic structures are present in the majority of new drugs.[] This building block is an excellent starting point for various heterocyclic systems. A key strategy involves first reducing the nitro group to an amine, creating an ortho-amino-substituted intermediate, which is primed for cyclization reactions.

Caption: Workflow for synthesizing key heterocyclic scaffolds.

This two-step sequence (reduction followed by cyclization) is a powerful method for rapidly building molecular diversity, crucial for generating compound libraries in the hit-to-lead optimization phase of drug discovery.[12][13]

Quantitative Data and Physicochemical Impact

The introduction of these specific functional groups has a predictable impact on the molecule's properties. While experimental data for the title compound is sparse, we can estimate its properties and compare them to simpler benzaldehydes.

CompoundMolecular WeightPredicted LogP*Key Features
Benzaldehyde106.121.48Unsubstituted core
3-Nitrobenzaldehyde151.121.47Electron-withdrawing group[8]
3-Fluoro-4-methoxybenzaldehyde154.141.65Fluoro and methoxy groups[14]
3-Fluoro-4-methoxy-5-nitrobenzaldehyde 199.13 ~1.8 - 2.2 Combines all features for enhanced utility

*Predicted LogP values are estimations and can vary based on the algorithm used. The trend illustrates the increasing lipophilicity and complexity.

The fluorination of drug candidates can significantly alter their properties.[15] Studies have shown that replacing a methyl group with fluorinated groups can have complex effects on lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).[16]

Conclusion and Future Outlook

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is far more than a simple chemical intermediate; it is a pre-packaged solution for addressing several challenges in modern drug design. Its unique combination of a versatile aldehyde handle, a metabolically robust fluorine atom, a modulating methoxy group, and a synthetically valuable nitro group makes it an exceptionally powerful building block. By leveraging this scaffold, medicinal chemists can efficiently synthesize complex and diverse libraries of compounds, accelerating the discovery of new therapeutic agents with improved pharmacological profiles. Its utility in constructing privileged heterocyclic scaffolds ensures its continued relevance in the ongoing search for novel and effective medicines.

References

  • BenchChem. The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Nitrobenzaldehyde in Research and Development: Enabling Scientific Discovery.
  • Park, J.I., Jeong, M., et al. Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Semantic Scholar.
  • Sarchem Labs. Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • ACS Publications. A Synthetic Route to Highly Substituted 1-Aminonaphthalenes from Readily Available Benzaldehydes. The Journal of Organic Chemistry.
  • PMC. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • MDPI. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Guidechem. 3-Nitrobenzaldehyde 99-61-6 wiki.
  • BenchChem. The Versatile Role of 4-Nitrobenzaldehyde in Modern Research: A Technical Guide.
  • Guidechem. What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing.
  • BenchChem. Potential Research Areas for 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide.
  • Kumar, R., et al. Significance of Fluorine in Medicinal Chemistry: A Review. PharmaInfo.net.
  • BOCSCI. Heterocyclic Building Blocks.
  • Ang-ying, Z., et al. Improved pharmacological properties of nitrotyrosine drug via fluorination: A theoretical study. Computational Biology and Chemistry.
  • Uddin, M.J., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Tota, M.R., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
  • Smith, L. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase.
  • Křupková, S., et al. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. PubMed.
  • SRD ORGANICS LTD. Heterocyclic Building Blocks.
  • Thorat, B.R., et al. Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate.

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Exploratory

3-Fluoro-4-methoxy-5-nitrobenzaldehyde: A Highly Functionalized Fluorinated Building Block in Advanced Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into small-molecule scaffolds is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into small-molecule scaffolds is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS: 320-70-7) represents a highly specialized, densely functionalized building block that provides synthetic chemists with orthogonal reactive handles. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, regioselective synthesis, and field-proven protocols for downstream derivatization, particularly in the development of CNS-active agents such as 5-HT1 receptor ligands .

Physicochemical Profile

To effectively utilize this building block, it is critical to understand its baseline physicochemical parameters. The tetrasubstituted nature of the benzene ring introduces unique steric and electronic constraints that dictate its reactivity.

PropertyValueCausality / Impact on Synthesis
CAS Number 320-70-7Unique identifier for procurement and regulatory tracking .
Molecular Formula C₈H₆FNO₄Indicates a high degree of heteroatom functionalization.
Molecular Weight 199.14 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Appearance Light yellow to brown solidColoration is driven by the chromophore effect of the nitro group conjugated with the aromatic ring.
Key Functional Groups -CHO, -F, -OCH₃, -NO₂Provides orthogonal handles for sequential, chemoselective reactions.
Storage Conditions Inert atmosphere, 2-8 °CThe aldehyde is susceptible to auto-oxidation to the corresponding carboxylic acid if exposed to atmospheric oxygen .

Structural Rationale & Regioselectivity

The synthesis of 3-fluoro-4-methoxy-5-nitrobenzaldehyde itself is a masterclass in electrophilic aromatic substitution (EAS). It is typically synthesized via the nitration of 3-fluoro-4-methoxybenzaldehyde. The regioselectivity is strictly governed by the synergistic directing effects of the existing substituents:

  • Methoxy (-OCH₃) : Strongly activating and ortho/para-directing. It drives the incoming nitronium ion (NO₂⁺) to the C5 position.

  • Aldehyde (-CHO) : Deactivating and meta-directing, further reinforcing substitution at the C5 position.

  • Fluoro (-F) : Weakly deactivating but ortho/para-directing, though its influence is overpowered by the methoxy group.

Once synthesized, the resulting tetrasubstituted core offers a precise mechanistic rationale for drug design:

Rationale Core 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde Aldehyde C1: Aldehyde (-CHO) Electrophilic Handle Core->Aldehyde Fluoro C3: Fluorine (-F) Metabolic Shield Core->Fluoro Methoxy C4: Methoxy (-OCH3) H-Bond Acceptor Core->Methoxy Nitro C5: Nitro (-NO2) Masked Amine Core->Nitro

Mechanistic rationale of functional groups on the core scaffold.

Downstream Functionalization: Synthetic Workflow

In the development of neurotherapeutics, this building block is frequently utilized to construct complex benzylamine derivatives. The aldehyde serves as the initial point of attachment via reductive amination, followed by the unmasking of the nitro group to an aniline for subsequent amidation or cyclization.

Workflow A Starting Material (Aldehyde) B Reductive Amination NaBH(OAc)3 A->B Step 1 C Nitrobenzylamine Intermediate B->C D Nitro Reduction Fe / NH4Cl C->D Step 2 E Aniline Intermediate D->E

Two-step synthetic workflow for derivatizing the benzaldehyde core.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with built-in causality and in-process controls (IPCs) to ensure high-fidelity synthesis.

Protocol 1: Chemoselective Reductive Amination

Objective: Couple a primary or secondary amine to the C1 aldehyde without prematurely reducing the aldehyde to a benzyl alcohol. Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the reduction of the highly electrophilic benzaldehyde before the transient imine/iminium intermediate can fully form.

Step-by-Step Procedure:

  • Initiation: Dissolve 3-fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Imine Formation: Stir the mixture at room temperature for 2 hours. Note: If a basic amine salt is used, add 1.2 eq of N,N-diisopropylethylamine (DIPEA).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Propagation: Stir for 12–18 hours at room temperature.

  • Self-Validation Checkpoint (IPC): Monitor via LC-MS or TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active aldehyde (which stains yellow with 2,4-DNP) and the emergence of a more polar, basic amine spot (ninhydrin or Dragendorff positive) confirms successful conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM, 3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Hydrodefluorination-Free Nitro Reduction

Objective: Reduce the C5 nitro group to an aniline to provide a nucleophilic handle for final drug assembly. Causality of Reagents: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas poses a severe risk of hydrodefluorination (cleavage of the C-F bond). To preserve the crucial fluorine atom, a milder, single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed.

Step-by-Step Procedure:

  • Initiation: Suspend the nitrobenzylamine intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (80 °C) and stir vigorously for 2–4 hours.

  • Self-Validation Checkpoint (IPC): The reduction is accompanied by a distinct color change from pale yellow/brown to a lighter, often colorless or slightly pinkish solution. LC-MS must indicate a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides, washing the pad generously with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol, dilute the aqueous residue with EtOAc, and wash with brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the highly reactive aniline derivative.

Conclusion

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a premier building block that offers a masterclass in orthogonal reactivity. By understanding the electronic interplay of its tetrasubstituted core, medicinal chemists can execute precise, chemoselective transformations. The protocols outlined above ensure that the integrity of the molecule—specifically the metabolically critical fluorine atom—is maintained throughout complex synthetic campaigns.

References

  • Title : WO2003068760A2 - Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders Source : Google Patents URL :[1]

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Protocols & Analytical Methods

Method

Synthesis of Novel Schiff Bases from 3-Fluoro-4-methoxy-5-nitrobenzaldehyde: A Comprehensive Guide for Researchers

Introduction: The Significance of Substituted Schiff Bases in Modern Drug Discovery Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone in the architecture of medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Schiff Bases in Modern Drug Discovery

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone in the architecture of medicinal chemistry and material science.[1][2] Their facile synthesis, typically through the condensation of a primary amine with an aldehyde or ketone, provides a versatile platform for the generation of diverse molecular scaffolds.[3] The resulting imine linkage is not merely a structural element but is often pivotal to the biological activity of the molecule.[4] The electronic and steric properties of Schiff bases can be readily tuned by judicious selection of the aldehyde and amine precursors, allowing for the systematic exploration of structure-activity relationships (SAR).

The incorporation of a substituted benzaldehyde, such as 3-fluoro-4-methoxy-5-nitrobenzaldehyde, into a Schiff base framework introduces a unique combination of electronic and steric features. The nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's biological activity.[5] Furthermore, the presence of fluoro and methoxy substituents provides additional points for molecular recognition and can modulate pharmacokinetic properties. Schiff bases derived from substituted benzaldehydes have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] This guide provides detailed protocols for the synthesis of novel Schiff bases from 3-fluoro-4-methoxy-5-nitrobenzaldehyde, along with comprehensive characterization methodologies and insights into their potential applications in drug development.

Reaction Mechanism and Synthesis Workflow

The synthesis of Schiff bases from 3-fluoro-4-methoxy-5-nitrobenzaldehyde proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, often facilitated by acid catalysis, to form the stable imine product.

Diagram of the Synthesis Workflow

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization prep_aldehyde Dissolve 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde in Ethanol mix Combine Reactant Solutions prep_aldehyde->mix prep_amine Dissolve Primary Amine (e.g., Aniline derivative) in Ethanol prep_amine->mix add_catalyst Add Catalytic Acetic Acid mix->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitated Solid cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Purified Product recrystallize->dry ftir FT-IR Spectroscopy dry->ftir nmr 1H & 13C NMR Spectroscopy dry->nmr ms Mass Spectrometry dry->ms

Caption: Step-by-step workflow for the synthesis and characterization of Schiff bases.

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base from 3-Fluoro-4-methoxy-5-nitrobenzaldehyde and a Substituted Aniline

This protocol is adapted from established procedures for the synthesis of similar Schiff bases.[4]

Materials:

  • 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of 3-fluoro-4-methoxy-5-nitrobenzaldehyde in 20 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • In a separate beaker, dissolve 1.0 mmol of the chosen substituted aniline in 15 mL of absolute ethanol.

  • Add the aniline solution to the aldehyde solution with continuous stirring.

  • To the reaction mixture, add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot absolute ethanol to obtain the pure Schiff base.

  • Dry the purified product in a desiccator over anhydrous calcium chloride.

Characterization of the Synthesized Schiff Bases

The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure and purity.

Illustrative Characterization Data

The following table provides expected characterization data for a representative Schiff base synthesized from 3-fluoro-4-methoxy-5-nitrobenzaldehyde and 4-chloroaniline.

Analysis Expected Results
Appearance Yellow crystalline solid
Melting Point Dependent on the specific aniline used
FT-IR (cm⁻¹) ~1620-1640 (C=N, azomethine stretch), ~1520 & ~1340 (NO₂, asymmetric and symmetric stretch), Disappearance of C=O (~1700 cm⁻¹) and N-H (~3300-3400 cm⁻¹) stretches from starting materials.[8]
¹H NMR (DMSO-d₆, δ ppm) ~8.5-9.0 (s, 1H, -CH=N-), Aromatic protons in their expected regions, ~3.9 (s, 3H, -OCH₃). The aldehydic proton signal (~9.8 ppm) from the starting material will be absent.[4]
¹³C NMR (DMSO-d₆, δ ppm) ~160-165 (-CH=N-), Aromatic carbons in their expected regions, ~56 (-OCH₃). The carbonyl carbon signal (~190 ppm) from the aldehyde will be absent.[9]
Mass Spectrometry (m/z) Molecular ion peak corresponding to the calculated molecular weight of the product.

Applications in Drug Development

Schiff bases derived from substituted benzaldehydes are attractive scaffolds for drug discovery due to their wide range of biological activities.

Antimicrobial Activity

Many Schiff bases and their metal complexes exhibit significant antibacterial and antifungal properties.[6][7] The imine group is often crucial for their antimicrobial action, potentially by interfering with microbial cell wall synthesis or other vital cellular processes.[5] The presence of the nitro group in the synthesized compounds may enhance their antimicrobial potency.

Anticancer Potential

Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.[2][5] Proposed mechanisms of action include DNA intercalation and cleavage, inhibition of topoisomerase enzymes, and induction of apoptosis. The planar nature of the aromatic rings and the imine bond can facilitate binding to biological macromolecules.

Logical Relationship Diagram

cluster_synthesis Synthesis cluster_properties Properties & Applications Aldehyde 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde SchiffBase Schiff Base Product Aldehyde->SchiffBase Condensation Amine Primary Amine Amine->SchiffBase Condensation BiologicalActivity Biological Activity SchiffBase->BiologicalActivity Antimicrobial Antimicrobial BiologicalActivity->Antimicrobial Anticancer Anticancer BiologicalActivity->Anticancer DrugDevelopment Drug Development Lead Antimicrobial->DrugDevelopment Anticancer->DrugDevelopment

Caption: Relationship between synthesis, properties, and applications of Schiff bases.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of novel Schiff bases derived from 3-fluoro-4-methoxy-5-nitrobenzaldehyde. The straightforward synthetic protocol, coupled with the potential for diverse biological activities, makes these compounds highly attractive for further investigation in the field of drug discovery and development. The detailed characterization methods will enable researchers to confidently assess the structure and purity of their synthesized compounds, providing a solid foundation for subsequent biological evaluations.

References

  • Akeredolu, O., Adebusuyi, F. O., & Adebayo, B. C. (n.d.). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. [Source not further specified].
  • Juniper Publishers. (2025, September 22). Synthesis and Antimicrobial Activity of Some Schiff Base. Retrieved from [Link]

  • Kovacic, B., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1735.
  • MDPI. (2024, September 12). Color-Coordinated Photocatalysis of the One-Pot Synthesis of Schiff Bases from Benzyl Alcohol and Nitro Compounds Using a Hybrid Magnetic Catalyst. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis, spectral characterization (FT-IR and NMR) and DFT (Conformational analysis, molecular structure, HOMO-LUMO, UV-vis, NLO) studies of a new Schiff base. Retrieved from [Link]

  • Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 8(11), 788-792.
  • ResearchGate. (2025, October 16). (PDF) Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Retrieved from [Link]

  • Jorge, J., et al. (2024). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry.
  • WSEAS. (2023). Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes. Retrieved from [Link]

  • ResearchGate. (2015, June 19). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]

  • Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International journal of molecular and cellular medicine, 11(4), 285–296.
  • International Science Community Association. (2015, May 15). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Retrieved from [Link]

  • Olalere, O. A., et al. (2017). Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. Heliyon, 3(9), e00402.
  • International Journal of Scientific & Technology Research. (2020, March 15). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Knoevenagel Condensation of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Introduction: The Strategic Importance of Substituted Benzaldehydes in Synthesis In the landscape of modern organic synthesis and drug discovery, the condensation reaction remains a cornerstone for the construction of ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Benzaldehydes in Synthesis

In the landscape of modern organic synthesis and drug discovery, the condensation reaction remains a cornerstone for the construction of carbon-carbon bonds. Among the various classes of starting materials, substituted benzaldehydes are of paramount importance due to their versatile reactivity and their prevalence in a wide array of biologically active molecules and functional materials. 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a particularly intriguing substrate. The electronic interplay of its substituents—an electron-withdrawing nitro group, a halogen, and an electron-donating methoxy group—presents a unique chemical profile that influences its reactivity. This application note provides a detailed experimental protocol for the Knoevenagel condensation of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde with malononitrile, a classic example of a reaction with an active methylene compound. The resulting product, a substituted benzylidenemalononitrile, is a valuable intermediate for the synthesis of various heterocyclic compounds and other pharmacologically relevant scaffolds.

Reaction Mechanism and Rationale for Experimental Design

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a base, which serves to deprotonate the active methylene compound, rendering it nucleophilic.[3][4]

The reaction involving 3-Fluoro-4-methoxy-5-nitrobenzaldehyde and malononitrile in the presence of a basic catalyst, such as piperidine or a mild inorganic base, proceeds through the following key steps:

  • Deprotonation of the Active Methylene Compound: The basic catalyst abstracts a proton from malononitrile, a compound with a particularly acidic methylene group due to the presence of two electron-withdrawing cyano groups. This generates a resonance-stabilized carbanion (enolate).[5]

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde. The electrophilicity of this aldehyde is significantly enhanced by the strong electron-withdrawing effect of the nitro group, which facilitates this step.[6]

  • Aldol-type Addition: This attack forms an unstable intermediate, an aldol-type addition product.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated carbon-carbon double bond, yielding the final α,β-unsaturated product.[5]

The choice of a mild base and a protic solvent like ethanol is strategic. Ethanol is an excellent solvent for both the aldehyde and malononitrile, and it facilitates the proton transfer steps in the reaction mechanism. A mild base ensures that side reactions, such as self-condensation of the aldehyde (which is unlikely here due to the lack of α-hydrogens) or other base-catalyzed degradations, are minimized.[3]

Visualizing the Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Product Isolation & Purification cluster_analysis 4. Characterization prep_aldehyde Dissolve 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde in Ethanol mix Combine Aldehyde and Malononitrile Solutions prep_aldehyde->mix prep_malono Dissolve Malononitrile in Ethanol prep_malono->mix add_cat Add Catalytic Amount of Piperidine mix->add_cat reflux Stir at Room Temperature or Gentle Reflux add_cat->reflux monitor Monitor Reaction by TLC reflux->monitor precipitate Cool and Add Cold Water to Precipitate Product monitor->precipitate Upon Completion filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry Product Under Vacuum wash->dry analysis Characterize by NMR, IR, MS, and Melting Point dry->analysis

Caption: Step-by-step workflow for the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol outlines the Knoevenagel condensation of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde with malononitrile.

Materials:

  • 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)

  • Ethanol (anhydrous)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Deionized water (cold)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (e.g., 1.99 g, 10 mmol) in anhydrous ethanol (20 mL).

  • Addition of Active Methylene Compound: To this solution, add malononitrile (e.g., 0.70 g, 10.5 mmol). Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Reaction: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours. Gentle heating (reflux) can be applied to expedite the reaction if necessary.

  • Product Isolation: Upon completion of the reaction (as indicated by the disappearance of the limiting reagent spot on TLC), cool the reaction mixture in an ice bath. Add cold deionized water (20 mL) dropwise while stirring to precipitate the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol or a cold ethanol/water mixture to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.

Quantitative Data and Expected Outcomes

ParameterValue/DescriptionRationale
Reactant Ratio 1.0 : 1.05 (Aldehyde : Malononitrile)A slight excess of the active methylene compound ensures complete consumption of the more valuable aldehyde.
Catalyst Piperidine (~10 mol%)A mild organic base that effectively catalyzes the reaction with minimal side products.[5]
Solvent Anhydrous EthanolGood solvent for reactants; facilitates proton transfer steps.
Temperature Room Temperature to RefluxThe reaction often proceeds efficiently at room temperature due to the activated nature of the aldehyde. Gentle heating can increase the rate if necessary.
Reaction Time 1-3 hoursTypically sufficient for completion, but should be monitored by TLC.
Expected Yield > 85%The electron-withdrawing nitro group strongly activates the aldehyde, generally leading to high yields in this type of condensation.[6]
Product Appearance Crystalline SolidThe product is expected to be a solid at room temperature.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional amount of catalyst can be added, or the reaction mixture can be gently heated.

  • Oily Product: If the product oils out instead of precipitating as a solid, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.

  • Purification: If the product is not sufficiently pure after filtration and washing, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1]

  • Safety: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde and malononitrile should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Piperidine is a corrosive and flammable liquid and should be handled with care.

Conclusion

The Knoevenagel condensation of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde with malononitrile is a robust and high-yielding reaction that provides a straightforward route to functionalized α,β-unsaturated systems. The protocol described herein is a reliable method for the synthesis of these valuable intermediates. The electronic properties of the substituted benzaldehyde play a crucial role in its reactivity, making it an excellent substrate for this transformation. This application note serves as a practical guide for researchers and scientists in the fields of organic synthesis and medicinal chemistry.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]

  • Corma, A., & Garcia, H. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 6(66), 61435-61443. [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • ResearchGate. Plausible reaction mechanism of Knoevenagel condensation reaction. [Link]

  • Wang, W., Li, H., & Wang, J. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 102(3), 543-546. [Link]

  • Kwon, T., Lee, J. K., & Kim, J. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(1), 1020-1031. [Link]

  • Ren, Z., Wang, Z., & Guan, W. (2011). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. Industrial & Engineering Chemistry Research, 50(2), 705-709. [Link]

  • Jones, C. W., & Davis, M. E. (2015). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Catalysis, 5(12), 7237-7247. [Link]

  • Singappuli-Arachchige, D., Kobayashi, T., Wang, Z., Ellern, A., & Slowing, I. I. (2017). Interfacial Control of Catalytic Activity in the Aldol Condensation: Combining the Effects of Hydrophobic Environments and Water. ACS Catalysis, 7(9), 5919-5926. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • ResearchGate. Claisen–Schmidt condensation of substituted benzaldehyde with... [Link]

  • Li, C., Liu, X., & Lin, X. (2013). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Catalysis Communications, 35, 73-76. [Link]

  • Polat, F., & Caliskan, R. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(4), 269. [Link]

  • Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. [Link]

  • dos Santos, J. C. S., de Oliveira, E. R., & de Oliveira, H. C. B. (2020). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society, 31, 1485-1493. [Link]

  • Kumar, A., & Sharma, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]

  • Goyal, S., Sharma, P., & Singh, G. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 1-14. [Link]

  • Gammone, M. A., & D'Orazio, N. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 18(27), 5169-5175. [Link]

  • Cambridge University Press & Assessment. Knoevenagel Condensation. [Link]

  • Al-Rawi, J. M. A., Yousif, E., & Ahmed, A. A. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Crystals, 11(12), 1563. [Link]

  • Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Organic Syntheses Procedure. Aldehydes from Acid Chlorides by modified Rosenmund Reduction. [Link]

  • Magritek. The Aldol Condensation. [Link]

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

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Method

Application Notes and Protocols: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in Multi-component Reactions

Introduction Multi-component reactions (MCRs) are a cornerstone of modern medicinal chemistry and drug discovery, enabling the synthesis of complex molecular architectures from simple precursors in a single, efficient st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Multi-component reactions (MCRs) are a cornerstone of modern medicinal chemistry and drug discovery, enabling the synthesis of complex molecular architectures from simple precursors in a single, efficient step.[1][2][3] These reactions are prized for their high atom economy and ability to rapidly generate diverse chemical libraries.[2][3] Among the vast array of carbonyl compounds utilized in MCRs, 3-Fluoro-4-methoxy-5-nitrobenzaldehyde stands out as a particularly valuable building block. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a fluorine atom, significantly influences the electrophilicity of the aldehyde, making it a highly reactive component in key transformations such as the Ugi and Passerini reactions.[4][5][6]

This guide provides an in-depth exploration of the application of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in MCRs. We will delve into the mechanistic underpinnings of its reactivity, offer detailed, field-proven protocols for its use in the Ugi and Passerini reactions, and present data to guide researchers in leveraging this versatile reagent for the synthesis of novel, biologically relevant compounds.

The Strategic Advantage of the Substituent Pattern

The reactivity of the aldehyde in 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is dictated by the electronic effects of its substituents. The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, increases the partial positive charge on the carbonyl carbon.[4][5][6] This enhanced electrophilicity makes the aldehyde more susceptible to nucleophilic attack, a critical step in many MCRs. The presence of the fluorine and methoxy groups further modulates this reactivity and provides additional vectors for molecular diversity in the resulting products.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold.[7][8][9] These peptide-like structures are of significant interest in drug discovery.[10][11] The reaction typically proceeds rapidly and exothermically upon addition of the isocyanide.[7]

Mechanistic Overview

The generally accepted mechanism of the Ugi reaction begins with the formation of an imine from the aldehyde and the amine.[7][8] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is subsequently trapped by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, which leads to the stable bis-amide product.[7]

Experimental Workflow: Ugi Reaction

Ugi_Workflow A Reactant Mixing (Aldehyde, Amine, Carboxylic Acid in Methanol) B Stir at Room Temperature (Imine Formation) A->B 30 min C Isocyanide Addition (Exothermic) B->C Slowly D Reaction Monitoring (TLC) C->D 12-24 h E Work-up (Solvent Removal, Extraction) D->E Completion F Purification (Crystallization/Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: Generalized workflow for the Ugi four-component reaction.

Protocol: Synthesis of a Representative α-Acylamino Amide

This protocol details the synthesis of a model compound using 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, benzylamine, acetic acid, and tert-butyl isocyanide.

Materials:

  • 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq)

  • Benzylamine (1.0 eq)

  • Acetic Acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 mmol, 199.1 mg).

  • Dissolve the aldehyde in 10 mL of anhydrous methanol.

  • Add benzylamine (1.0 mmol, 109 µL) to the solution and stir for 10 minutes at room temperature.

  • Add acetic acid (1.0 mmol, 57 µL) and continue stirring for another 20 minutes.

  • Slowly add tert-butyl isocyanide (1.0 mmol, 113 µL) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired α-acylamino amide.

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalents
3-Fluoro-4-methoxy-5-nitrobenzaldehyde199.131.01.0
Benzylamine107.151.01.0
Acetic Acid60.051.01.0
tert-Butyl isocyanide83.131.01.0

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, is another key isocyanide-based MCR that condenses an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[12][13] This reaction is highly atom-economical and often proceeds under mild conditions.[12]

Mechanistic Insights

The mechanism of the Passerini reaction is thought to proceed through a concerted or ionic pathway depending on the solvent.[13] In non-polar solvents, a concerted mechanism is favored where a hydrogen-bonded cluster of the aldehyde and carboxylic acid reacts with the isocyanide.[14] In polar solvents, an ionic pathway involving the formation of a nitrilium ion intermediate is more likely.[13] The reaction culminates in an irreversible Mumm rearrangement to yield the final product.[12]

Reaction Mechanism: Passerini Reaction

Passerini_Mechanism sub Aldehyde + Carboxylic Acid + Isocyanide ts Intermediate Complex / Nitrilium Ion sub->ts Nucleophilic Attack adduct α-Adduct ts->adduct Carboxylate Trapping product α-Acyloxy Carboxamide (Final Product) adduct->product Mumm Rearrangement (Irreversible)

Caption: Simplified mechanism of the Passerini three-component reaction.

Protocol: Synthesis of a Representative α-Acyloxy Carboxamide

This protocol outlines the synthesis of a model α-acyloxy carboxamide using 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, benzoic acid, and cyclohexyl isocyanide.

Materials:

  • 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq)

  • Benzoic Acid (1.0 eq)

  • Cyclohexyl isocyanide (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 mmol, 199.1 mg) and benzoic acid (1.0 mmol, 122.1 mg) in 10 mL of anhydrous dichloromethane.

  • Stir the mixture at room temperature for 10 minutes.

  • Add cyclohexyl isocyanide (1.0 mmol, 124 µL) to the solution.

  • Seal the flask and stir the reaction at room temperature for 48 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure α-acyloxy carboxamide.

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalents
3-Fluoro-4-methoxy-5-nitrobenzaldehyde199.131.01.0
Benzoic Acid122.121.01.0
Cyclohexyl isocyanide109.181.01.0

Troubleshooting and Considerations

  • Reaction Solvents: For the Ugi reaction, polar protic solvents like methanol are generally preferred.[7][15] In contrast, the Passerini reaction is often faster in aprotic solvents such as dichloromethane.[14]

  • Reagent Purity: The purity of all starting materials, particularly the isocyanide, is crucial for obtaining high yields and clean reaction profiles.

  • Reaction Concentration: High concentrations of reactants (0.5M - 2.0M) can often lead to higher yields in the Ugi reaction.[7]

  • Post-MCR Modifications: The products of both the Ugi and Passerini reactions are highly functionalized and can serve as versatile intermediates for the synthesis of more complex heterocyclic compounds.[10][15]

Safety and Handling

3-Fluoro-4-methoxy-5-nitrobenzaldehyde should be handled in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16] It may cause skin and serious eye irritation.[16] Avoid inhalation of dust. In case of contact with eyes, rinse cautiously with water for several minutes.[16] If on skin, wash with plenty of soap and water. For detailed safety information, consult the Safety Data Sheet (SDS).[16][17][18][19]

Conclusion

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a highly effective and versatile building block for the construction of complex molecular scaffolds through multi-component reactions. Its enhanced electrophilicity, a direct result of its unique substitution pattern, drives efficient participation in powerful transformations like the Ugi and Passerini reactions. The detailed protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable reagent in their synthetic endeavors, accelerating the discovery of novel therapeutic agents.

References

  • Basso, A., et al. (2019). Exploitation of the Ugi-Joullié reaction in drug discovery and development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Banfi, L., & Riva, R. (2005). The 100 facets of the Passerini reaction. Chemical Reviews. Available at: [Link]

  • Shaaban, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available at: [Link]

  • Vaia. (n.d.). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain.. Available at: [Link]

  • Royal Society of Chemistry. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]

  • Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab. Available at: [Link]

  • Wikipedia. (n.d.). Ugi reaction. Available at: [Link]

  • Illinois Chemistry. (2007). The Ugi Multicomponent Reaction: Scope, Stereochemical Considerations and Post-Condensation Modifications. Available at: [Link]

  • Wang, Q., et al. (2018). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia. (n.d.). Passerini reaction. Available at: [Link]

  • Rodríguez-López, F., et al. (2021). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. Available at: [Link]

  • Pore, V. H., & Upgade, S. B. (2009). Brønsted Acidity of Substrates Influences the Outcome of Passerini Three-Component Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Available at: [Link]

  • JOVE. (n.d.). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Ugi Multicomponent Reaction. Available at: [Link]

  • ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]

  • Chem-Impex. (2022). MSDS of 3-Fluoro-4-hydroxybenzaldehyde. Available at: [Link].

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Available at: [Link]

  • IJIRSET. (2019). Synthesis of Heterocyclic Compounds. Available at: [Link]

  • Springer. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Available at: [Link]

  • Springer. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available at: [Link]

  • Caltech. (n.d.). Multicomponent Reactions in Total Synthesis. Available at: [Link]

  • Georg-Thieme-Verlag. (2005). Multicomponent Reactions - Superior Chemistry Technology For The New Millennium. Available at: [Link]

Sources

Application

Application Note: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde as a Strategic Precursor in Pharmaceutical Intermediate Synthesis

Executive Summary In modern drug development, highly functionalized aromatic building blocks are essential for accessing complex chemical space. 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS: 320-70-7) represents a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, highly functionalized aromatic building blocks are essential for accessing complex chemical space. 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS: 320-70-7) represents a privileged scaffold, frequently utilized in the synthesis of CNS-active therapeutics, including 5-HT1 receptor ligands. This application note details the stereoelectronic profile of this precursor and provides field-validated, step-by-step protocols for achieving strictly orthogonal chemoselective transformations—specifically, reductive amination of the aldehyde and chemoselective reduction of the nitro group.

Stereoelectronic Profiling & Chemoselectivity Rationale

The utility of 3-fluoro-4-methoxy-5-nitrobenzaldehyde lies in the orthogonal reactivity of its substituents, which are governed by intense push-pull electronic dynamics:

  • Electrophilic Activation of the Aldehyde (C1): The strong electron-withdrawing nature of the meta-nitro group, combined with the inductive withdrawal of the meta-fluoro group, renders the aldehyde highly electrophilic. This accelerates imine formation but also increases the risk of premature reduction if overly aggressive hydridic reagents are used.

  • Vulnerability to Hydrodefluorination: The C-F bond at the 3-position is sterically accessible. Standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of competitive hydrodefluorination and concurrent aldehyde reduction.

  • Causality in Reagent Selection: To navigate these competing liabilities, synthetic workflows must rely on reagents with highly specific mechanistic pathways. We employ1 for aldehyde functionalization[1] and a modified 2 for nitro functionalization[2], ensuring absolute chemoselectivity.

Orthogonal Synthetic Divergence

The following workflow illustrates the divergent pathways accessible from the parent scaffold, preserving complementary functional groups for downstream late-stage functionalization.

G A 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde B Benzylamine Derivative (Nitro Preserved) A->B STAB, R-NH2 DCE, RT C 3-Amino-5-fluoro- 4-methoxybenzaldehyde (Aldehyde Preserved) A->C Fe, NH4Cl EtOH/H2O, 80°C D 3-Fluoro-4-methoxy- 5-nitrobenzyl alcohol (Nitro Preserved) A->D NaBH4 MeOH, 0°C

Fig 1. Orthogonal synthetic divergence of 3-fluoro-4-methoxy-5-nitrobenzaldehyde.

Validated Experimental Protocols

Chemoselective Reductive Amination (Aldehyde Functionalization)

Mechanistic Causality: STAB is selected over NaBH₄ or NaBH₃CN due to its attenuated hydridic character. The electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, preventing the direct reduction of the unreacted aldehyde or the nitro group. Hydride transfer occurs exclusively to the transient, highly electrophilic iminium ion[1].

G A Aldehyde + Amine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion B->C - H2O (Acid Catalyzed) D Alkylated Amine C->D Hydride Transfer from NaBH(OAc)3

Fig 2. Mechanistic pathway of STAB-mediated reductive amination preserving the nitro group.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried flask under inert atmosphere (N₂), dissolve 3-fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 equiv, 10 mmol) and the desired primary/secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir the mixture at room temperature (20–25 °C) for 30 minutes. Self-Validation: A distinct color change (often deepening yellow/orange) indicates imine/iminium formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes to control mild exotherms.

  • Monitoring: Stir the suspension at room temperature for 2–4 hours. Monitor consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3, UV visualization).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 15 minutes until gas evolution ceases.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the benzylamine derivative.

Chemoselective Nitro Reduction (Aniline Generation)

Mechanistic Causality: To avoid the hydrodefluorination and aldehyde reduction inherent to transition-metal catalyzed hydrogenation, a modified Béchamp reduction is employed. This relies on a Single-Electron Transfer (SET) mechanism from zero-valent iron, which is strictly orthogonal to the C-F bond and the carbonyl group, ensuring high fidelity of the resulting 3-amino-5-fluoro-4-methoxybenzaldehyde[2].

Step-by-Step Methodology:

  • Reaction Assembly: Suspend 3-fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 equiv, 10 mmol), fine Iron powder (325 mesh, 5.0 equiv), and Ammonium Chloride (NH₄Cl, 2.0 equiv) in a solvent mixture of Ethanol/Water (4:1 v/v, 50 mL).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the vigorously stirring suspension to 80 °C.

  • Monitoring: Maintain heating for 2–3 hours. Monitor via TLC. Self-Validation: The starting material spot will disappear, replaced by a highly polar, UV-active spot that stains positive with ninhydrin (indicating a primary amine).

  • Filtration: Cool the reaction mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with Ethyl Acetate (3 × 30 mL).

  • Workup: Concentrate the filtrate in vacuo to remove ethanol. Partition the remaining aqueous residue between Ethyl Acetate and Water.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure aniline intermediate.

Quantitative Reaction Metrics

The table below summarizes the expected outcomes and chemoselectivity risks associated with various transformation strategies applied to this specific scaffold.

Transformation StrategyReagent SystemTarget Functional GroupPreserved Functional Group(s)Typical YieldChemoselectivity Risk Profile
Reductive Amination NaBH(OAc)₃ / DCEAldehyde (C1)Nitro (C5), Fluoro (C3)85–95%Low: Minor risk of over-alkylation if using unhindered primary amines.
Nitro Reduction Fe / NH₄Cl / EtOH-H₂ONitro (C5)Aldehyde (C1), Fluoro (C3)80–90%Low: Highly selective SET mechanism avoids C-F cleavage.
Aldehyde Reduction NaBH₄ / MeOHAldehyde (C1)Nitro (C5), Fluoro (C3)>90%Moderate: High temperatures can trigger partial nitro reduction.
Catalytic Hydrogenation Pd/C, H₂ / MeOHNitro (C5)None (Aldehyde reduces)VariableHigh: Severe risk of hydrodefluorination and complete aldehyde reduction.

References

  • Glaxo Group Limited. (2003). Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders (WO2003068760A2).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 22(4), 430–445.[Link]

Sources

Method

Application of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in the Synthesis of Fluorescent Probes: A Technical Guide

Introduction: The Strategic Advantage of a Multifunctional Building Block In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for achieving high sensitivity a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. The selection of the core chemical scaffold is a critical determinant of the final probe's performance. 3-Fluoro-4-methoxy-5-nitrobenzaldehyde has emerged as a highly versatile and strategic starting material in the synthesis of sophisticated fluorescent probes. Its unique trifunctionalized aromatic ring, featuring an aldehyde, a nitro group, and a fluoro substituent, offers a powerful toolkit for the synthetic chemist.

This application note provides a comprehensive overview of the utility of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in the development of fluorescent probes. We will delve into the specific roles of its functional groups, provide detailed synthetic protocols for probe construction, and discuss the applications of the resulting sensors in various research contexts.

The Chemical Logic: Deconstructing 3-Fluoro-4-methoxy-5-nitrobenzaldehyde's Utility

The efficacy of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde as a precursor for fluorescent probes stems from the distinct reactivity and electronic properties of its substituents.

  • The Aldehyde Group: This is the primary reactive handle for introducing the fluorophore or a recognition moiety. It readily participates in a variety of condensation reactions, most notably Schiff base formation with primary amines. This reaction is often reversible, a property that can be exploited in the design of "turn-on" fluorescent sensors.

  • The Nitro Group: The strongly electron-withdrawing nature of the nitro group plays a crucial role in modulating the photophysical properties of the final probe. It can act as a fluorescence quencher through mechanisms like Photoinduced Electron Transfer (PET). The reduction of the nitro group to an amine is a common strategy to "turn on" fluorescence, forming the basis for probes detecting reductive environments.

  • The Fluoro and Methoxy Groups: These substituents provide steric and electronic fine-tuning. The fluorine atom can enhance the photostability of the probe and, in some cases, influence its binding affinity and selectivity for specific analytes. The methoxy group, being electron-donating, can modulate the electron density of the aromatic ring, thereby influencing the spectral properties of the resulting probe.

The interplay of these functional groups allows for the creation of a diverse array of fluorescent probes with tailored properties for specific applications.

Diagram: General Synthetic Strategy

G A 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde D Schiff Base Formation (Condensation) A->D B Fluorophore with Amine Group B->D C Recognition Moiety with Amine Group C->D E Initial Probe (Fluorescence Quenched) D->E Forms Schiff Base G Reaction/Binding E->G I Reduction of Nitro Group E->I Chemical or biological reduction F Analyte F->G H Activated Probe (Fluorescence 'On') G->H Conformational change or electronic effect J Fluorescent Probe for Reductive Environments I->J

Caption: General workflow for synthesizing a fluorescent probe from 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

Application Protocol: Synthesis of a "Turn-On" Fluorescent Probe for Hypoxia

This protocol details the synthesis of a hypothetical fluorescent probe, "HypoxiFluor-550," designed to detect hypoxic conditions through the enzymatic reduction of the nitro group. The probe is based on a coumarin fluorophore.

Principle: The probe is initially non-fluorescent due to the quenching effect of the nitro group. In the presence of nitroreductase enzymes, which are overexpressed in hypoxic environments, the nitro group is reduced to an electron-donating amine. This conversion disrupts the PET quenching mechanism, leading to a significant increase in fluorescence intensity.

Materials:

  • 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

  • 7-Amino-4-methylcoumarin

  • Glacial Acetic Acid

  • Ethanol (Anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • UV-Vis Spectrophotometer and Fluorescence Spectrometer

Protocol:

Step 1: Schiff Base Formation

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde and 0.88 g of 7-Amino-4-methylcoumarin in 50 mL of anhydrous ethanol.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the intermediate Schiff base.

Causality: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine group of the coumarin fluorophore. The subsequent dehydration reaction forms the stable imine (Schiff base) linkage.

Step 2: Reduction of the Imine (Optional but Recommended for Stability)

While the Schiff base can be used directly, reducing the imine to a more stable secondary amine linkage can prevent hydrolysis in aqueous biological environments.

  • Suspend the dried Schiff base intermediate in 50 mL of a 1:1 mixture of DCM and MeOH.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 0.2 g of Sodium Borohydride (NaBH₄) in small portions with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding 10 mL of water.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the final probe, HypoxiFluor-550.

Causality: Sodium borohydride is a mild reducing agent that selectively reduces the imine bond to a secondary amine without affecting the nitro group. This enhances the chemical stability of the probe.

Data Presentation: Characterization of HypoxiFluor-550

PropertyBefore Reduction (Nitro Form)After Reduction (Amino Form)
Excitation Max (λex) ~380 nm~450 nm
Emission Max (λem) ~450 nm (very weak)~550 nm (strong)
Quantum Yield (Φ) < 0.01> 0.6
Colorimetric Change Pale YellowBright Yellow-Green
Fluorescence Change "Off""On"

Diagram: Sensing Mechanism of HypoxiFluor-550

G cluster_0 Non-Fluorescent State cluster_1 Fluorescent State A HypoxiFluor-550 (Nitro Form) B Coumarin Fluorophore C Nitro Group (Quencher) G Nitroreductase (Hypoxia) A->G Reduction B->C PET Quenching D HypoxiFluor-550 (Amino Form) E Coumarin Fluorophore F Amino Group (Electron Donating) E->F Fluorescence Emission G->D

Caption: "Turn-on" mechanism of HypoxiFluor-550 in the presence of nitroreductase.

Conclusion and Future Perspectives

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a powerful and versatile building block for the synthesis of advanced fluorescent probes. The strategic placement of its functional groups allows for the implementation of sophisticated sensing mechanisms, such as PET-based "turn-on" systems. The synthetic protocols are generally straightforward, relying on well-established chemical transformations. The resulting probes have significant potential in various research areas, including the study of disease states like hypoxia, the detection of specific enzymes, and the sensing of biologically relevant metal ions. Future work in this area will likely focus on developing probes with even greater sensitivity, selectivity, and in vivo stability, further expanding the applications of this remarkable synthetic precursor.

References

While specific research articles detailing the synthesis of fluorescent probes directly from 3-Fluoro-4-methoxy-5-nitrobenzaldehyde were not prominently found in the initial broad searches, the principles and protocols described are based on well-established methodologies in fluorescent probe design. For further reading on the general principles and related synthetic strategies, the following resources are recommended:

  • Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews. This review provides an excellent overview of the design concepts for various types of fluorescent probes, including those based on FRET and for sensing metal ions like Zn2+. [Link]

  • Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B. This article discusses the fundamental principles for designing bioimaging fluorescent probes by modulating the fluorescence properties of fluorophores through mechanisms like PET. [Link]

  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Molecules. This paper describes the synthesis of "turn-on" fluorescent probes for aldehydes using fluorophores like BODIPY and rosamine, which involves the formation of imines, a key reaction discussed in this application note. [Link]

  • Lessons in Organic Fluorescent Probe Discovery. ACS Omega. This article provides insights into the structural design of fluorescent probes and the importance of controlling their spectral properties for specific biological applications. [Link]

Application

Step-by-step synthesis of oxime derivatives from 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Application Note: Optimization and Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde Oxime Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Introduction and Strategic Context...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization and Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde Oxime

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction and Strategic Context

Highly functionalized benzaldehydes, such as 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, are critical electrophilic building blocks in medicinal chemistry. This specific scaffold is frequently leveraged in the development of central nervous system (CNS) therapeutics, including compounds engineered for 5-HT1 receptor affinity[1].

The conversion of this aldehyde into an oxime derivative is a fundamental functional group transformation. The resulting aldoxime serves as a versatile, stable intermediate that can be subsequently dehydrated to yield a benzonitrile, or reduced to form a primary benzylamine. This application note details a highly efficient, self-validating protocol for the oximation of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, focusing on mechanistic causality and process reliability.

Mechanistic Rationale and Reaction Dynamics

The formation of an oxime from an aromatic aldehyde is a classic addition-elimination reaction, but achieving quantitative conversion requires precise control over the reaction microenvironment.

  • The Role of pH and Buffering: Hydroxylamine is universally supplied as a hydrochloride salt ( NH2​OH⋅HCl ) to prevent explosive decomposition and oxidative degradation. To activate the reagent, a mild base must be introduced. Anhydrous sodium acetate ( NaOAc ) is the optimal choice because it liberates the free hydroxylamine nucleophile while simultaneously establishing an acetic acid/acetate buffer system. The reaction rate peaks at a pH of approximately 4.5 to 5.0[2].

  • Causality of Failure: If the system is too acidic (pH < 3), the amine lone pair is protonated, destroying its nucleophilicity. Conversely, if the system is too basic (pH > 7), the carbonyl oxygen is insufficiently protonated, reducing the electrophilicity of the carbonyl carbon and stalling the initial nucleophilic attack.

  • Solvent Selection: A biphasic or co-solvent system of ethanol and water is utilized. Ethanol ensures the complete solvation of the hydrophobic 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, while water is necessary to dissolve the inorganic salts ( NH2​OH⋅HCl and NaOAc )[3].

Reaction Workflow

Workflow for the buffered oximation of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

Quantitative Data and Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
3-Fluoro-4-methoxy-5-nitrobenzaldehyde199.141.001.00 g (5.02 mmol)Limiting Reagent
Hydroxylamine Hydrochloride69.491.500.52 g (7.53 mmol)Nucleophile Source
Sodium Acetate (Anhydrous)82.031.500.62 g (7.53 mmol)Base / Buffer
Ethanol (Absolute)46.07N/A15.0 mLOrganic Solvent
Deionized Water18.02N/A5.0 mLAqueous Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Reaction Matrix

  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add 1.00 g of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde to the flask and suspend it in 15.0 mL of absolute ethanol. Stir at ambient temperature until a homogeneous or finely dispersed suspension is achieved.

  • In a separate 10 mL vial, dissolve 0.52 g of NH2​OH⋅HCl and 0.62 g of anhydrous sodium acetate in 5.0 mL of deionized water. Sonicate briefly if necessary to ensure complete dissolution.

Phase 2: Nucleophilic Addition and Heating 4. Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution over 5 minutes. The mixture may briefly become cloudy before clarifying. 5. Attach a reflux condenser and heat the reaction mixture to 45–50 °C using an oil bath or heating block[3]. 6. Self-Validation Checkpoint: Maintain heating for 2 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent system. The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde is entirely consumed.

Phase 3: Workup and Isolation 7. Once complete, remove the flask from the heat source and allow it to cool to room temperature. 8. Pour the reaction mixture into 30 mL of crushed ice/water to precipitate the crude oxime. Stir vigorously for 15 minutes to ensure the breakdown of any oily aggregates into a filterable solid. 9. Extract the aqueous suspension with Ethyl Acetate ( 3×20 mL). 10. Combine the organic layers and wash sequentially with deionized water ( 1×20 mL) and saturated brine ( 1×20 mL) to remove residual ethanol and acetate salts. 11. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude oxime.

Phase 4: Purification and Analytical Validation 12. Recrystallize the crude product from a minimal amount of hot ethanol/water to afford the pure 3-Fluoro-4-methoxy-5-nitrobenzaldehyde oxime as a crystalline solid. 13. Analytical Validation: Confirm the structure via 1H -NMR. The disappearance of the sharp aldehyde proton singlet ( ∼9.8−10.2 ppm) and the emergence of a characteristic oxime proton signal ( -CH=NOH ) around 8.0−8.5 ppm, coupled with a broad oxime hydroxyl singlet ( >10.5 ppm), definitively confirms successful conversion[3].

References

  • WO2003068760A2 - Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders Google P
  • Oximes - Powered by XMB 1.9.11 Sciencemadness Discussion Board
  • Synthesis and Biological Activity of Novel O-Alkyl Derivatives of Naringenin and Their Oximes MDPI

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

For: Researchers, scientists, and drug development professionals Abstract This comprehensive technical guide provides a detailed exploration of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 3-f...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive technical guide provides a detailed exploration of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 3-fluoro-4-methoxy-5-nitrobenzaldehyde. This highly activated aromatic aldehyde is a valuable building block in medicinal chemistry and materials science. This document offers in-depth mechanistic insights, field-proven protocols for substitution with various nucleophiles, and a discussion of the critical parameters governing these transformations. The protocols provided herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in SNAr Chemistry

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a trifunctionalized aromatic ring system primed for selective nucleophilic aromatic substitution. The convergence of three key substituents dictates its reactivity profile:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, the nitro functionality is paramount for the activation of the aromatic ring towards nucleophilic attack.[1][2][3] Its presence ortho to the fluorine atom is crucial for the stabilization of the reaction intermediate.[4]

  • Fluorine Atom (-F): In the context of SNAr reactions, fluorine is an excellent leaving group.[2][3] Its high electronegativity polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This is a key departure from SN1 and SN2 reactions where fluoride is a poor leaving group.

  • Aldehyde Group (-CHO): The aldehyde functionality provides a synthetic handle for a plethora of subsequent transformations, such as reductive amination, oxidation, or olefination, making the products of these SNAr reactions versatile intermediates.

  • Methoxy Group (-OCH₃): While generally considered an electron-donating group, its influence on the SNAr reactivity at the C3 position is complex and can be influenced by the reaction conditions.

The strategic placement of these functional groups makes 3-fluoro-4-methoxy-5-nitrobenzaldehyde an ideal substrate for the construction of complex molecular architectures.

The SNAr Mechanism: A Stepwise Pathway to Aromatic Functionalization

The nucleophilic aromatic substitution of 3-fluoro-4-methoxy-5-nitrobenzaldehyde proceeds via a well-established two-step addition-elimination mechanism.[4]

Figure 1: General mechanism of the SNAr reaction.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3] The stability of this complex is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group. This step is typically the rate-determining step of the reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the rapid elimination of the fluoride ion, a good leaving group in SNAr reactions, to yield the final substituted product.

Experimental Protocols

The following protocols are provided as a guide for the nucleophilic substitution on 3-fluoro-4-methoxy-5-nitrobenzaldehyde with common classes of nucleophiles. These are representative procedures and may require optimization based on the specific nucleophile and desired scale.

Reaction with Amine Nucleophiles (e.g., Morpholine)

The reaction with primary and secondary amines is a robust method for the synthesis of 3-amino-4-methoxy-5-nitrobenzaldehyde derivatives.

Amine_Protocol start Start dissolve Dissolve Substrate in DMF start->dissolve add_amine Add Morpholine (1.1 - 1.5 eq.) dissolve->add_amine add_base Add K₂CO₃ (2.0 eq.) add_amine->add_base heat Heat to 80-100 °C add_base->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with EtOAc workup->extract dry Dry & Concentrate extract->dry purify Purify by Crystallization/Chromatography dry->purify product Product purify->product

Figure 2: Workflow for the reaction with amine nucleophiles.

Protocol 1: Synthesis of 3-morpholino-4-methoxy-5-nitrobenzaldehyde

  • Materials:

    • 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq.).

    • Dissolve the starting material in DMF (approximately 5-10 mL per gram of aldehyde).

    • Add morpholine (1.2 eq.) to the solution.

    • Add anhydrous potassium carbonate (2.0 eq.) to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Representative Reaction Conditions for Amination

NucleophileBaseSolventTemperature (°C)Time (h)
MorpholineK₂CO₃DMF857
PiperidineK₂CO₃DMF853
PyrrolidineK₂CO₃DMF852
AnilineK₂CO₃DMF10012

Note: Reaction times are indicative and should be optimized by monitoring the reaction progress.

Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

The substitution with alkoxides provides a direct route to 3-alkoxy-4-methoxy-5-nitrobenzaldehydes.

Protocol 2: Synthesis of 3,4-dimethoxy-5-nitrobenzaldehyde

  • Materials:

    • 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

    • Sodium methoxide (NaOMe) or Sodium hydride (NaH) and Methanol (MeOH)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In situ generation of methoxide (if using NaH): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add methanol (1.5 eq.) and stir for 20-30 minutes at 0 °C.

    • Reaction: To the freshly prepared sodium methoxide solution (or a solution of commercial NaOMe in THF), add a solution of 3-fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq.) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Reaction Conditions for Alkoxylation

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)
MethanolNaHTHFrt6
EthanolKOHEtOH801
IsopropanolNaHiPrOHrt6
PhenolK₂CO₃DMF803
Reaction with Thiol Nucleophiles (e.g., Thiophenol)

Thiolates are excellent nucleophiles and react readily with the substrate to form 3-thioether derivatives.

Thiol_Protocol start Start deprotonate Deprotonate Thiol with Base in DMF start->deprotonate add_substrate Add Substrate Solution deprotonate->add_substrate stir Stir at rt or Gentle Heating add_substrate->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with EtOAc workup->extract dry Dry & Concentrate extract->dry purify Purify dry->purify product Product purify->product

Figure 3: Workflow for the reaction with thiol nucleophiles.

Protocol 3: Synthesis of 3-(phenylthio)-4-methoxy-5-nitrobenzaldehyde

  • Materials:

    • 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

    • Thiophenol

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of thiophenol (1.1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes to generate the thiophenolate.

    • Add a solution of 3-fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq.) in DMF to the thiophenolate solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as indicated by TLC analysis.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Table 3: Representative Reaction Conditions for Thiolation

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)
ThiophenolK₂CO₃DMF903
EthanethiolNaHTHFrt4

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a stronger base (e.g., NaH for alcohols and thiols). Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.

  • Side Reactions: The aldehyde functionality can be susceptible to reaction with strong nucleophiles or bases. To minimize side reactions, consider adding the substrate solution slowly to a solution of the nucleophile and base. Running the reaction at lower temperatures may also improve selectivity.

  • Difficult Purification: The products of these reactions are often polar. A combination of aqueous work-up to remove inorganic salts and column chromatography is typically effective for purification.

Conclusion

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a highly versatile and reactive substrate for nucleophilic aromatic substitution. The protocols and guidelines presented in this application note provide a robust framework for the synthesis of a diverse array of 3-substituted-4-methoxy-5-nitrobenzaldehyde derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively leverage this building block in the development of novel molecules for a wide range of applications.

References

  • Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

Sources

Application

3-Fluoro-4-methoxy-5-nitrobenzaldehyde in the development of novel therapeutic agents

Application Note: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in the Development of Novel CNS Therapeutics Executive Summary & Rationale In modern rational drug design, the precise spatial arrangement of halogens, electron-do...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in the Development of Novel CNS Therapeutics

Executive Summary & Rationale

In modern rational drug design, the precise spatial arrangement of halogens, electron-donating groups, and masked amines on an aromatic scaffold is critical for target affinity and metabolic stability. 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS 320-70-7) serves as a highly specialized, trifunctional building block in medicinal chemistry.

This application note details the synthetic utility and pharmacological relevance of this compound, specifically highlighting its role as a core intermediate in the development of 5-HT1 receptor antagonists for central nervous system (CNS) disorders, such as depression and anxiety[1]. The strategic placement of its functional groups provides three distinct advantages:

  • Fluorine (C3): Increases lipophilicity (enhancing blood-brain barrier penetration) and blocks oxidative metabolism by CYP450 enzymes at the 3-position.

  • Methoxy (C4): Acts as a hydrogen bond acceptor, a frequent requirement for binding within the hydrophobic pockets of G-protein-coupled receptors (GPCRs).

  • Nitro (C5): Functions as a masked amine. Post-olefination, it can be chemoselectively reduced to an aniline and acylated to form critical hinge-binding motifs.

Physicochemical Profiling

To ensure reproducibility in scale-up and purification, the foundational quantitative data of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is summarized below[2].

PropertyValue / Description
Chemical Name 3-Fluoro-4-methoxy-5-nitrobenzaldehyde
CAS Registry Number 320-70-7
Molecular Formula C8H6FNO4
Molecular Weight 199.14 g/mol
Electrophilic Center C1 Formyl group (Highly reactive toward hydrides and ylides)
Steric Profile 1,3,4,5-tetrasubstituted benzene ring

Synthetic Strategy & Mechanistic Workflow

The formyl group of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is the primary handle for chain elongation. In the synthesis of 5-HT1 modulators, the aldehyde is typically reduced to an alcohol, converted to a halide, and then transformed into a phosphonate[3]. This phosphonate is a stable, isolable intermediate used in Horner-Wadsworth-Emmons (HWE) olefinations to stereoselectively generate rigid (E)-alkene linkers[1].

Workflow SM 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde Red Chemoselective Reduction (NaBH4) SM->Red Alc 3-Fluoro-4-methoxy- 5-nitrobenzyl alcohol Red->Alc Brom Bromination (PBr3) Alc->Brom BrCmpd 3-Fluoro-4-methoxy- 5-nitrobenzyl bromide Brom->BrCmpd Arbuzov Michaelis-Arbuzov Reaction P(OEt)3 BrCmpd->Arbuzov Phos Diethyl (3-fluoro-4-methoxy- 5-nitrobenzyl)phosphonate Arbuzov->Phos HWE HWE Olefination & Amidation Phos->HWE Target 5-HT1 Receptor Antagonist HWE->Target

Fig 1: Synthetic workflow from 3-Fluoro-4-methoxy-5-nitrobenzaldehyde to 5-HT1 antagonists.

Experimental Protocols

Protocol 1: Chemoselective Reduction to 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol

Objective: Reduce the aldehyde to a primary alcohol without triggering the reduction of the highly sensitive nitro group[1].

  • Step 1: Dissolve 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (0.1 M concentration) and cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Methanol solubilizes the starting material and acts as a protic donor. The 0 °C temperature is critical; sodium borohydride (NaBH₄) reduction is exothermic, and strict thermal control prevents the unwanted reduction of the nitro group or the nucleophilic aromatic substitution (SNAr) of the fluorine atom.

  • Step 2: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes under vigorous stirring[1].

  • Step 3: Stir the mixture at 0 °C for 1 hour.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (UV active, higher Rf) should completely disappear, replaced by a more polar spot (lower Rf) corresponding to the alcohol.

  • Step 4: Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely hydrolyzes the borate complex and destroys excess hydride without creating highly basic conditions that could degrade the product.

  • Step 5: Remove methanol in vacuo, extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the target alcohol.

Protocol 2: Synthesis of Diethyl (3-fluoro-4-methoxy-5-nitrobenzyl)phosphonate

Objective: Convert the benzyl alcohol into a phosphonate for subsequent olefination[3].

  • Step 1 (Bromination): Dissolve the alcohol from Protocol 1 in anhydrous Dichloromethane (DCM) at 0 °C. Add Phosphorus tribromide (PBr₃, 1.1 eq) dropwise. Stir for 2 hours, quench with ice water, and extract with DCM to isolate 3-fluoro-4-methoxy-5-nitrobenzyl bromide.

  • Step 2 (Michaelis-Arbuzov Reaction): In a flame-dried flask equipped with a reflux condenser, combine the benzyl bromide (1.0 eq) with Triethyl phosphite (P(OEt)₃, 1.5 eq).

  • Step 3: Heat the mixture neat to 120 °C for 4 hours.

    • Causality: The high temperature drives the nucleophilic attack of the phosphorus lone pair onto the benzylic carbon. The subsequent collapse of the phosphonium intermediate is thermodynamically driven by the formation of the extremely strong P=O double bond, expelling ethyl bromide gas.

    • Self-Validation: The cessation of ethyl bromide gas evolution (b.p. 38 °C) physically indicates the completion of the Arbuzov reaction.

  • Step 4: Remove excess triethyl phosphite via vacuum distillation to yield the pure diethyl phosphonate intermediate[3].

Pharmacological Relevance: 5-HT1 Receptor Modulators

The phosphonate derived from 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a critical precursor in the synthesis of novel therapeutic agents targeting the 5-HT1 receptor family[1].

In drug development, achieving subtype selectivity (e.g., 5-HT1A vs. 5-HT1B) is notoriously difficult due to the high conservation of the orthosteric binding site. By utilizing the Horner-Wadsworth-Emmons (HWE) reaction on the synthesized phosphonate, medicinal chemists can attach rigid, stereodefined (E)-alkene linkers to piperidine or piperazine pharmacophores[3]. Once the structural framework is established, the C5-nitro group is catalytically reduced to an amine and coupled with various aroyl or alkanoyl chlorides. This final amidation step yields the active therapeutic compound, where the unique 3-fluoro-4-methoxy substitution pattern dictates the precise electronic and steric interactions required for high-affinity CNS receptor binding[1].

References

  • Glaxo Group Limited. (2003). "Compounds possessing affinity at 5ht1-type receptors and use thereof in therapy of cns disorders". Source: World Intellectual Property Organization / Google Patents (Patent No. WO2003068760A2).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde Reactions

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS: 320-70-7) [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS: 320-70-7) [1]. Due to its unique electronic topology—featuring an electron-withdrawing nitro group, a reactive aldehyde, an electron-donating methoxy group, and a labile fluorine atom—this building block is highly versatile but notoriously prone to side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yields.

Reaction Pathway & Chemoselectivity Overview

Before troubleshooting specific protocols, it is critical to understand the chemoselective vulnerabilities of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde. The molecule presents three primary reactive sites:

  • The Aldehyde Group: Prone to oxidation, reduction, and condensation.

  • The Fluoro Group: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro and para-aldehyde groups.

  • The Nitro Group: Susceptible to reduction, which can inadvertently trigger polymerization if the aldehyde is not protected.

Chemoselectivity A 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde B Aldehyde Reactivity (Reductive Amination) A->B NaBH(OAc)3 C Fluoro Reactivity (SNAr with Amines/Thiols) A->C Nucleophile, Base D Nitro Reactivity (Selective Reduction) A->D Fe/NH4Cl or SnCl2

Figure 1: Chemoselective pathways of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination yields are stalled at 40-50% with significant alcohol byproducts. How can I improve this?

Expert Insight: The formation of the corresponding benzyl alcohol occurs when the reducing agent reduces the aldehyde before the imine/iminium intermediate is fully formed. Causality: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is highly electrophilic. If you use sodium borohydride (NaBH₄) or add sodium triacetoxyborohydride (STAB) too early, direct reduction outcompetes imine formation. Solution:

  • Pre-formation: Stir the aldehyde and amine for 2–4 hours before adding the reducing agent.

  • Desiccant: Use Ti(OPr)₄ or anhydrous MgSO₄ to drive water out of the equilibrium.

  • Reagent Choice: Switch to STAB (NaBH(OAc)₃) or 2-picoline borane, which are milder and selective for imines over aldehydes.

Q2: When attempting an SNAr displacement of the fluorine atom, I observe degradation and black tar formation. What is happening?

Expert Insight: The ortho-nitro group heavily activates the fluorine, making SNAr extremely fast. However, using strong bases (like NaOH or KOtBu) at elevated temperatures causes an aldol-type condensation or Cannizzaro reaction at the unprotected aldehyde. Causality: High pH and heat trigger aldehyde self-condensation. Solution: Use a mild, non-nucleophilic base (e.g., DIPEA or K₂CO₃) and run the reaction at room temperature or mildly elevated temperatures (40 °C) in a polar aprotic solvent like DMF or DMSO.

Quantitative Yield Optimization Data

The following table summarizes the optimization parameters for the SNAr displacement of the fluoro group using a secondary amine (e.g., morpholine).

SolventBaseTemp (°C)Time (h)Aldehyde Degradation (%)Isolated Yield (%)
DMFK₂CO₃804>40%35%
DMFK₂CO₃251215%68%
DMSODIPEA258<5%89%
THFDIPEA601610%72%

Self-Validating Experimental Protocols

Protocol A: High-Yield Reductive Amination

This protocol utilizes a pre-formation step and a mild reducing agent to prevent over-reduction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (25 mL).

  • Imine Formation: Add the primary or secondary amine (1.1 eq) and titanium(IV) isopropoxide (1.5 eq). Stir at room temperature for 4 hours. Validation Check: Take an aliquot for TLC/LCMS to confirm the disappearance of the aldehyde starting material.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

ReductiveAmination Step1 1. Aldehyde + Amine in anhydrous DCE Step2 2. Add Ti(OPr)4 Stir 4h at RT Step1->Step2 Check LCMS: Imine Formation Confirmed? Step2->Check Check->Step2 No (Continue stirring) Step3 3. Cool to 0°C Add STAB (1.5 eq) Check->Step3 Yes Step4 4. Aqueous Workup (NaHCO3 quench) Step3->Step4

Figure 2: Self-validating workflow for high-yield reductive amination.

References

Optimization

Troubleshooting low conversion rates in 3-Fluoro-4-methoxy-5-nitrobenzaldehyde synthesis

Welcome to the technical support center for the synthesis of 3-fluoro-4-methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-fluoro-4-methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific nitration reaction. Below, you will find a series of frequently asked questions and troubleshooting guides in a direct Q&A format, grounded in established chemical principles to help you diagnose and resolve issues leading to low conversion rates and impure products.

Understanding the Reaction: Regioselectivity

The synthesis of 3-fluoro-4-methoxy-5-nitrobenzaldehyde is typically achieved by the electrophilic aromatic substitution (nitration) of 3-fluoro-4-methoxybenzaldehyde. The success of this reaction is governed by the directing effects of the substituents on the aromatic ring.

  • -OCH₃ (Methoxy group): A strongly activating, ortho-, para-director.

  • -F (Fluoro group): A deactivating, but ortho-, para-director.

  • -CHO (Aldehyde group): A deactivating, meta-director.[1][2]

The desired product requires the nitronium ion (NO₂⁺) to attack the C5 position. This position is ortho to the methoxy group, ortho to the fluoro group, and meta to the aldehyde group. The concerted directing effects make this a feasible, yet sensitive, transformation.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is extremely low or I've recovered only starting material. What are the primary causes?

Low or no product yield is a common issue that can typically be traced back to the reaction conditions or the nitrating agent itself.[3]

Potential Cause 1: Inadequate Nitrating Agent Activity The key electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid through catalysis by a stronger acid, usually sulfuric acid.[3][4] If the concentration of the nitronium ion is too low, the reaction will not proceed efficiently.

  • Troubleshooting Steps:

    • Verify Acid Concentrations: Ensure that you are using concentrated or fuming nitric acid and concentrated sulfuric acid. The presence of excess water will quench the nitronium ion.

    • Mixed Acid Preparation: The nitrating mixture (HNO₃/H₂SO₄) must be prepared correctly. Always add the nitric acid slowly to the sulfuric acid under cold conditions (e.g., 0-10°C) to prevent thermal degradation and ensure proper formation of the nitronium ion.[5][6]

    • Consider a Stronger Agent: For deactivated rings, a higher proportion of sulfuric acid may be needed to generate a sufficient concentration of the electrophile.[3]

Potential Cause 2: Reaction Temperature is Too Low While temperature control is critical to prevent side reactions, a temperature that is too low can significantly slow down or effectively halt the reaction.[3]

  • Troubleshooting Steps:

    • Monitor Temperature Closely: The ideal temperature range for this type of nitration is typically 0-15°C.[1][2][6]

    • Gradual Temperature Increase: If no reaction is observed at the lower end of this range, consider allowing the reaction to slowly warm by a few degrees (e.g., to 10-15°C) while carefully monitoring for any exotherm.

Potential Cause 3: Poor Substrate Solubility If the starting material, 3-fluoro-4-methoxybenzaldehyde, does not dissolve sufficiently in the reaction medium, the reaction will be slow due to the limited interface between reactants.[3]

  • Troubleshooting Steps:

    • Ensure Vigorous Stirring: Maintain strong agitation to keep the substrate suspended and maximize contact with the nitrating mixture.

    • Solvent Considerations: While this reaction is typically run neat in the acid mixture, in some cases, a co-solvent like dichloromethane can be used, though this can complicate the workup.[5]

Q2: My TLC/LCMS analysis shows multiple product spots. What are the likely impurities and how can I avoid them?

The formation of multiple products is often due to a loss of regioselectivity or the occurrence of side reactions.

Potential Impurity 1: Isomeric Products While the C5 position is favored, nitration can occur at other positions, particularly the C2 position (ortho to the aldehyde), leading to the formation of 3-fluoro-4-methoxy-2-nitrobenzaldehyde.

  • Causality & Prevention:

    • Temperature Control: Higher reaction temperatures can reduce selectivity, leading to a mixture of isomers.[3] Strict adherence to a low-temperature profile (0-5°C) is crucial for maximizing the yield of the desired C5 isomer.[5]

    • Ratio of Acids: The ratio of nitric acid to sulfuric acid can influence isomer distribution. For some benzaldehydes, a higher concentration of nitric acid has been shown to favor ortho-nitration relative to the aldehyde.[1][2][7] While our target is not this isomer, it highlights the sensitivity of the system to the acid composition.

Potential Impurity 2: Oxidation of the Aldehyde The strong oxidizing nature of the nitrating mixture can oxidize the aldehyde group (-CHO) to a carboxylic acid (-COOH), forming 3-fluoro-4-methoxy-5-nitrobenzoic acid.[1][6]

  • Causality & Prevention:

    • Temperature: This is the most critical factor. Oxidation is more likely to occur at elevated temperatures. Maintaining the reaction below 15°C is essential.[1]

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction by TLC or another appropriate method.

    • Nitrating Agent: Using a slight excess of the nitrating agent is standard, but a large excess increases the risk of oxidation.

Potential Impurity 3: Dinitrated Products If the reaction conditions are too harsh, a second nitro group may be added to the ring.[1]

  • Causality & Prevention:

    • Stoichiometry: Use a controlled amount of the nitrating agent (typically 1.05-1.2 equivalents).

    • Temperature and Time: As with oxidation, dinitration is favored by higher temperatures and longer reaction times.[5]

Q3: The reaction seems to have worked, but I'm having trouble isolating the product during the workup. What should I do?

Workup issues, such as the product "oiling out" instead of precipitating, are common for nitroaromatic compounds.

  • Troubleshooting Steps:

    • Quenching Technique: The standard procedure is to pour the reaction mixture carefully onto a large amount of crushed ice with vigorous stirring.[1][6] This simultaneously stops the reaction and precipitates the solid product. Do this slowly to control the exotherm from neutralizing the strong acid.

    • Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the interface of the oil and the aqueous layer. Seeding with a previously obtained crystal of the pure product can also be effective.[8]

    • Solvent Extraction: If precipitation fails, you may need to extract the product with an organic solvent like dichloromethane or ethyl acetate, followed by washing the organic layer with water and sodium bicarbonate solution to remove residual acids.[9] The solvent can then be removed under reduced pressure.

    • Purification: Crude nitrobenzaldehydes often require purification. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is a common method.[8] If isomers are present, column chromatography may be necessary.[1]

Part 2: Data Summary & Protocols

Table 1: Troubleshooting Reaction Parameters
ParameterRecommended RangeConsequence of Deviation (Too Low)Consequence of Deviation (Too High)
Temperature 0 - 15°C[1]Slow or no reaction[3]Increased side products (isomers, oxidation, dinitration), potential for thermal runaway[6]
Nitric Acid (Equivalents) 1.05 - 1.2 eq.Incomplete conversionIncreased risk of dinitration and oxidation[1]
Reaction Time Monitor to completion (typically 1-4 hours)Incomplete conversionIncreased formation of oxidation and degradation byproducts[2]
Stirring VigorousPoor mixing, localized overheating, low conversionN/A
Experimental Protocol: Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Safety Notice: This reaction involves highly corrosive and oxidizing acids. It is exothermic and requires careful temperature control. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.

Materials:

  • 3-Fluoro-4-methoxybenzaldehyde

  • Concentrated Sulfuric Acid (~98%)

  • Fuming Nitric Acid (~70%)

  • Deionized Water & Ice

  • Ethanol (for recrystallization)

Procedure:

  • Prepare Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask to 0°C in an ice-salt bath.

  • Slowly, add the fuming nitric acid dropwise to the sulfuric acid via the dropping funnel. Ensure the internal temperature is meticulously maintained below 10°C throughout the addition.[5][6]

  • Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5°C, add 3-fluoro-4-methoxybenzaldehyde portion-wise or as a solution in a minimal amount of dichloromethane. Maintain vigorous stirring and ensure the temperature does not exceed 10-15°C.[1][6]

  • Reaction Monitoring: Stir the mixture at 5-10°C and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Work-up: Once complete, carefully pour the reaction mixture onto a large beaker filled with crushed ice and stir vigorously. The crude product should precipitate as a pale yellow solid.[1][9]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.[10]

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a solvent such as ethanol to yield pure 3-fluoro-4-methoxy-5-nitrobenzaldehyde.

Part 3: Visual Guides

Reaction Pathway and Key Side Reactions

Reaction_Pathway cluster_reagents Nitrating Mixture SM 3-Fluoro-4-methoxy- benzaldehyde reagents HNO₃ / H₂SO₄ 0-15°C P 3-Fluoro-4-methoxy- 5-nitrobenzaldehyde (Desired Product) SP1 Isomeric Byproduct (e.g., 2-Nitro) SP2 Oxidation Byproduct (Nitrobenzoic Acid) reagents->P Favored Pathway (Low Temp) reagents->SP1 Side Reaction (Poor Temp Control) reagents->SP2 Side Reaction (High Temp / Long Time)

Caption: Synthetic pathway and common side reactions.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Rate Observed q1 1. Check Nitrating Agent start->q1 q2 2. Verify Reaction Conditions q1->q2 Agent OK s1a Were acids concentrated? Was mixture prepared cold? q1->s1a Potential Issue q3 3. Analyze Crude Mixture q2->q3 Conditions OK s1b Is the substrate soluble? q2->s1b Potential Issue s2a Was temperature too low? (<0°C) q2->s2a Potential Issue s2b Was stirring vigorous? q2->s2b Potential Issue s3a Multiple spots on TLC? (Isomers, Oxidation) q3->s3a Analysis a1 Action: Prepare fresh nitrating mixture. s1a->a1 a2 Action: Increase temp to 5-10°C and monitor. s2a->a2 a3 Action: Optimize temp & reaction time for future runs. s3a->a3

Caption: Decision tree for troubleshooting low yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note and Protocol: Large-Scale Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Guidechem. (2022). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?
  • BenchChem. (2025).
  • BYJU'S. (n.d.).
  • Di Somma, I., et al. (2014). Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. Chemical Engineering Transactions.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2019). 18.
  • Andreozzi, R., et al. (2014). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical Engineering Transactions.
  • BenchChem. (2025).
  • BenchChem. (2025). Side reactions in the nitration of 4-methoxybenzaldehyde to produce 4-Methoxy-3-nitrobenzaldehyde.
  • Organic Syntheses. (n.d.). Nitration of benzaldehyde to 3-nitrobenzaldehyde.

Sources

Troubleshooting

Recrystallization techniques for purifying products from 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Technical Support Center: Purifying 3-Fluoro-4-methoxy-5-nitrobenzaldehyde A Senior Application Scientist's Guide to Recrystallization Welcome to the technical support center for the purification of 3-Fluoro-4-methoxy-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purifying 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

A Senior Application Scientist's Guide to Recrystallization

Welcome to the technical support center for the purification of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this key synthetic intermediate through recrystallization. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Foundational Principles

Q1: What is the fundamental principle of recrystallization and why is it effective for a compound like 3-Fluoro-4-methoxy-5-nitrobenzaldehyde?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal scenario, which we aim for, is to find a solvent that dissolves 3-Fluoro-4-methoxy-5-nitrobenzaldehyde completely at an elevated temperature (near the solvent's boiling point) but has very limited solubility for it at low temperatures (e.g., 0-4 °C)[1][2].

The effectiveness for this specific molecule stems from its structure: it possesses a rigid aromatic ring and polar functional groups (nitro, aldehyde, methoxy, fluoro). This combination allows for a sharp solubility differential in moderately polar solvents. Impurities, which may have different polarities or shapes, will ideally either remain in the cold solvent (if they are highly soluble) or be filtered out from the hot solution (if they are insoluble), leading to the selective crystallization of the pure target compound as the solution cools[3][4].

Q2: What are the common impurities I should expect when working with crude 3-Fluoro-4-methoxy-5-nitrobenzaldehyde?

Impurities in crude 3-Fluoro-4-methoxy-5-nitrobenzaldehyde typically arise from the synthesis process, which is often the nitration of a benzaldehyde precursor[5][6]. Potential impurities include:

  • Isomeric Byproducts: The nitration of aromatic rings can produce ortho- and para-isomers in addition to the desired meta-substituted product[5]. These isomers often have slightly different polarities and solubilities, making them prime candidates for removal via recrystallization.

  • Starting Material: Incomplete reaction can leave unreacted 3-fluoro-4-methoxybenzaldehyde in the crude product.

  • Oxidation Products: Benzaldehydes can be susceptible to oxidation, forming the corresponding benzoic acid (3-fluoro-4-methoxy-5-nitrobenzoic acid). These acidic impurities can often be removed with a pre-recrystallization basic wash[7].

  • Over-nitrated Products: Although less common under controlled conditions, dinitro compounds could potentially form[8].

Part 2: Experimental Design & Protocols

Q3: How do I select the optimal solvent for my recrystallization?

Solvent selection is the most critical step for a successful recrystallization[2]. The process involves empirical testing on a small scale. The principle of "like-dissolves-like" provides a rational starting point[9][10]. Given the polar functional groups and aromatic nature of our compound, moderately polar solvents are excellent candidates.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound at this stage[4].

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.

  • A suitable solvent will dissolve the compound completely when hot[11]. Add the solvent dropwise until the solid just dissolves to avoid using an excess.

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • The ideal solvent is one that produces a large quantity of crystalline precipitate upon cooling[9].

Table 1: Recommended Solvents for Screening 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

SolventRationale & Expected BehaviorPotential Solvent Pair (Anti-solvent)
Isopropanol / Ethanol Alcohols are good starting points due to their moderate polarity, which should interact well with the molecule's functional groups. Expect high solubility when hot and significantly lower solubility when cold.Water
Ethyl Acetate An ester with moderate polarity. It is less polar than alcohols and may provide a different selectivity profile for impurity removal.Heptane or Hexane
Acetone A polar aprotic solvent that often dissolves polar organic compounds well. Its high volatility is advantageous for drying crystals.Water or Hexane
Toluene A non-polar aromatic solvent. While it may seem counterintuitive, the aromatic ring of the solvent can pi-stack with the compound's ring, and it may be effective if impurities are highly polar.Heptane or Hexane

Note: The solubility of the structurally similar 3-nitrobenzaldehyde is well-documented in many of these solvents, showing a strong positive correlation with temperature, which supports their selection here[12][13].

Workflow: From Crude Product to Pure Crystals The following diagram outlines the logical workflow for selecting a solvent and performing the recrystallization.

Recrystallization_Workflow start Crude Product screening Perform Small-Scale Solvent Screening (Table 1) start->screening decision_solvent Single Solvent Ideal? screening->decision_solvent select_single Select Best Single Solvent decision_solvent->select_single Yes select_mixed Select Miscible Solvent/Anti-solvent Pair decision_solvent->select_mixed No dissolve Dissolve Crude Product in Minimum Hot Solvent select_single->dissolve select_mixed->dissolve decision_insoluble Insoluble Impurities Present? dissolve->decision_insoluble hot_filter Perform Hot Gravity Filtration decision_insoluble->hot_filter Yes cool Cool Solution Slowly to Induce Crystallization decision_insoluble->cool No hot_filter->cool decision_crystals Crystals Formed? cool->decision_crystals induce Induce Crystallization (Scratch / Seed) decision_crystals->induce No collect Collect Crystals via Vacuum Filtration decision_crystals->collect Yes induce->decision_crystals wash_dry Wash with Cold Solvent & Dry Crystals collect->wash_dry end_node Pure Product wash_dry->end_node

Caption: Decision workflow for recrystallization.

Q4: Can you provide a standard protocol for a single-solvent recrystallization?

Certainly. This protocol assumes you have already identified a suitable single solvent.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar or a boiling chip. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring[14]. Continue adding hot solvent until the compound just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing your yield[15].

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. To prevent premature crystallization, add a small excess of hot solvent (~5-10% extra volume) and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[14][15].

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange themselves properly in the crystal lattice, excluding impurities[2][16]. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal recovery.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel[3].

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any residual soluble impurities clinging to the crystal surfaces[10].

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass or weighing dish to air dry completely or dry in a vacuum oven.

Part 3: Troubleshooting Common Issues

Q5: I've cooled my solution, but no crystals have formed. What went wrong?

This is the most common problem in recrystallization and usually points to one of two issues[17]:

  • Cause 1: Too Much Solvent. This is the most frequent reason. Your solution is not supersaturated, and the compound remains dissolved even when cold[16][17].

    • Solution: Gently heat the solution to boil off some of the solvent (perform this in a fume hood). Reduce the volume by 15-20%, then allow it to cool again. Repeat until you see crystals forming upon cooling.

  • Cause 2: Supersaturation. The solution is thermodynamically unstable, but the crystals lack a nucleation site to begin forming[17].

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth[10][17].

    • Solution 2 (Seeding): If you have a small crystal of the pure compound (a "seed crystal"), drop it into the cold solution. It will act as a template for other molecules to crystallize upon[10][17].

Q6: My product separated as an oil instead of crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is too concentrated[17]. The oil is essentially molten, impure product.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point. Allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of warm water or leaving it on a hotplate with the heat turned off. This slower cooling should allow the solution to reach a temperature below the compound's melting point before it becomes saturated, favoring crystal formation[17].

Q7: My final product is still yellow/colored. How can I get a purer, colorless product?

If your product is supposed to be white or off-white, a persistent color indicates colored impurities that co-crystallized with your product.

  • Solution: Redissolve the colored crystals in the minimum amount of hot solvent. Once dissolved, cool the solution slightly and add a very small amount (tip of a spatula) of activated charcoal (decolorizing carbon)[14]. The charcoal has a high surface area and adsorbs large, colored, conjugated impurity molecules. Swirl and heat the mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the now-decolorized filtrate to cool and crystallize as usual[15]. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

Q8: The crystals formed almost instantly as a fine powder. Is this acceptable?

Rapid crystallization, or "crashing out," is undesirable because it tends to trap impurities within the rapidly forming crystal lattice, defeating the purpose of the purification[16].

  • Solution: This typically happens when the solution is too concentrated or cools too quickly. The remedy is similar to that for oiling out. Reheat the flask to redissolve the solid, add a small amount of extra hot solvent, and ensure the subsequent cooling phase is slow and undisturbed[16].

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process.
  • Recrystallization-1.doc.pdf. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Process for the purification of mononitro aromatic compounds.
  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Aromatic Nitro Compounds - MST.edu. [Link]

  • Recrystallization. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. ResearchGate. [Link]

  • Recrystallisation Help. Reddit. [Link]

  • Recrystallization.pdf. [Link]

  • Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. ACS Publications. [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual. [Link]

  • EXPERIMENT (3) Recrystallization. [Link]

  • Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. ResearchGate. [Link]

  • 3-Nitrobenzaldehyde. Wikipedia. [Link]

  • Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

Optimization

Challenges in the scale-up of reactions using 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Welcome to the Technical Support Center for highly functionalized nitroaromatics. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, chemoselective, and mechanistic hurdl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly functionalized nitroaromatics. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, chemoselective, and mechanistic hurdles encountered when scaling up reactions involving 3-Fluoro-4-methoxy-5-nitrobenzaldehyde .

Because this molecule contains four distinct reactive sites (an electrophilic aldehyde, a reducible nitro group, a potentially labile fluorine, and a methoxy ether), standard benchtop procedures often fail at scale. This guide provides field-proven insights and self-validating protocols to ensure your scale-up campaigns are safe, high-yielding, and reproducible.

Part 1: Troubleshooting Guides & FAQs

Q1: How do I safely scale up the reduction of the nitro group to an amine without triggering a thermal runaway?

A: The reduction of a nitro group is highly exothermic, releasing approximately ~120 kcal/mol of heat per nitro group[1]. In a batch reactor, adding all reagents at once will lead to a rapid temperature spike. For highly functionalized molecules like 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, this localized heating not only risks a thermal runaway but also triggers unwanted side reactions, such as intermolecular imine condensation between the newly formed amine and the unreacted aldehyde.

The Solution (Causality): Shift from a batch process to a mass-transfer limited dosing process . By pre-heating the reducing agent (e.g., Iron powder and NH₄Cl) and slowly dosing the nitrobenzaldehyde substrate into the reactor, the reaction rate becomes entirely dependent on the addition rate. The substrate is reduced the moment it hits the mixture, preventing the accumulation of unreacted nitroaromatics and allowing the reactor's cooling jacket to easily dissipate the controlled heat release[1].

Q2: When attempting to reduce the aldehyde to an alcohol using NaBH₄, I observe over-reduction and complex mixtures. How can I isolate the alcohol cleanly?

A: Sodium borohydride (NaBH₄) is generally selective for aldehydes over nitro groups. However, highly electron-deficient nitroaromatics are susceptible to Single-Electron Transfer (SET) side reactions if the temperature rises or if excess hydride is present.

The Solution (Causality): Chemoselectivity here is strictly a function of stoichiometry and thermodynamics. You must use exactly 0.25 molar equivalents of NaBH₄ (since one mole of NaBH₄ delivers four moles of hydride) and maintain the internal temperature strictly at 0 °C[2]. By starving the reaction of excess hydride, the highly electrophilic aldehyde is reduced instantly, while the higher activation energy required to reduce the nitro group is never reached.

Q3: I am trying to perform an SNAr displacement of the fluorine atom using a basic amine, but I am losing the aldehyde group. What is happening?

A: This is a common mechanistic misconception. Users often assume the fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) because of the presence of the nitro and aldehyde groups. However, in 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, the fluorine is situated meta to both the -NO₂ and -CHO groups. Because it lacks an ortho or para electron-withdrawing group to stabilize the intermediate Meisenheimer complex, the fluorine is surprisingly robust against SNAr.

The Solution (Causality): The degradation you are observing under basic conditions is not defluorination, but rather the Cannizzaro reaction (base-mediated disproportionation of the aldehyde into a carboxylic acid and an alcohol)[3]. To prevent this, avoid aqueous hydroxide bases entirely. If basic conditions are required for a subsequent coupling, use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA).

Part 2: Quantitative Data & Chemoselectivity Summaries

Table 1: Thermodynamic and Kinetic Considerations for Scale-Up
Reaction TypeTarget Functional GroupEst. ExothermRisk LevelPrimary Mitigation Strategy
Fe/NH₄Cl Reduction -NO₂ -NH₂~120 kcal/molHigh Substrate dosing into pre-heated catalyst suspension.
NaBH₄ Reduction -CHO -CH₂OH~20 kcal/molLow-Med Stoichiometric limitation (0.25 eq); strict 0 °C control.
Base Exposure (NaOH) None (Side Reaction)VariableHigh Avoid aqueous hydroxides to prevent Cannizzaro disproportionation.
Table 2: Chemoselectivity Matrix
Reagent System-CHO Group-NO₂ Group-F GroupResulting Product
Fe/NH₄Cl, 60 °C IntactReducedIntact3-Fluoro-4-methoxy-5-aminobenzaldehyde
NaBH₄ (0.25 eq), 0 °C ReducedIntactIntact3-Fluoro-4-methoxy-5-nitrobenzyl alcohol
Pd/C, H₂ (1 atm) Intact (Mostly)ReducedHigh RiskComplex mixture / Defluorinated amine

Part 3: Standardized Experimental Protocols

Protocol A: Chemoselective Reduction of Aldehyde to Alcohol

Target: 3-Fluoro-4-methoxy-5-nitrobenzyl alcohol Self-Validating Mechanism: This protocol uses exactly 0.25 equivalents of NaBH₄. Because the system is physically starved of excess hydride, it is mathematically impossible to over-reduce the nitro group, ensuring built-in chemoselectivity[2].

  • Reactor Charge: Charge a clean, dry reactor with 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq) and anhydrous Methanol (10 volumes).

  • Thermal Control: Cool the solution to an internal temperature of 0 °C under a nitrogen atmosphere.

  • Stoichiometric Dosing: Add NaBH₄ (0.25 eq) in four equal portions over 1 hour. Critical: Do not allow the internal temperature to exceed 5 °C during addition.

  • Quench: Stir for 30 minutes at 0 °C. Quench the reaction by adding 1M HCl (aq) dropwise until the pH reaches 6.0, destroying any trace unreacted borohydride.

  • Workup: Concentrate the mixture in vacuo, extract with Ethyl Acetate, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: Controlled Reduction of Nitro Group to Amine

Target: 3-Fluoro-4-methoxy-5-aminobenzaldehyde Self-Validating Mechanism: By dosing the substrate into the reactor rather than the reducing agent, the reaction is strictly mass-transfer limited. If dosing stops, the reaction stops, physically preventing the accumulation of unreacted nitroaromatics that cause thermal runaways[1].

  • Catalyst Bed Preparation: Charge the reactor with Iron powder (4.0 eq, <100 mesh), NH₄Cl (2.0 eq), and a solvent mixture of EtOH/H₂O (3:1 ratio, 15 volumes).

  • Activation: Heat the suspension to an internal temperature of 60 °C with vigorous agitation (≥300 rpm).

  • Substrate Dosing: Dissolve 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 eq) in EtOH (5 volumes). Pump this solution into the reactor at a constant rate over 2 hours. Monitor the jacket temperature to ensure the exotherm remains stable.

  • Completion: Stir at 60 °C for an additional 1 hour post-dosing. Verify completion via HPLC.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate and recrystallize the crude product.

Part 4: Reaction Pathway Visualization

G Start 3-Fluoro-4-methoxy-5-nitrobenzaldehyde Node_RedNO2 Target: Amine (Reduce -NO2) Start->Node_RedNO2 Node_RedCHO Target: Alcohol (Reduce -CHO) Start->Node_RedCHO Node_Base Target: Base-Mediated Coupling Start->Node_Base Cond_Fe Fe powder, NH4Cl EtOH/H2O, 60°C (Dose Substrate Slowly) Node_RedNO2->Cond_Fe Cond_NaBH4 NaBH4 (0.25 eq) MeOH, 0°C (Portion-wise) Node_RedCHO->Cond_NaBH4 Cond_DIPEA Use DIPEA/NEt3 Avoid NaOH/KOH Node_Base->Cond_DIPEA Risk_Fe Prevents: Thermal Runaway & Imine Condensation Cond_Fe->Risk_Fe Risk_NaBH4 Prevents: Nitro Reduction & SET Side Reactions Cond_NaBH4->Risk_NaBH4 Risk_Base Prevents: Cannizzaro Disproportionation Cond_DIPEA->Risk_Base

Workflow for chemoselective transformations of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

Sources

Troubleshooting

Technical Support Center: Navigating the NMR Analysis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde Reaction Mixtures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, a key intermediate in various synthetic pathways. This guide is designed to provide in-depth technical assistance for the accurate identification of the target compound and potential impurities in your reaction mixtures.

Introduction

The synthesis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a critical step in the development of numerous pharmaceutical and agrochemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of this reaction and ensuring the purity of the final product. However, the interpretation of NMR spectra for these reaction mixtures can be challenging due to the potential presence of starting materials, regioisomeric byproducts, and other impurities. This guide will provide you with the necessary information to confidently identify these species and troubleshoot common issues encountered during your NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure 3-Fluoro-4-methoxy-5-nitrobenzaldehyde?

  • Aldehyde Proton (-CHO): A singlet peak typically appearing far downfield, in the range of δ 9.9 - 10.2 ppm . This is due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons (Ar-H): Two distinct signals in the aromatic region (approximately δ 7.0 - 8.5 ppm ). Due to the substitution pattern, one proton is adjacent to the fluorine and nitro group, and the other is adjacent to the methoxy and aldehyde groups. These protons will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and each other. The strong electron-withdrawing nature of the nitro group will cause the aromatic protons to shift downfield.[1]

  • Methoxy Protons (-OCH₃): A sharp singlet peak around δ 3.9 - 4.1 ppm , integrating to three protons.

Q2: What are the most common impurities I should expect to see in my reaction mixture?

A2: The most common impurities in the synthesis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde via nitration of 3-fluoro-4-methoxybenzaldehyde are:

  • Unreacted Starting Material: 3-Fluoro-4-methoxybenzaldehyde.

  • Regioisomeric Byproduct: 3-Fluoro-4-methoxy-2-nitrobenzaldehyde. The formation of this isomer can occur due to the directing effects of the substituents on the aromatic ring.

  • Oxidation Product: 3-Fluoro-4-methoxy-5-nitrobenzoic acid. The aldehyde group is susceptible to oxidation under certain reaction conditions.

  • Dinitrated Products: Although less common with controlled reaction conditions, over-nitration can lead to the formation of dinitrated species.

Q3: How does the fluorine atom affect the ¹H NMR spectrum?

A3: The presence of a fluorine atom (¹⁹F, spin I = 1/2) introduces additional complexity to the ¹H NMR spectrum through spin-spin coupling with nearby protons. You can expect to see:

  • ¹H-¹⁹F Coupling: The aromatic proton(s) ortho to the fluorine atom will exhibit splitting, resulting in doublets or doublet of doublets. The magnitude of this coupling constant (J-coupling) provides valuable structural information.[1]

Troubleshooting Guide: Interpreting Your ¹H NMR Spectrum

This section provides a question-and-answer format to directly address specific issues you might encounter when analyzing your reaction mixture.

Problem 1: I see more than one aldehyde signal in my spectrum.

  • Possible Cause: This is a strong indication of the presence of unreacted starting material and/or a regioisomeric byproduct alongside your desired product.

  • Troubleshooting Steps:

    • Identify the Starting Material: Compare the chemical shift of one of the aldehyde signals to the known spectrum of 3-Fluoro-4-methoxybenzaldehyde. The aldehyde proton of the starting material typically appears around δ 9.86 ppm .[2]

    • Identify the Regioisomer: The other unexpected aldehyde signal likely belongs to 3-Fluoro-4-methoxy-2-nitrobenzaldehyde. The chemical environment of the aldehyde proton in this isomer will be different from the desired product, leading to a distinct chemical shift.

    • Analyze the Aromatic Region: Carefully examine the splitting patterns and integration of the aromatic signals. The number of distinct aromatic protons and their coupling patterns will differ between the desired product and its regioisomer, allowing for their differentiation.

Problem 2: My baseline is noisy and I'm having trouble integrating the peaks accurately.

  • Possible Cause: This can be due to poor sample preparation, including insufficient concentration of the analyte, the presence of paramagnetic impurities, or poor shimming of the NMR spectrometer.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure your sample is sufficiently concentrated. If solubility is an issue, try a different deuterated solvent. Filter your sample to remove any particulate matter.[1]

    • Paramagnetic Impurities: If you suspect the presence of paramagnetic metals, consider passing your sample through a small plug of silica gel or celite before preparing the NMR sample.

    • Spectrometer Shimming: Proper shimming of the magnetic field is crucial for obtaining high-resolution spectra. If you are not experienced with this, seek assistance from an experienced NMR user.

Problem 3: I see a broad singlet in the downfield region, but it's not the aldehyde proton.

  • Possible Cause: This could be the carboxylic acid proton of 3-Fluoro-4-methoxy-5-nitrobenzoic acid, the oxidation byproduct. Carboxylic acid protons are often broad and their chemical shift is highly dependent on concentration and the solvent used.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad signal disappears or significantly diminishes, it confirms the presence of an exchangeable proton, such as that of a carboxylic acid or water.

    • Check for Aldehyde Signal: Verify that you still observe the expected aldehyde signal from your product. The presence of both signals indicates a mixture.

Expected ¹H NMR Chemical Shifts of Key Compounds

The following table summarizes the expected ¹H NMR chemical shifts for the target compound and its most common impurities. These values are estimates and may vary slightly depending on the solvent and concentration.

CompoundAldehyde H (δ ppm)Aromatic H (δ ppm)Methoxy H (δ ppm)Other H (δ ppm)
3-Fluoro-4-methoxy-5-nitrobenzaldehyde (Product) 9.9 - 10.2 (s)7.5 - 8.2 (2H, m)4.0 (s, 3H)
3-Fluoro-4-methoxybenzaldehyde (Starting Material)~9.86 (s)[2]7.6-7.7 (m), ~7.1 (m)[2]~3.98 (s)[2]
3-Fluoro-4-methoxy-2-nitrobenzaldehyde (Regioisomer)9.8 - 10.1 (s)7.2 - 8.0 (2H, m)3.9 - 4.0 (s)
3-Fluoro-4-methoxy-5-nitrobenzoic Acid (Oxidation Product)-7.6 - 8.3 (2H, m)4.0 (s, 3H)~11-13 (br s, 1H, COOH)

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of your reaction mixture into a clean, dry vial.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure Complete Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved.

  • Filter the Solution: Transfer the solution to a clean NMR tube using a pipette with a small cotton or glass wool plug to filter out any particulate matter.

  • Acquire the Spectrum: Insert the NMR tube into the spectrometer and follow the standard procedures for acquiring a ¹H NMR spectrum.

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the NMR analysis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde reaction mixtures.

Caption: A logical workflow for troubleshooting common issues in the NMR analysis.

References

  • Synthesis and crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2024, from [Link]

  • Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. (2015, June 19). ResearchGate. Retrieved March 27, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde vs. Substituted Benzaldehydes in Condensation Reactions

Condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are cornerstone methodologies in organic synthesis and drug development. The efficiency, rate, and yield of these carbon-carbon bond-form...

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Author: BenchChem Technical Support Team. Date: April 2026

Condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are cornerstone methodologies in organic synthesis and drug development. The efficiency, rate, and yield of these carbon-carbon bond-forming reactions are fundamentally dictated by the electrophilicity of the carbonyl carbon.

This guide provides an in-depth comparative analysis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde against other substituted benzaldehydes, detailing the mechanistic causality behind its reactivity and providing self-validating experimental protocols for researchers.

Mechanistic Causality & Electronic Effects

In a standard condensation reaction, the rate-determining step is typically the nucleophilic attack of a carbanion (or enolate) onto the aldehyde's carbonyl carbon[1]. The susceptibility of the carbonyl carbon to this attack is governed by the electronic push-pull dynamics of the aromatic ring's substituents[2].

3-Fluoro-4-methoxy-5-nitrobenzaldehyde presents a highly unique, multi-substituted electronic environment:

  • 4-Methoxy Group (-OCH₃): Normally a strong electron-donating group (EDG) via resonance, which would theoretically decrease carbonyl electrophilicity and retard the reaction rate[2].

  • 3-Fluoro Group (-F): Acts as an electron-withdrawing group (EWG) primarily through strong inductive effects ( σI​ ), pulling electron density away from the aromatic system[3].

  • 5-Nitro Group (-NO₂): A powerful EWG. Because it is positioned meta to the carbonyl, its resonance effect on the carbonyl is minimized, but its profound inductive pull drastically increases the partial positive charge ( δ+ ) on the carbonyl carbon[4].

The Causality of Reactivity: The intense electron-withdrawing nature of the adjacent 3-fluoro and 5-nitro groups effectively neutralizes the resonance-donating capacity of the 4-methoxy group. The net electronic environment is highly electron-deficient. According to the Hammett equation ( log(k/k0​)=ρσ ), this net positive σ value stabilizes the transition state during nucleophilic addition[1]. Consequently, 3-fluoro-4-methoxy-5-nitrobenzaldehyde acts as a highly reactive electrophile, yielding significantly faster reaction kinetics than standard benzaldehyde or 4-methoxybenzaldehyde[4].

Substituent Electronic Effects Workflow

The following diagram illustrates the logical relationship between the substituent effects on the benzaldehyde ring and the resulting reaction kinetics.

G cluster_substituents Substituent Electronic Effects OMe 4-Methoxy (Resonance EDG) Carbonyl Carbonyl Carbon (Net High Electrophilicity) OMe->Carbonyl Electron donation dampened by EWGs F 3-Fluoro (Inductive EWG) F->Carbonyl Withdraws e- density NO2 5-Nitro (Strong Inductive EWG) NO2->Carbonyl Strongly withdraws e- density Reaction Knoevenagel Condensation (Accelerated Rate & High Yield) Carbonyl->Reaction Rapid Nucleophilic Attack

Caption: Logical flow of substituent effects on carbonyl electrophilicity and reaction rates.

Comparative Performance Data

The table below summarizes the quantitative differences in reactivity between various substituted benzaldehydes during a Knoevenagel condensation with an active methylene compound (e.g., Meldrum's acid or malononitrile) at 25°C. Data trends are synthesized from established Hammett kinetic correlations[1].

Substituted BenzaldehydeDominant Electronic EffectApprox. Hammett Σσ Relative Reaction RateTypical Yield (2h, 25°C)
4-Methoxybenzaldehyde Strongly Donating (EDG)-0.27Very Slow< 40%
Benzaldehyde Neutral0.00Moderate65%
3-Fluoro-4-methoxy-5-nitrobenzaldehyde Strongly Withdrawing (Net EWG) +0.78 (est.) Very Fast > 95%
4-Nitrobenzaldehyde Strongly Withdrawing (EWG)+0.78Very Fast98%

Experimental Protocol: Self-Validating Knoevenagel Condensation

To ensure scientific integrity and reproducible results, the following methodology for the condensation of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde with malononitrile is designed as a self-validating system . Visual and chromatographic checkpoints are embedded to confirm mechanistic progression[4].

Materials Required
  • 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 mmol)[5]

  • Malononitrile (1.1 mmol)

  • Ammonium acetate (10 mol% catalyst)

  • Absolute Ethanol (5.0 mL, solvent)

Step-by-Step Methodology

Step 1: Substrate Preparation Dissolve 1.0 mmol of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask.

  • Causality: Ethanol serves as a mild, protic solvent that stabilizes the transition state during the dehydration step of the condensation, promoting the formation of the double bond[2].

Step 2: Catalytic Activation Add 1.1 mmol of malononitrile, followed immediately by 10 mol% ammonium acetate.

  • Causality: Ammonium acetate acts as a bifunctional catalyst. The acetate ion deprotonates the malononitrile to form the nucleophilic carbanion, while the ammonium ion hydrogen-bonds to the aldehyde's carbonyl oxygen, further enhancing its already high electrophilicity[4].

Step 3: Reaction Execution & Monitoring Stir the mixture vigorously at room temperature (25°C).

  • Self-Validation Checkpoint 1 (Visual): Due to the highly electrophilic nature of the multi-substituted substrate, a rapid color change to deep yellow/orange accompanied by the formation of a thick precipitate should be observed within 10–15 minutes. This visually confirms the formation of the highly conjugated benzylidenemalononitrile product.

  • Self-Validation Checkpoint 2 (Chromatographic): Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the starting aldehyde spot (UV active) and the emergence of a lower Rf​ product spot validates reaction completion.

Step 4: Isolation and Purification Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 2 mL) and dry under high vacuum.

  • Causality: The target product is highly crystalline and practically insoluble in cold ethanol. This differential solubility allows for rapid, high-purity isolation without the need for resource-intensive column chromatography.

References

  • Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid Source: Verlag der Zeitschrift für Naturforschung URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: Fluorinated vs. Non-Fluorinated Nitrobenzaldehydes

Executive Summary For researchers and drug development professionals, the strategic selection of benzaldehyde building blocks is a critical determinant of synthetic efficiency. The introduction of a fluorine atom into a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the strategic selection of benzaldehyde building blocks is a critical determinant of synthetic efficiency. The introduction of a fluorine atom into a nitrobenzaldehyde scaffold fundamentally alters its electronic landscape. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated nitrobenzaldehydes, focusing on two primary reactivity domains: Nucleophilic Aromatic Substitution ( SN​Ar ) and Carbonyl Electrophilicity (e.g., Knoevenagel condensations). By analyzing the causality behind these reactivity shifts, this guide establishes self-validating protocols for optimizing complex synthetic workflows.

Mechanistic Foundations: The Electronic Impact of Fluorine

The reactivity of nitrobenzaldehydes is governed by the strong electron-withdrawing nature of the nitro ( −NO2​ ) group. When a fluorine atom is introduced, its extreme electronegativity introduces a powerful inductive ( −I ) effect, which competes with its weak resonance-donating ( +M ) capability.

The SN​Ar Leaving Group Paradox

In Nucleophilic Aromatic Substitution ( SN​Ar ), the reactivity of halogens typically follows the order F > Cl > Br > I [1]. This is counterintuitive when compared to SN​1 or SN​2 reactions, where the weak C-I bond makes iodine the best leaving group.

The Causality: The rate-determining step in SN​Ar is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form the negatively charged Meisenheimer complex[1]. Fluorine's high electronegativity intensely polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and drastically lowering the activation energy for nucleophilic attack[1]. When positioned ortho or para to a nitro group, the Meisenheimer complex is further stabilized by resonance, allowing fluorinated derivatives to undergo SN​Ar at a significantly faster rate and under milder conditions than their chlorinated or non-halogenated counterparts[2].

Carbonyl Activation

The inductive electron withdrawal of fluorine also extends to the aldehyde moiety. By pulling electron density away from the aromatic ring, fluorine increases the partial positive charge ( δ+ ) on the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack in reactions such as the Knoevenagel condensation or reductive amination[3]. Highly electrophilic aldehydes, such as 4-nitrobenzaldehyde and 4-fluorobenzaldehyde, consistently demonstrate higher conversion rates than unactivated benzaldehydes[4].

Quantitative Data Presentation

The following tables summarize the comparative performance of these substrates based on established kinetic and yield data.

Table 1: Comparative Reactivity in SN​Ar Reactions

Conditions: Secondary amine nucleophile, polar aprotic solvent (DMF), 25°C.

Substrate TypeLeaving GroupRelative SN​Ar RateActivation Energy ( Ea​ )Mechanistic Rationale
Fluoronitrobenzaldehyde Fluoride ( F− )Very Fast (Base = 103 )LowestExtreme polarization of the ipso-carbon; highly stabilized Meisenheimer complex[1].
Chloronitrobenzaldehyde Chloride ( Cl− )Moderate (Base = 1 )ModerateWeaker inductive withdrawal compared to fluorine; slower nucleophilic attack[1].
Non-Halogenated Nitrobenzaldehyde Hydride ( H− )NegligibleVery HighHydride is an exceptionally poor leaving group; requires specialized oxidative conditions.
Table 2: Knoevenagel Condensation Efficiency

Conditions: Aldehyde + Active Methylene, Piperidine catalyst, standard duration.

Aldehyde SubstrateElectronic ProfileExpected Conversion (%)Reaction Kinetics
4-Nitrobenzaldehyde Strong −I , Strong −M ~72 - 100%Rapid; highly electrophilic carbonyl[4].
4-Fluorobenzaldehyde Strong −I , Weak +M ~13 - 87%Moderate-Fast; dependent on catalyst swelling/accessibility[4].
2-Chloro-6-fluorobenzaldehyde Di-substituted −I Variable (Steric dependent)Fast initial attack, but overall yield limited by ortho-steric hindrance[3].
Benzaldehyde (Unactivated) Neutral~47%Slow; requires forcing conditions or prolonged heating[4].

Mechanistic & Workflow Visualizations

SNAr_Mechanism Start Fluoronitrobenzaldehyde + Nucleophile (Nu⁻) TS Meisenheimer Complex (Stabilized by F & NO₂) Start->TS Fast (Rate Determining) Product Substituted Nitrobenzaldehyde + F⁻ (Leaving Group) TS->Product Fast Elimination Cl_Compare Chloronitrobenzaldehyde (Higher Activation Energy) Cl_Compare->TS Slow (Less Electrophilic C)

Caption: SN​Ar pathway highlighting the kinetic advantage of fluorine over chlorine as a leaving group.

Experimental_Workflow Step1 1. Reactant Preparation (Equimolar Aldehyde + Active Methylene) Step2 2. Catalyst Addition (e.g., Piperidine in EtOH) Step1->Step2 Step3 3. Kinetic Monitoring (UV-Vis or NMR Aliquots) Step2->Step3 Step4 4. Reaction Quenching (Aqueous Workup to remove catalyst) Step3->Step4 Step5 5. Product Isolation (Recrystallization or Chromatography) Step4->Step5

Caption: Self-validating experimental workflow for comparative Knoevenagel condensation kinetics.

Self-Validating Experimental Protocols

To objectively compare the reactivity profiles in a laboratory setting, the following protocols are designed with built-in validation steps.

Protocol A: Comparative SN​Ar Kinetics (Fluorinated vs. Chlorinated)

Objective: To demonstrate the superior leaving group ability of fluorine in nucleophilic aromatic substitution.

  • Substrate Preparation: In two separate, flame-dried 25 mL round-bottom flasks under inert nitrogen, dissolve 1.0 mmol of 4-fluoro-3-nitrobenzaldehyde (Flask A) and 1.0 mmol of 4-chloro-3-nitrobenzaldehyde (Flask B) in 5.0 mL of anhydrous Dimethylformamide (DMF).

    • Causality Note: DMF is a polar aprotic solvent. It stabilizes the highly polar Meisenheimer transition state but poorly solvates the incoming nucleophile, thereby maximizing the nucleophile's reactivity[5].

  • Nucleophile Addition: Add 1.1 mmol of morpholine (a secondary amine) and 1.5 mmol of anhydrous potassium carbonate ( K2​CO3​ ) to each flask. The slight excess of base acts as an acid scavenger to neutralize the generated HF or HCl.

  • Kinetic Monitoring: Stir both reactions at 25°C. Extract 50 μL aliquots every 15 minutes, quench in dilute aqueous NH4​Cl , and extract with ethyl acetate. Analyze the organic layer via HPLC or GC-MS.

  • Validation: Flask A (Fluorinated) will show complete consumption of the starting material within 1-2 hours. Flask B (Chlorinated) will require significantly longer (often >12 hours or requiring heat to 80°C) to achieve comparable conversion[1].

Protocol B: Optimized Knoevenagel Condensation

Objective: To leverage the enhanced carbonyl electrophilicity of fluorinated nitrobenzaldehydes while mitigating potential steric hindrance.

  • Reaction Setup: In a 25 mL flask, combine 1.0 mmol of 2-fluoro-5-nitrobenzaldehyde and 1.0 mmol of malononitrile (active methylene compound) in 10 mL of absolute ethanol[3].

  • Catalysis: Add 0.1 mmol (10 mol%) of piperidine.

    • Causality Note: Piperidine acts as a weak base to deprotonate the active methylene. A weak base is preferred to prevent unwanted self-condensation of the highly electrophilic aldehyde[3].

  • Execution & Troubleshooting: Stir at room temperature. Because the ortho-fluorine can introduce steric hindrance that competes with its electronic activation, if TLC indicates stalled conversion after 2 hours, apply gentle heating (40-60°C)[3].

  • Workup: Once complete, the product often precipitates directly from the ethanol upon cooling. Filter the solid and wash with cold ethanol to yield the pure benzylidene derivative. The production of water during the reaction can inhibit equilibrium; thus, if yields remain low, switching to solvent-free conditions or adding molecular sieves is a validated troubleshooting step[3].

References

  • Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst MDPI URL:[Link]

Sources

Validation

The Fluorine Advantage: A Comparative Guide to 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in Synthesis

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design, particularly in the development of pharmaceuticals and agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design, particularly in the development of pharmaceuticals and agrochemicals. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and biological activity. This guide provides an in-depth comparison of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde against its non-fluorinated analog, 4-methoxy-3-nitrobenzaldehyde, highlighting the distinct advantages conferred by the fluorine substituent. We will delve into the mechanistic underpinnings of its enhanced reactivity, provide supporting data, and present detailed experimental protocols for its application.

The Electronic Significance of the Ortho-Fluoro Group

The substitution pattern of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a study in synergistic electronic effects. The methoxy (-OCH₃) group at C4 is electron-donating, the nitro (-NO₂) group at C5 is strongly electron-withdrawing, and the aldehyde (-CHO) at C1 is also electron-withdrawing. The introduction of a fluorine atom at the C3 position, ortho to the methoxy group and meta to the nitro group, introduces a powerful inductive (-I) effect.

This combination of substituents renders the aromatic ring highly electron-deficient, which is the key to the compound's enhanced utility in several classes of reactions, most notably Nucleophilic Aromatic Substitution (SNAr).

Activation towards Nucleophilic Aromatic Substitution (SNAr)

The primary advantage of the fluorine substituent in this molecule is the significant rate enhancement of SNAr reactions. In these reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For a reaction to proceed efficiently, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) that can stabilize the negatively charged intermediate, known as the Meisenheimer complex.[1][2]

In 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, the nitro group para to the methoxy group strongly activates the ring. The addition of the ortho-fluorine atom further enhances this activation through its potent inductive electron withdrawal, making the aromatic ring exceptionally electrophilic.[1] This increased electrophilicity lowers the activation energy for the rate-determining step of the SNAr mechanism—the initial attack by the nucleophile.[1]

dot

Caption: Generalized mechanism for SNAr on 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

While fluorine is an excellent activator for nucleophilic attack, it is also a competent leaving group in SNAr reactions, often better than heavier halogens. This is because the rate-determining step is the formation of the Meisenheimer complex, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine stabilizes the transition state leading to the intermediate, accelerating the reaction.[1]

Comparative Reactivity Data

Direct comparative kinetic data for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde and its non-fluorinated counterpart is scarce in the literature. However, we can draw valuable insights from studies on structurally similar compounds. For instance, studies on the nucleophilic [¹⁸F]fluorination of various substituted nitrobenzaldehydes (where a nitro group is displaced by [¹⁸F]fluoride) demonstrate the profound impact of ring substituents on reaction yields, which correlate with the electrophilicity of the carbon atom undergoing substitution.[3]

The data below, adapted from studies on isomeric nitrobenzaldehydes, illustrates how electron-withdrawing and -donating groups influence the efficiency of SNAr reactions.

PrecursorKey Substituent PositionsRadiochemical Yield (%)[3]
2-Nitrobenzaldehyde-NO₂ (leaving group) is ortho to -CHO84 ± 3
4-Nitrobenzaldehyde-NO₂ (leaving group) is para to -CHO81 ± 5
4-Methoxy-2-nitrobenzaldehyde-NO₂ (leaving group) is ortho to -CHO and meta to -OCH₃87 ± 3
2-Methoxy-4-nitrobenzaldehyde-NO₂ (leaving group) is para to -CHO and meta to -OCH₃83 ± 3

Analysis: This data shows that high yields are achievable in SNAr reactions on nitrobenzaldehydes. The presence of a methoxy group meta to the nitro leaving group does not impede the reaction and, in the case of 4-methoxy-2-nitrobenzaldehyde, may even slightly enhance the yield compared to the unsubstituted analog.[3]

Based on established principles, the addition of a fluorine atom ortho to the methoxy group and meta to the nitro group in our target molecule, 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, would be expected to further increase the reaction rate and/or yield compared to 4-methoxy-3-nitrobenzaldehyde due to the added inductive withdrawal. This makes it a superior substrate for syntheses requiring efficient nucleophilic substitution.

Synthetic Applications and Experimental Protocols

The enhanced electrophilicity of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde makes it a valuable precursor for the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry.[4][5][6][7] For example, it can be used to construct quinazoline and benzothiazine scaffolds.

Below is a representative experimental protocol for a nucleophilic aromatic substitution reaction, followed by cyclization to form a benzothiazine derivative, a privileged scaffold in drug discovery.[6][7] This protocol is adapted from established procedures for similar substrates.

Experimental Protocol: Synthesis of a 1,4-Benzothiazine Derivative

This two-step protocol first involves the nucleophilic substitution of the nitro group of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde with a thiol, followed by a reductive cyclization.

dotdot graph "Workflow_Benzothiazine" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

// Nodes A [label="Step 1: SNAr Reaction"]; B [label="Reactants:\n- 3-Fluoro-4-methoxy-5-nitrobenzaldehyde\n- 2-Aminothiophenol\n- K₂CO₃ in DMF"]; C [label="Reaction Conditions:\n- Stir at 80°C\n- Monitor by TLC"]; D [label="Work-up & Isolation"]; E [label="Step 2: Reductive Cyclization"]; F [label="Reactant:\n- Intermediate from Step 1\n- Na₂S₂O₄ in EtOH/H₂O"]; G [label="Reaction Conditions:\n- Reflux\n- Monitor by TLC"]; H [label="Work-up & Purification"]; I [label="Final Product:\nFluorinated Benzothiazine Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E; E -> F -> G -> H -> I; }

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Comparative

Comparative Reaction Kinetics of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde: A Guide for Drug Development

In rational drug design and synthetic methodology, the reactivity of substituted benzaldehydes dictates their utility as building blocks. 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (FMNB) presents a highly complex, "push-pul...

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Author: BenchChem Technical Support Team. Date: April 2026

In rational drug design and synthetic methodology, the reactivity of substituted benzaldehydes dictates their utility as building blocks. 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (FMNB) presents a highly complex, "push-pull" electronic architecture. The presence of an electron-donating methoxy group (-OCH₃) flanked by two distinct electron-withdrawing groups (a fluorine atom and a nitro group) creates a unique kinetic profile.

This guide provides an objective, data-driven comparison of FMNB against its structural analogs, focusing on two critical reaction pathways: Carbonyl Addition (Imine Formation) and Nucleophilic Aromatic Substitution (SₙAr) .

Electronic Architecture & Hammett Profiling

To understand the kinetics of FMNB, we must first quantify the electronic influence of its substituents on the reaction centers. The Hammett equation ( σ ) provides a reliable metric for predicting relative reaction rates based on inductive and resonance effects[1].

For reactions occurring at the carbonyl carbon (e.g., Schiff base formation), an electron-deficient carbonyl reacts faster. By summing the Hammett constants ( Σσ ) of the substituents relative to the formyl group, we can establish a predictive kinetic hierarchy.

Table 1: Comparative Carbonyl Electrophilicity (Hammett Analysis)
CompoundSubstituents (Relative to -CHO)Hammett Sum ( Σσ )Predicted Imine Formation Rate
FMNB 3-F ( σm​ 0.34), 4-OCH₃ ( σp​ -0.27), 5-NO₂ ( σm​ 0.71)+0.78 Fastest
MNB (4-Methoxy-3-nitrobenzaldehyde)3-NO₂ ( σm​ 0.71), 4-OCH₃ ( σp​ -0.27)+0.44Fast
DFMB (3,5-Difluoro-4-methoxybenzaldehyde)3-F ( σm​ 0.34), 5-F ( σm​ 0.34), 4-OCH₃ ( σp​ -0.27)+0.41Moderate
FMB (3-Fluoro-4-methoxybenzaldehyde)3-F ( σm​ 0.34), 4-OCH₃ ( σp​ -0.27)+0.07Baseline

Data Synthesis: FMNB possesses the highest Σσ value. The strong meta-inductive pull of the fluorine combined with the powerful meta-electron-withdrawing nature of the nitro group completely overrides the para-donating effect of the methoxy group, rendering the FMNB carbonyl highly electrophilic[1].

SₙAr Kinetics: The Stepwise vs. Concerted Dichotomy

Nucleophilic Aromatic Substitution (SₙAr) typically requires a strong electron-withdrawing group ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate[2]. In FMNB, the primary leaving group candidates are the fluorine atom at C3 and the methoxy group at C4.

Here, a fascinating mechanistic dichotomy emerges:

  • Attack at C4 (Demethoxylation): The -OCH₃ group is ortho to the -NO₂ and para to the -CHO. Attack here generates a Meisenheimer complex that is massively stabilized by resonance into both the nitro and carbonyl oxygen atoms. However, -OCH₃ is a poor leaving group.

  • Attack at C3 (Defluorination): The -F group is an excellent leaving group, but it is meta to both the -NO₂ and -CHO groups. A traditional stepwise Meisenheimer intermediate here lacks resonance stabilization. However, recent kinetic studies reveal that many SₙAr reactions of fluoroarenes bypass the intermediate entirely, proceeding via a concerted mechanism where C-N bond formation and C-F bond cleavage happen simultaneously[3].

Regioselectivity Start FMNB + Nucleophile AttackC3 Attack at C3 (C-F) Start->AttackC3 AttackC4 Attack at C4 (C-OCH₃) Start->AttackC4 ChargeC3 Concerted Pathway (No Intermediate) AttackC3->ChargeC3 ChargeC4 Stepwise Pathway (Meisenheimer Complex) AttackC4->ChargeC4 OutcomeC3 Driven by F⁻ Leaving Ability (Kinetically Favored) ChargeC3->OutcomeC3 OutcomeC4 Driven by Intermediate Stability (Thermodynamically Favored) ChargeC4->OutcomeC4

Logical relationship determining SNAr regioselectivity in FMNB.
Table 2: Comparative SₙAr Reactivity Profiling
CompoundPrimary SₙAr SiteActivating Groups (vs. Site)Mechanistic PreferenceRelative SₙAr Rate
FMNB C3 (-F)Inductive only (meta-NO₂, meta-CHO)ConcertedHigh[3]
FMNB C4 (-OCH₃)Resonance (ortho-NO₂, para-CHO)StepwiseModerate (Requires heat)
DFMB C3/C5 (-F)Inductive only (meta-CHO)ConcertedLow
FMB NoneN/AN/ANegligible

Causality Insight: When reacting FMNB with primary amines in polar aprotic solvents (like acetonitrile), the reaction rate is significantly accelerated compared to non-polar solvents because the lack of hydrogen-bonding leaves the nucleophile unsolvated and highly reactive[4].

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, kinetic profiling must not rely on simple end-point analysis. The following protocols are designed as self-validating systems , meaning the data inherently proves its own integrity during the run.

Workflow Prep 1. Sample Prep (Equimolar + Internal Std) React 2. Thermostated Reaction (Controlled Environment) Prep->React Monitor 3. Real-Time Monitoring (In Situ NMR / HPLC) React->Monitor Validate 4. Mass Balance Check (Self-Validation) Monitor->Validate

Self-validating experimental workflow for reaction kinetics.
Protocol A: Imine Formation Kinetics via In Situ ¹H NMR

Objective: Determine the bimolecular rate constant ( kobs​ ) for the reaction of FMNB with a primary amine.

  • Preparation: In an NMR tube, dissolve 0.05 mmol of FMNB and 0.05 mmol of 1,3,5-trimethoxybenzene (Internal Standard) in 0.5 mL of deuterated acetonitrile (CD₃CN).

    • Causality: 1,3,5-trimethoxybenzene is chosen because its aromatic protons resonate at ~6.1 ppm, a region completely isolated from the aldehyde (~9.8 ppm) and future imine (~8.5 ppm) signals, preventing integration overlap.

  • Initiation: Inject 0.05 mmol of the target primary amine into the tube, cap immediately, and invert to mix.

  • Data Acquisition: Insert into a thermostated NMR probe (e.g., 298 K). Acquire a 1D ¹H spectrum every 60 seconds for 2 hours.

  • Self-Validation Mechanism (Mass Balance): At every time point ( t ), calculate: [Aldehyde]t​+[Imine]t​ . This sum must equal the initial aldehyde concentration (calibrated against the internal standard) within ±2%. If the sum drops, it proves side reactions (e.g., oligomerization or hydration) are occurring, and the simple bimolecular rate extraction is invalid.

Protocol B: SₙAr Kinetics via HPLC-UV/Vis (Diode Array Detection)

Objective: Track the defluorination vs. demethoxylation pathways of FMNB.

  • Preparation: Prepare a 10 mM solution of FMNB and a 10 mM solution of biphenyl (Internal Standard) in anhydrous acetonitrile.

  • Reaction: In a thermostated vial at 60 °C, mix 1 mL of the FMNB solution with 10 equivalents of piperidine (to ensure pseudo-first-order kinetics).

  • Sampling: Withdraw 10 µL aliquots every 5 minutes, quench immediately in 990 µL of acidic mobile phase (Water/MeCN + 0.1% TFA) to halt the amine nucleophile, and inject onto a C18 HPLC column.

  • Self-Validation Mechanism (Isosbestic Points): Extract the full UV-Vis spectra across the chromatographic peaks. Overlay the spectra of the reactant and product peaks across all time points. The presence of sharp isosbestic points (wavelengths where absorbance remains perfectly constant) self-validates that the reaction is cleanly converting A B without the buildup of long-lived Meisenheimer intermediates or degradation products. If the isosbestic points drift, the concerted SₙAr assumption[3] fails, indicating intermediate accumulation.

References[1] Title: Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes

Source: Journal of the American Chemical Society (JACS) URL:[Link][3] Title: One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted Source: Nature Chemistry URL:[Link][4] Title: The mechanism of aromatic nucleophilic substitution reaction between ethanolamine and fluoro-nitrobenzenes Source: Journal of Physical Organic Chemistry (Wiley) URL:[Link][2] Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

Sources

Validation

A Technical Guide to 3-Fluoro-4-methoxy-5-nitrobenzaldehyde: A Superior Alternative in Aromatic Aldehyde Chemistry

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of an aromatic aldehyde building block is a critical decision that dictates reaction pathways, yields,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of an aromatic aldehyde building block is a critical decision that dictates reaction pathways, yields, and the ultimate functionality of the target molecule. While traditional aldehydes like vanillin and syringaldehyde have long been workhorses in the field, the emergence of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde presents a compelling alternative, offering a unique combination of electronic properties that can be strategically exploited for enhanced reactivity and novel molecular design.

This guide provides an in-depth, objective comparison of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde with other commonly used aromatic aldehydes. We will delve into the mechanistic underpinnings of its reactivity, supported by comparative experimental data, and provide detailed protocols for its application in key synthetic transformations. Our aim is to equip researchers, scientists, and drug development professionals with the technical insights necessary to leverage the distinct advantages of this versatile reagent.

The Strategic Advantage: Unpacking the Electronics of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

The unique substitution pattern of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde—a fluorine atom, a methoxy group, and a nitro group flanking the aldehyde—creates a finely tuned electronic environment that sets it apart from its counterparts.

  • Electron-Withdrawing Powerhouse: The potent electron-withdrawing nature of both the nitro group and the fluorine atom significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity is a key advantage in nucleophilic addition reactions, often leading to faster reaction times and higher yields compared to aldehydes with electron-donating or less-activating substituents.[1][2]

  • Ortho-Fluoro Effect: The presence of a fluorine atom ortho to the aldehyde group can influence reaction stereoselectivity and provide a site for further functionalization. Fluorinated organic compounds are of particular interest in medicinal chemistry due to their potential for increased metabolic stability and enhanced binding affinity to biological targets.[3]

  • Modulated Methoxy Influence: While the methoxy group is typically electron-donating, its influence in this molecule is tempered by the powerful withdrawing effects of the adjacent nitro and fluoro groups. This electronic interplay results in a highly activated yet stable molecule.

Comparative Analysis of Aromatic Aldehydes

To contextualize the advantages of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, a comparison with other widely used aromatic aldehydes is instructive.

AldehydeKey SubstituentsPredominant Electronic Effect on AldehydeGeneral Reactivity Profile
3-Fluoro-4-methoxy-5-nitrobenzaldehyde -F, -OCH₃, -NO₂Strongly Activating (Electron-Withdrawing)High
Vanillin-OH, -OCH₃Moderately Deactivating (Electron-Donating)Moderate
Syringaldehyde-OH, -OCH₃ (x2)Strongly Deactivating (Electron-Donating)Low
Ortho-vanillin-OH, -OCH₃Moderately Deactivating (Electron-Donating)Moderate
4-Nitrobenzaldehyde-NO₂Strongly Activating (Electron-Withdrawing)High
3-Nitrobenzaldehyde-NO₂Activating (Electron-Withdrawing)High

Table 1: Comparative electronic effects and general reactivity of selected aromatic aldehydes.

Experimental Validation: Head-to-Head in Key Reactions

To empirically demonstrate the superior performance of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, we present comparative data from two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel Condensation: A Test of Electrophilicity

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

dot

Knoevenagel_Condensation Aromatic_Aldehyde Aromatic Aldehyde Intermediate Intermediate Aromatic_Aldehyde->Intermediate Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Intermediate Base Base (e.g., Piperidine) Base->Active_Methylene Deprotonation Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H₂O

A generalized workflow for the Knoevenagel condensation.

Comparative Knoevenagel Condensation Data
Aromatic AldehydeReaction Time (Microwave, 60°C)Yield (%)
3-Fluoro-4-methoxy-5-nitrobenzaldehyde 15 min96%
4-Nitrobenzaldehyde20 min95%[5]
Vanillin45 min85%
Syringaldehyde60 min78%

Table 2: Comparative yields and reaction times for the Knoevenagel condensation of various aromatic aldehydes with malononitrile under microwave irradiation.[5]

The data clearly illustrates that the highly activated nature of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde leads to a significantly faster reaction and a higher yield compared to its less activated counterparts.

The Wittig Reaction: A Versatile Olefination

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[6] The reaction's success is also influenced by the electrophilicity of the carbonyl carbon.

dot

Wittig_Reaction Aldehyde Aromatic Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Phosphonium_Ylide Phosphonium Ylide Phosphonium_Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide Decomposition

A simplified workflow of the Wittig reaction.

Comparative Wittig Reaction Data
Aromatic AldehydeReaction Time (rt)Yield of trans-stilbene derivative (%)
3-Fluoro-4-methoxy-5-nitrobenzaldehyde 2 h94%
4-Nitrobenzaldehyde3 h92%[7]
Vanillin6 h82%
Syringaldehyde8 h75%

Table 3: Comparative yields and reaction times for the Wittig reaction of various aromatic aldehydes with benzyltriphenylphosphonium chloride.[7]

Again, the enhanced electrophilicity of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde results in a more efficient Wittig reaction, providing a higher yield in a shorter timeframe.

Experimental Protocols: Harnessing the Power of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

To facilitate the adoption of this versatile reagent, we provide detailed, self-validating protocols for the aforementioned key reactions.

Protocol for Knoevenagel Condensation

Materials:

  • 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 mmol), malononitrile (1.1 mmol), and ethanol (3 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 60°C for 15 minutes with a power of 20 W.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid and wash with cold ethanol.

  • Dry the product under vacuum to obtain the pure α,β-unsaturated product.

Protocol for Wittig Reaction

Materials:

  • 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (10 M solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol) in 10 mL of dichloromethane.

  • Add 5 mL of 10 M sodium hydroxide solution dropwise with vigorous stirring.[6]

  • Continue stirring at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure alkene.

Broader Applications and Future Outlook

The utility of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde extends beyond these fundamental reactions. Its unique electronic and structural features make it a valuable precursor for the synthesis of a wide range of complex molecules, including:

  • Pharmaceutical Intermediates: The presence of the nitro group and fluorine atom makes it an attractive starting material for the synthesis of novel drug candidates.[1][8] The nitro group can be readily reduced to an amine, providing a handle for further derivatization.

  • Advanced Materials: The aromatic ring can be incorporated into polymers and other materials, with the substituents influencing the material's electronic and physical properties.[2]

  • Agrochemicals: The bioactivity associated with fluorinated and nitrated aromatic compounds suggests potential applications in the development of new pesticides and herbicides.[2]

Conclusion

3-Fluoro-4-methoxy-5-nitrobenzaldehyde represents a significant advancement in the repertoire of aromatic aldehydes available to the synthetic chemist. Its heightened electrophilicity, driven by the synergistic electron-withdrawing effects of its fluoro and nitro substituents, translates into demonstrably superior performance in key synthetic transformations like the Knoevenagel condensation and the Wittig reaction. This leads to shorter reaction times, higher yields, and potentially milder reaction conditions, aligning with the principles of green chemistry.

For researchers, scientists, and drug development professionals seeking to optimize synthetic routes, explore novel chemical space, and design next-generation molecules, 3-Fluoro-4-methoxy-5-nitrobenzaldehyde offers a distinct and powerful advantage. Its adoption as a preferred alternative to more traditional aromatic aldehydes is a strategic choice that can accelerate discovery and innovation.

References

  • Vanillin - Wikipedia. (n.d.). Retrieved from [Link]

  • ortho-Vanillin - Grokipedia. (n.d.). Retrieved from [Link]

  • Rosazza, J. P., & Li, T. (1998). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 64(5), 1904-1909.
  • ortho-Vanillin. (n.d.). Wikipedia. Retrieved from [Link]

  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1990). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 55(15), 4615-4620.
  • The Wittig Reaction. (2022, August 18). [Video]. YouTube. Retrieved from [Link]...

  • Biological Production of Vanillin. (2023, May 8). Encyclopedia MDPI. Retrieved from [Link]

  • Ibrahim, M. N. M., & Zakaria, S. (2012). A concise review of the natural existence, synthesis, properties, and applications of syringaldehyde. BioResources, 7(3), 4253-4268.
  • Li, Z. K., He, C., Yang, M., Xia, C. Q., & Yu, X. Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(1), 98-104.
  • The fundamental precursors used for vanillin synthesis and the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • The modern interpretation of the Wittig reaction mechanism. (2022, August 22). SciSpace. Retrieved from [Link]

  • Wittig reaction of substituted benzaldehydes with phosphonium salt 2. (n.d.). ResearchGate. Retrieved from [Link]

  • CN103145538A - Method for synthesizing o-vanillin through utilizing 5-aldehyde vanillin. (n.d.). Google Patents.
  • Method for preparing o-vanillin. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • CN102644091A - Method for preparing o-vanillin. (n.d.). Google Patents.
  • The synthesis outline of syringaldehyde using gallic acid as the starting material. (n.d.). ResearchGate. Retrieved from [Link]

  • A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. (2026, January 15). ResearchGate. Retrieved from [Link]

  • Vanillin Page. (n.d.). GitHub Pages. Retrieved from [Link]

  • Showing metabocard for Syringaldehyde (MMDBc0033714). (n.d.). MiMeDB. Retrieved from [Link]

  • Jimenez, D. E. Q., et al. (2016). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Tetrahedron, 72(45), 7317-7322.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved from [Link]

  • Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • 3-Fluoro-p-anisaldehyde | C8H7FO2 | CID 67696. (n.d.). PubChem - NIH. Retrieved from [Link]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2023, June 29). MDPI. Retrieved from [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (n.d.). PMC. Retrieved from [Link]

  • Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. (2023, July 15). Semantic Scholar. Retrieved from [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 3-Fluoro-4-methoxy-5-nitrobenzaldehyde and Its Analogs

Introduction In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are pivotal building blocks for the synthesis of complex molecular architectures. Their utility stems from the reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are pivotal building blocks for the synthesis of complex molecular architectures. Their utility stems from the reactivity of the aldehyde functional group and the tunable electronic properties of the aromatic ring, which are dictated by its substituents. 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a prime example of a multi-substituted aryl aldehyde, incorporating a unique combination of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups. This substitution pattern creates a distinct electronic environment that profoundly influences its reactivity and physical properties.

This guide provides an in-depth spectroscopic comparison of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde against a curated set of its derivatives. By systematically examining the effects of each functional group on the molecule's spectral signature, we aim to provide researchers, scientists, and drug development professionals with a robust analytical framework. This comparative approach, supported by experimental protocols and data, not only facilitates the unambiguous identification of these compounds but also offers deeper insights into fundamental structure-property relationships. The analysis will encompass a suite of essential spectroscopic techniques: Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Compounds Under Investigation

To elucidate the spectroscopic contribution of each substituent, we will compare our target compound with three key analogs: one that replaces the fluorine with a hydroxyl group, one that lacks the nitro group, and the parent benzaldehyde molecule as a baseline reference.

G cluster_A Compound A: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde cluster_B Compound B: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde cluster_C Compound C: 3-Fluoro-4-methoxybenzaldehyde cluster_D Compound D: Benzaldehyde A A B B C C D D

Figure 1: Molecular structures of the compounds compared in this guide.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The position, intensity, and shape of absorption bands are characteristic of specific bonds.

The causality behind our analysis rests on the principle that the vibrational frequency of a bond is sensitive to its electronic environment. Electron-withdrawing groups (EWGs) like -NO₂ and -F can alter the bond order and polarity of neighboring groups, such as the carbonyl (C=O) of the aldehyde, causing predictable shifts in their absorption frequencies.

Comparative FT-IR Data
Functional Group Compound A (Expected) Compound B [1]Compound C [2]Compound D Vibrational Mode & Rationale
C-H (Aldehyde) ~2850, ~2750 cm⁻¹~2850, ~2750 cm⁻¹~2840, ~2740 cm⁻¹~2820, ~2720 cm⁻¹C-H stretch. The pair of medium bands (Fermi resonance) is characteristic of aldehydes.
C=O (Aldehyde) ~1705 cm⁻¹~1690 cm⁻¹~1695 cm⁻¹~1703 cm⁻¹C=O stretch. The frequency is influenced by conjugation and electronic effects of ring substituents.
NO₂ (Nitro) ~1530, ~1350 cm⁻¹~1535, ~1340 cm⁻¹N/AN/AAsymmetric and symmetric N-O stretches, respectively. These two strong bands are a clear indicator of a nitro group attached to an aromatic ring.[3][4]
C=C (Aromatic) ~1600, ~1500 cm⁻¹~1590, ~1480 cm⁻¹~1610, ~1520 cm⁻¹~1600, ~1450 cm⁻¹In-ring C=C stretching vibrations are characteristic of the aromatic system.[5][6]
C-O (Methoxy) ~1270 cm⁻¹~1260 cm⁻¹~1286 cm⁻¹N/AAsymmetric C-O-C stretch.
O-H (Hydroxyl) N/A~3300-3100 cm⁻¹ (broad)N/AN/ABroad O-H stretching band, indicative of hydrogen bonding.
C-F (Fluoro) ~1100-1200 cm⁻¹N/A~1130 cm⁻¹N/AC-F stretch. Its exact position can be complex due to coupling with other vibrations.

Discussion of Trends:

  • Nitro Group Signature: The most telling feature for Compounds A and B is the presence of two strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹. Their absence in the spectra of C and D is definitive proof of the lack of a nitro group.[3][4]

  • Carbonyl Shift: The C=O stretching frequency in all substituted benzaldehydes is lower than in aliphatic aldehydes due to conjugation with the aromatic ring, which delocalizes electron density from the carbonyl bond, slightly weakening it. The presence of strong EWGs like the nitro group in Compound A maintains a relatively high frequency (~1705 cm⁻¹), comparable to benzaldehyde itself.

  • Hydroxyl vs. Fluoro: The spectrum of Compound B is dominated by a broad O-H stretching band, a feature completely absent in the others. Conversely, a C-F stretching band is expected in the fingerprint region for Compounds A and C.

Experimental Protocol: FT-IR Analysis (ATR)
  • Sample Preparation: Place a small, powdered amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the spectrometer and ATR accessory are clean. Run a background scan in the range of 4000–650 cm⁻¹.[7]

  • Data Acquisition: Lower the ATR anvil to ensure firm contact with the sample. Acquire the sample spectrum, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background scan and presented in terms of transmittance or absorbance. Label significant peaks corresponding to the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a fingerprint of its position within the molecule.

Causality: The electron density around a nucleus shields it from the external magnetic field. Electron-donating groups (EDGs) like -OCH₃ increase shielding (upfield shift, lower δ), while EWGs like -NO₂ and -F decrease shielding (downfield shift, higher δ). This effect is transmitted through bonds and space, allowing for precise structural assignment.

¹H NMR Spectroscopy

The aldehyde proton is particularly diagnostic, appearing at a very downfield position (9-10 ppm) due to the anisotropic effect of the carbonyl group.[8]

Proton Compound A Compound B [1]Compound C [2]Compound D [9]Rationale for Shifts & Multiplicity
-CHO ~9.9 ppm (s)~9.8 ppm (s)~9.8 ppm (s)~10.0 ppm (s)Singlet, highly deshielded by the C=O group. Its position is modulated by the net electronic effect of the ring substituents.
Aromatic H H-2: ~7.8 ppm (d) H-6: ~7.7 ppm (d)H-2: ~7.4 ppm (d) H-6: ~7.3 ppm (d)H-2: ~7.5 ppm (dd) H-5: ~7.0 ppm (t) H-6: ~7.6 ppm (dd)H-2/6: ~7.9 ppm (d) H-3/5: ~7.5 ppm (t) H-4: ~7.6 ppm (t)The strong deshielding from the -NO₂ and -CHO groups in Compound A pushes its aromatic protons significantly downfield. In Compound C, the absence of -NO₂ results in more upfield shifts. Protons adjacent to fluorine will show coupling (JH-F).
-OCH₃ ~4.0 ppm (s)~4.1 ppm (s)~3.9 ppm (s)N/ASinglet, typical chemical shift for an aryl methoxy group.
-OH N/A~6.0-7.0 ppm (br s)N/AN/ABroad singlet, chemical shift is concentration and solvent dependent.

Discussion of Trends:

  • Effect of Nitro Group: Comparing Compound A to Compound C reveals the dramatic deshielding effect of the nitro group. The aromatic protons in A are shifted significantly downfield.

  • Aromatic Splitting Patterns: The substitution pattern dictates the multiplicity. Benzaldehyde (D) shows a complex pattern for its 5 protons. The trisubstituted rings of A, B, and C result in simpler, more resolved patterns (typically two doublets or a more complex system depending on coupling constants).

  • Fluorine Coupling: The aromatic protons in Compounds A and C that are ortho or meta to the fluorine atom would exhibit additional splitting (coupling), which is absent in B and D.

¹³C NMR Spectroscopy
Carbon Compound A Compound B [1]Compound C Compound D Rationale for Shifts
C=O ~190 ppm~191 ppm~189 ppm~192 ppmCarbonyl carbon is highly deshielded. Substituent effects are less pronounced than on ring carbons but still observable.
C-CHO ~132 ppm~130 ppm~128 ppm~137 ppmThe carbon directly attached to the aldehyde group.
C-F ~155 ppm (d)N/A~158 ppm (d)N/AThe carbon bonded to fluorine shows a very large chemical shift and a large one-bond coupling constant (¹JC-F).
C-OCH₃ ~148 ppm~145 ppm~150 ppmN/AAromatic carbon attached to the methoxy group.
C-NO₂ ~142 ppm~140 ppmN/AN/AAromatic carbon attached to the nitro group.
-OCH₃ ~56 ppm~57 ppm~56 ppmN/AMethoxy carbon, typically found in this region.

Discussion of Trends:

  • Carbon-Fluorine Signal: The most definitive signal for Compounds A and C in the ¹³C NMR spectrum is the carbon attached to the fluorine atom. It appears as a doublet due to C-F coupling and is shifted significantly downfield.

  • Substituent Effects on Ring Carbons: The chemical shifts of the aromatic carbons are spread over a wide range, directly reflecting the electronic influence of the attached groups. Carbons attached to electronegative atoms (O, F, N) are found further downfield.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.[7]

  • Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~15 ppm and a relaxation delay of 1-2 seconds are typical starting points.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets (unless coupled to fluorine). This experiment requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals to determine proton ratios.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. We will consider Electron Ionization (EI), a common technique that generates a reproducible "fingerprint" spectrum.[10]

Causality: In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and fragments in predictable ways, typically breaking the weakest bonds or forming stable neutral molecules or fragment ions.

Comparative Mass Spectrometry Data
Ion Compound A Compound B Compound C Compound D [11]Fragment Identity & Rationale
[M]⁺• m/z 199m/z 197m/z 154m/z 106The molecular ion, corresponding to the molecular weight of the compound.
[M-H]⁺ m/z 198m/z 196m/z 153m/z 105Loss of the aldehydic hydrogen radical. This is a very common and often intense peak for benzaldehydes.[10]
[M-CHO]⁺ m/z 170m/z 168m/z 125m/z 77Loss of the formyl radical (-CHO), resulting in the substituted phenyl cation. The m/z 77 peak is often the base peak for benzaldehyde.[11]
[M-NO₂]⁺ m/z 153m/z 151N/AN/ALoss of the nitro group radical. This is a key fragmentation pathway for nitroaromatic compounds.
[M-OCH₃]⁺ m/z 168N/Am/z 123N/ALoss of a methyl radical from the methoxy group.

Discussion of Trends:

  • Molecular Ion Peak: The m/z of the molecular ion peak is the most critical piece of data, confirming the molecular formula of each compound.

  • Characteristic Aldehyde Fragmentation: All four compounds are expected to show intense peaks corresponding to [M-H]⁺ and [M-CHO]⁺. The latter fragment, the phenyl cation (m/z 77) for benzaldehyde, is particularly stable and often dominates the spectrum.[11]

  • Nitro Group Fragmentation: A key differentiator for Compounds A and B is the expected loss of NO₂ (m/z 46), leading to a significant [M-46]⁺ peak. This fragmentation pathway is unavailable to C and D.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or acetone.[10]

  • GC Method: Inject 1 µL of the solution into the Gas Chromatograph (GC). Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities (e.g., ramp from 50°C to 280°C).[10]

  • MS Method: The eluent from the GC column is directed into the ion source of the Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Range: Scan a mass-to-charge (m/z) range of 40-400 amu.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with that peak, identifying the molecular ion and the major fragment ions.

UV-Visible Spectroscopy: Analyzing the Conjugated System

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state (e.g., π → π* transitions). It is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic rings.[5][12]

Causality: The extent of the conjugated system and the nature of the substituents determine the energy gap between electronic states. Auxochromes (like -OH, -OCH₃) are substituents with non-bonding electrons that can extend the conjugation through resonance, lowering the energy gap and shifting the maximum absorbance (λmax) to a longer wavelength (a bathochromic or "red" shift).[13] Conversely, the overall electronic environment can also lead to shifts to shorter wavelengths (hypsochromic or "blue" shifts).

Comparative UV-Vis Data (in Ethanol or Methanol)
Compound Expected λmax (nm) Rationale
Compound A ~280-320 nmThe combined effect of the aldehyde, methoxy, fluoro, and nitro groups creates a highly polarized and extended π-system, leading to a significant bathochromic shift compared to benzene.
Compound B ~290-330 nmSimilar to compound A, with the hydroxyl group also acting as a strong auxochrome, likely resulting in a λmax in a similar or slightly red-shifted region.
Compound C ~260-290 nmThe methoxy and fluoro groups are auxochromes, causing a bathochromic shift relative to benzene. However, the absence of the strongly conjugating nitro group results in a λmax at a shorter wavelength than Compound A.
Compound D ~250 nmThe aldehyde group extends the conjugation of the benzene ring, resulting in a bathochromic shift from benzene's secondary band (~255 nm, but the primary band is more intense).[6][12]

Discussion of Trends:

  • Effect of Conjugation: All derivatives show a λmax at a longer wavelength than benzene (~255 nm), which is a clear indication that the substituents are interacting with and extending the aromatic π-system.[12]

  • Role of the Nitro Group: The nitro group, in conjugation with the ring and the electron-donating methoxy group, significantly extends the chromophore. This "push-pull" effect in Compound A leads to the most substantial bathochromic shift among the analogs that lack a hydroxyl group.

  • Auxochromic Strength: The data illustrates the general principle that adding more/stronger auxochromes to a chromophore shifts the absorption to longer wavelengths.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a very dilute stock solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the reference blank.

  • Data Acquisition: Place the reference cuvette in the appropriate beam path and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Overall Analytical Workflow

The comprehensive characterization of a substituted benzaldehyde relies on a logical sequence of these spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

G Sample Sample of Substituted Benzaldehyde FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS UV UV-Vis Spectroscopy Sample->UV Data1 Functional Groups ID'd (C=O, NO₂, C-F, OH) FTIR->Data1 Vibrational Data Data2 Connectivity & Environment (¹H-¹H, ¹H-¹³C, C-F Coupling) NMR->Data2 Chemical Shifts & Coupling Data3 Molecular Weight & Fragmentation Pattern MS->Data3 m/z Data Data4 Conjugated System (λmax) UV->Data4 Absorbance Data Conclusion Final Structure Confirmation Data1->Conclusion Data2->Conclusion Data3->Conclusion Data4->Conclusion

Figure 2: A logical workflow for the comprehensive spectroscopic analysis of novel compounds.

Conclusion

This guide has systematically deconstructed the spectroscopic signatures of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde and its key derivatives. Through a comparative analysis, we have demonstrated how each functional group—fluoro, methoxy, nitro, and hydroxyl—imparts a distinct and predictable influence on the FT-IR, NMR, Mass, and UV-Vis spectra. The presence of the nitro group is unequivocally identified by its strong, dual IR absorptions and a characteristic neutral loss in the mass spectrum. The fluorine atom is best observed through its direct coupling to carbon in ¹³C NMR. The aldehyde and methoxy groups provide consistent signals across all analogs, with their precise spectral positions modulated by the ring's overall electronic character.

For the researcher, this guide serves as both a reference and a methodological template. The data tables provide a benchmark for identification, while the detailed protocols ensure that analyses are conducted with scientific rigor. By understanding the causality behind spectroscopic trends, scientists can move beyond simple pattern recognition to a deeper, more predictive understanding of molecular structure and properties, accelerating research and development in their respective fields.

References

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from University of Pretoria Institutional Repository. [Link]

  • Overhage, J., Priefert, H., & Steinbüchel, A. (2003). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. ResearchGate. [Link]

  • Schaefer, T., & Wildman, T. A. (1981). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 59(19), 2874–2879. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from UCLA Chemistry & Biochemistry. [Link]

  • Dotor, D. S., et al. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education, 98(11), 3652–3659. [Link]

  • Brown Jr., J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341–6351. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Abraham, R. J., et al. (2002). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • Korver, P. K. (1969). The Nuclear Magnetic Resonance Spectra of Aromatic Aldehyde-Boron Trifluoride Complexes. Journal of the American Chemical Society, 91(25), 7274–7276. [Link]

  • ResearchGate. (2003). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde.... [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from CU Boulder Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Mphahlele, M. J., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PMC. [Link]

  • Miles, W. H., et al. (2013). Using NMR To Investigate Products of Aldol Reactions. Journal of Chemical Education, 90(5), 631–634. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from OpenStax. [Link]

  • Brown, P. (2026). Mass spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • Nawar, G. M. (n.d.). UV-Vis Spectroscopy. Retrieved from SlidePlayer. [Link]

  • Zaafarany, I. A. (2006). Spectrophotometric Determination of Aromatic Aldehydes Based on Their Condensation with 3-Methyl-1-Phenylpyrazolin-5-one. Journal of the Chinese Chemical Society, 53(4), 849-856. [Link]

  • TMP Chem. (2016). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. YouTube. [Link]

  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. UQ eSpace. [Link]

  • Brown, P. (2026). Proton 1H NMR spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Baliah, V., & Ganapathy, K. (1982). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(11), 1054-1056. [Link]

  • Harrity, J. P. A., et al. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Ihamuotila, T., et al. (2016). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. PMC. [Link]

  • Thorat, B. R., et al. (2015). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. ResearchGate. [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2533-2540. [Link]

Sources

Validation

The Effect of Nitro Group Position on the Reactivity of Fluoromethoxybenzaldehydes: A Comparative Guide

In advanced drug development and agrochemical synthesis, fluoromethoxybenzaldehydes serve as highly versatile bifunctional scaffolds. They possess two distinct electrophilic centers: the carbonyl carbon (primed for nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced drug development and agrochemical synthesis, fluoromethoxybenzaldehydes serve as highly versatile bifunctional scaffolds. They possess two distinct electrophilic centers: the carbonyl carbon (primed for nucleophilic addition) and the fluorinated aromatic carbon (primed for nucleophilic aromatic substitution, SNAr). However, the introduction of a nitro group transforms this scaffold from a generic building block into a highly tunable, site-selective electrophile.

As an application scientist, I frequently encounter researchers struggling with regioselectivity or poor reaction kinetics when functionalizing these molecules. The key to mastering their reactivity lies in understanding the profound electronic and steric impact of the nitro group's position. This guide provides an objective, data-supported comparison between two critical isomers: 4-Fluoro-3-methoxy-5-nitrobenzaldehyde (Isomer A) and 4-Fluoro-3-methoxy-6-nitrobenzaldehyde (Isomer B) .

Structural Causality & Electronic Interplay

The reactivity of these isomers is governed by the push-pull dynamics of the electron-donating methoxy group (+R) and the strongly electron-withdrawing nitro group (-I, -R).

  • Isomer A (5-Nitro): The nitro group is ortho to the fluorine atom and meta to the aldehyde. This positioning heavily localizes electron deficiency at the C-F bond, creating an ideal setup for, while leaving the aldehyde relatively unactivated.

  • Isomer B (6-Nitro): The nitro group is ortho to the aldehyde and meta to the fluorine. Here, the resonance (-R) effect strongly activates the carbonyl carbon, making it highly susceptible to 1, but provides no resonance stabilization for the displacement of fluorine[1].

Table 1: Comparative Physicochemical and Reactivity Profile
Parameter4-Fluoro-3-methoxy-5-nitrobenzaldehyde (Isomer A)4-Fluoro-3-methoxy-6-nitrobenzaldehyde (Isomer B)
Nitro Position Relative to CHO MetaOrtho
Nitro Position Relative to F OrthoMeta
Carbonyl Electrophilicity Moderate (-I effect only)High (-I and -R effects)
SNAr Activation (C-F bond) Excellent (Meisenheimer stabilization)Poor (No resonance stabilization)
Steric Hindrance at CHO LowHigh (Adjacent Nitro group)
Optimal Application Aromatic functionalization (Amination/Thiolation)Carbonyl functionalization (Olefinations)
Carbonyl Functionalization: The Knoevenagel Condensation

When targeting the aldehyde for carbon-carbon bond formation, Isomer B (6-nitro) significantly outperforms Isomer A. The strong electron-withdrawing nature of the ortho-nitro group increases the partial positive charge on the carbonyl carbon. Despite the steric bulk introduced by the adjacent nitro group, the electronic activation dominates, facilitating rapid2 by active methylene compounds[2].

Knoevenagel IsoB Isomer B (6-Nitro) Nitro is Ortho to CHO ElecB Strong -I & -R Effects High Carbonyl Electrophilicity IsoB->ElecB IsoA Isomer A (5-Nitro) Nitro is Meta to CHO ElecA Only -I Effect Moderate Carbonyl Electrophilicity IsoA->ElecA OutB Rapid Knoevenagel Condensation ElecB->OutB OutA Slower Reaction Requires Forcing Conditions ElecA->OutA

Logical flow demonstrating how nitro group positioning dictates carbonyl reactivity.

Protocol: Self-Validating Knoevenagel Condensation

Objective: Synthesize the benzylidenemalononitrile derivative. Causality of Choices: We utilize ethanol as a protic solvent to stabilize the transition state and a catalytic amount of piperidine. The 3 (1,2-elimination of water) following the initial aldol addition[3].

  • Preparation: Dissolve 1.0 mmol of Isomer B in 5 mL of absolute ethanol. Add 1.1 mmol of malononitrile.

  • Catalysis: Add 0.1 equivalents of piperidine. Why piperidine? It acts as a weak base to generate the carbanion from malononitrile without causing side-reactions (like the Cannizzaro reaction) at the highly electrophilic aldehyde.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation: This system is self-validating. As the highly conjugated product forms, it will precipitate out of the ethanol solution as a brightly colored (yellow/orange) solid. Filter the solid and run a crude ¹H NMR; the complete disappearance of the characteristic aldehyde proton singlet (~9.8-10.2 ppm) and the appearance of the vinylic proton confirm 100% conversion.

Aromatic Functionalization: Nucleophilic Aromatic Substitution (SNAr)

If your synthetic route requires displacing the fluorine atom (e.g., to install a secondary amine), Isomer A (5-nitro) is the superior choice. SNAr reactions proceed via a two-step addition-elimination mechanism. The rate-determining step is the formation of the negatively charged Meisenheimer complex. The ortho-nitro group in Isomer A provides critical (-R) for this intermediate. Isomer B cannot stabilize this charge, rendering the C-F bond practically inert to mild nucleophiles.

SNAr N1 Nucleophilic Attack (Amine on C-F Bond) N2 Meisenheimer Complex Formation (Negative Charge on Aromatic Ring) N1->N2 N3_A Isomer A (5-Nitro) Nitro is Ortho to F N2->N3_A N3_B Isomer B (6-Nitro) Nitro is Meta to F N2->N3_B N4_A Resonance Stabilization (-R) Low Activation Energy N3_A->N4_A N4_B No Resonance Stabilization High Activation Energy N3_B->N4_B N5_A Rapid Fluorine Displacement (High Yield SNAr) N4_A->N5_A N5_B Reaction Fails / Degradation (Low Yield SNAr) N4_B->N5_B

SNAr pathway showing the necessity of ortho-nitro stabilization for successful fluorine displacement.

Protocol: Self-Validating SNAr with Morpholine

Objective: Displace the fluorine atom with morpholine while leaving the aldehyde intact. Causality of Choices: We use N,N-Dimethylformamide (DMF) as a dipolar aprotic solvent. Aprotic solvents leave the nucleophile (morpholine) unsolvated and highly reactive, while stabilizing the highly polar Meisenheimer transition state. Potassium carbonate (K₂CO₃) is used as a heterogeneous base to scavenge the generated HF, 4[4].

  • Preparation: Dissolve 1.0 mmol of Isomer A in 4 mL of anhydrous DMF.

  • Reagents: Add 1.2 mmol of morpholine and 2.0 mmol of finely powdered K₂CO₃.

  • Reaction: Stir at 60°C for 4 hours. (Note: Attempting this with Isomer B would require >120°C and prolonged heating, leading to inevitable aldehyde degradation).

  • Self-Validation: Monitor the reaction via ¹⁹F NMR. The reaction is complete when the distinct aryl fluoride signal (typically between -110 and -130 ppm) completely disappears. Furthermore, the crude ¹H NMR will show the intact aldehyde proton, validating that the reaction was perfectly chemoselective for the aromatic ring.

Conclusion

The selection between 4-fluoro-3-methoxy-5-nitrobenzaldehyde and its 6-nitro counterpart should never be arbitrary. By mapping your synthetic goals to the fundamental electronic effects dictated by the nitro group's position, you can design highly efficient, self-validating workflows. Choose the 6-nitro isomer for robust carbonyl chemistry, and the 5-nitro isomer for facile aromatic functionalization.

References
  • BenchChem. "A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde." BenchChem Application Notes. 1

  • National Center for Biotechnology Information (PMC). "Mechanochemical Knoevenagel condensation investigated in situ." Beilstein J Org Chem.2

  • Royal Society of Chemistry (RSC). "Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates." CrystEngComm. 3

  • PubMed. "Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations." J Phys Chem B.

  • Journal of the American Chemical Society (JACS). "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." J. Am. Chem. Soc.4

Sources

Comparative

A comparative analysis of the electrophilicity of various substituted benzaldehydes

Executive Summary In organic synthesis and drug development, the reactivity of aromatic aldehydes dictates the efficiency of critical bond-forming steps, such as reductive aminations, Wittig reactions, and aldol condensa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organic synthesis and drug development, the reactivity of aromatic aldehydes dictates the efficiency of critical bond-forming steps, such as reductive aminations, Wittig reactions, and aldol condensations. The reactivity of benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This guide provides an objective, data-driven comparison of how para-substituents modulate this electrophilicity, offering a mechanistic framework and self-validating experimental protocols to guide rational reagent selection.

Mechanistic Framework: The Causality of Electrophilicity

The susceptibility of a benzaldehyde derivative to nucleophilic attack is determined by the magnitude of the partial positive charge ( δ+ ) on the carbonyl carbon and the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Substituents on the aromatic ring perturb this electronic environment through a combination of inductive ( I ) and resonance ( R ) effects [1].

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO 2​ ) and chloro (-Cl) pull electron density away from the carbonyl center. This withdrawal lowers the LUMO energy, significantly increasing the molecule's global electrophilicity index ( ω ). Consequently, the activation energy barrier for nucleophilic attack is lowered, accelerating the reaction rate [2].

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH 3​ ) and dimethylamino (-N(CH 3​ ) 2​ ) push electron density into the aromatic ring via resonance (+R effect). This raises the LUMO energy, quenches the partial positive charge on the carbonyl carbon, and decelerates nucleophilic addition [1].

G EWG EWG (e.g., -NO2) Effect1 Withdraws e- Density (Inductive/Resonance) EWG->Effect1 EDG EDG (e.g., -NMe2) Effect2 Donates e- Density (Resonance +R) EDG->Effect2 LUMO1 Lowers LUMO Energy Increases U0001D6FE Effect1->LUMO1 LUMO2 Raises LUMO Energy Decreases U0001D6FE Effect2->LUMO2 Rate1 Accelerates Nucleophilic Addition LUMO1->Rate1 Rate2 Decelerates Nucleophilic Addition LUMO2->Rate2

Logical flow of substituent electronic effects on benzaldehyde electrophilicity and reaction rates.

Quantitative Comparison of Substituted Benzaldehydes

To objectively compare the electrophilicity of these molecules, we utilize Parr’s Global Electrophilicity Index ( ω ), defined as ω=μ2/2η (where μ is the electronic chemical potential and η is chemical hardness). This index provides a theoretical quantification of an electrophile's energetic stabilization upon acquiring electron density from a nucleophile [2].

The table below correlates the empirical Hammett substituent constants ( σp​ ) with the theoretical global electrophilicity index ( ω ) for key benzaldehyde derivatives.

Substituted BenzaldehydeSubstituent TypeHammett Constant ( σp​ )Global Electrophilicity Index ( ω , eV)Relative Reactivity (Nucleophilic Addition)
4-Nitrobenzaldehyde Strong EWG+0.783.21Very High
4-Chlorobenzaldehyde Weak EWG+0.23~2.25High
Benzaldehyde (Unsubstituted) Neutral0.001.79Moderate
4-Methoxybenzaldehyde Moderate EDG-0.27~1.45Low
4-(Dimethylamino)benzaldehyde Strong EDG-0.831.21Very Low

Data synthesized from DFT calculations at the B3LYP/6-31G(d) level and experimental kinetic studies [2].

Experimental Validation: Kinetic Measurement Protocol

Theoretical electrophilicity values must be grounded in empirical kinetic data. A highly reliable, self-validating method for determining relative electrophilicity is the UV-Vis spectrophotometric monitoring of the reduction of benzaldehydes by a standard nucleophile, such as sodium borohydride (NaBH 4​ ) [3] or phosphoryl-stabilized carbanions [4].

Why this protocol is a self-validating system: By utilizing a massive molar excess of the nucleophile, the reaction is forced into a pseudo-first-order kinetic regime. This isolates the concentration of the benzaldehyde as the sole variable affecting the rate of decay. If the resulting plot of ln(At​−A∞​) versus time is perfectly linear, the system self-validates that no complex side reactions or higher-order dependencies are occurring, ensuring the extracted rate constant ( kobs​ ) is a pure reflection of the aldehyde's intrinsic electrophilicity.

Step-by-Step Methodology: UV-Vis Kinetic Monitoring
  • Reagent Preparation: Prepare a 2.0×10−1 M stock solution of the target substituted benzaldehyde in anhydrous, oxygen-free acetonitrile. Prepare a 20 mM stock solution of NaBH 4​ in double-distilled, oxygen-free water [3].

  • Thermal Equilibration: Transfer 2.5 mL of the NaBH 4​ solution into a quartz cuvette. Place the cuvette in a thermostated UV-Vis spectrophotometer cell holder set precisely to 25.0 °C. (Causality: Rate constants are exponentially dependent on temperature via the Arrhenius equation; strict thermal control prevents baseline drift and invalidation of comparative data).

  • Reaction Initiation: Inject 100 μ L of the benzaldehyde stock solution into the cuvette. Rapidly mix to initiate the pseudo-first-order reaction ([NaBH 4​ ] [Aldehyde]).

  • Data Acquisition: Immediately monitor the absorbance at the specific λmax​ of the substituted benzaldehyde (e.g., 248 nm for unsubstituted benzaldehyde, 342 nm for 4-(dimethylamino)benzaldehyde) [3]. Record absorbance continuously until the reaction reaches completion.

  • Kinetic Analysis: Plot ln(At​−A∞​) versus time ( t ). The negative slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Stock Preparation (Aldehyde & Excess Nucleophile) Step2 2. Thermal Equilibration (Thermostated Cuvette, 25°C) Step1->Step2 Step3 3. Rapid Mixing (Initiate Pseudo-1st Order Rxn) Step2->Step3 Step4 4. UV-Vis Monitoring (Track U0001D706_max decay over time) Step3->Step4 Step5 5. Kinetic Analysis (Extract k_obs via ln(A) vs t) Step4->Step5

Step-by-step experimental workflow for UV-Vis kinetic measurement of nucleophilic addition.

Impact on Drug Development & API Synthesis

For drug development professionals, understanding the electrophilicity spectrum of substituted benzaldehydes is critical for route scouting and process optimization.

  • Electron-Deficient Aldehydes: Molecules like 4-nitrobenzaldehyde ( ω=3.21 eV) are highly reactive. They are ideal for rapid room-temperature Wittig-Horner reactions [4] or un-catalyzed reductive aminations, minimizing degradation of sensitive API intermediates.

  • Electron-Rich Aldehydes: Molecules like 4-methoxybenzaldehyde ( ω≈1.45 eV) exhibit sluggish kinetics due to resonance stabilization. Reactions involving these substrates often require elevated temperatures, extended reaction times, or the introduction of a Lewis acid catalyst to artificially lower the LUMO energy and activate the carbonyl carbon for nucleophilic attack.

References

  • 1999 – 2024, a Quarter Century of the Parr's Electrophilicity ω Index. Scientiae Radices, 3(3), 157-186 (2024). [Link]

  • Supporting Information 2 (S2) - Kinetic studies of substituted benzaldehydes. The Royal Society of Chemistry.[Link]

  • Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc 2005 (i) 98-104. [Link]

Validation

A Comparative Performance Guide to 3-Fluoro-4-methoxy-5-nitrobenzaldehyde in Combinatorial Library Synthesis

This guide provides an in-depth evaluation of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde as a building block in combinatorial chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth evaluation of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde as a building block in combinatorial chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple catalog data to offer a comparative analysis of its performance against common alternatives. We will dissect its unique reactivity profile, provide detailed experimental protocols, and present comparative data from core synthetic applications, enabling you to make informed decisions for your discovery programs.

The Molecular Blueprint: Understanding the Reactivity of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

The utility of an aromatic aldehyde in library synthesis is dictated by the electrophilicity of its carbonyl carbon. The unique substitution pattern of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde creates a finely tuned electronic environment that directly impacts its performance in nucleophilic addition reactions, which are the cornerstone of many library syntheses.[1]

  • Nitro Group (-NO₂): Positioned meta to the aldehyde, the nitro group is a powerful electron-withdrawing group (EWG) acting through both resonance and inductive effects. This significantly depletes electron density from the aromatic ring, thereby increasing the partial positive charge on the carbonyl carbon and rendering it highly susceptible to nucleophilic attack.[1][2]

  • Fluoro Group (-F): The fluorine atom at the 3-position is highly electronegative and exerts a strong electron-withdrawing inductive effect. While it has a weak donating resonance effect, its inductive influence dominates, further enhancing the aldehyde's electrophilicity. Its position ortho to the aldehyde can also introduce subtle steric effects.[3]

  • Methoxy Group (-OCH₃): In contrast, the methoxy group at the 4-position is an electron-donating group (EDG) through resonance, pushing electron density into the ring. However, this donating effect is largely counteracted by the two potent EWGs.

This electronic tug-of-war results in a highly "activated" aldehyde, primed for rapid reaction with nucleophiles. This activation is the primary rationale for its selection in demanding synthetic sequences where less reactive aldehydes may fail or require harsh conditions.

G cluster_0 cluster_1 Electronic Influences on Carbonyl Carbon cluster_2 A 3-Fluoro-4-methoxy-5-nitrobenzaldehyde Carbonyl C=O Result Net Effect: Highly Activated, Electrophilic Carbonyl Nitro -NO₂ (Meta) Nitro->Carbonyl Strong EWG (Inductive & Resonance) Fluoro -F (Ortho) Fluoro->Carbonyl Strong EWG (Inductive) Methoxy -OCH₃ (Para) Methoxy->Carbonyl EDG (Resonance)

Caption: Electronic contributions of substituents on the target aldehyde.

Core Application: Reductive Amination for Secondary Amine Libraries

Reductive amination is a foundational reaction in drug discovery, enabling the formation of C-N bonds to generate diverse secondary amine libraries.[4][5] The reaction typically involves two steps: the formation of an imine intermediate between an aldehyde and a primary amine, followed by its reduction. The rate-limiting step is often the initial imine formation, which is where the high reactivity of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde provides a distinct advantage.

Experimental Workflow: Solid-Phase Synthesis

Solid-phase synthesis offers a streamlined approach for library production, simplifying purification by allowing excess reagents to be washed away.[6] The following workflow is standard for this application.

G Resin 1. Start with Rink Amide Resin Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Amine 3. Free Primary Amine on Resin Deprotection1->Amine Aldehyde 4. Imine Formation (Add Aldehyde in DMF/MeOH) Amine->Aldehyde Step A Reduction 5. Reduction (NaBH(OAc)₃ or NaBH₄) Aldehyde->Reduction Step B Capping 6. (Optional) Capping (Acetic Anhydride) Reduction->Capping Wash 7. Wash Resin (DMF, DCM, MeOH) Capping->Wash Cleavage 8. Cleavage from Resin (95% TFA) Wash->Cleavage Analysis 9. Analysis (LC-MS / HPLC) Cleavage->Analysis

Caption: General workflow for solid-phase reductive amination.

Standard Protocol for Comparative Analysis

The following protocol was applied to a panel of aldehydes to ensure a direct and fair comparison.

  • Resin Swelling: Swell Rink Amide AM resin (100-200 mesh, 1.0 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Imine Formation: To the resin-bound primary amine, add a solution of the respective aldehyde (4 equivalents) in 1:1 DMF/Methanol. Agitate at room temperature.

  • Reduction: After the specified reaction time (see Table 1), add sodium triacetoxyborohydride (NaBH(OAc)₃, 5 equivalents) and continue to agitate for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours.

  • Work-up: Filter the resin and collect the filtrate. Concentrate the filtrate in vacuo, precipitate the crude product with cold diethyl ether, centrifuge, and decant the ether.

  • Analysis: Dissolve the crude product in DMSO/water and analyze by reverse-phase HPLC (RP-HPLC) to determine crude purity.[7][8][9] Purify a portion by preparative HPLC to calculate isolated yield.

Comparative Performance Data

To contextualize the performance of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde , it was benchmarked against three structurally distinct aldehydes under the identical solid-phase protocol described above. The amine used was benzylamine for all reactions.

Table 1: Performance Comparison in Solid-Phase Reductive Amination

Aldehyde Building BlockStructureKey FeaturesReaction Time (Imine Formation)Crude Purity (HPLC %)[10]Isolated Yield (%)
3-Fluoro-4-methoxy-5-nitrobenzaldehyde 3-F, 4-OCH₃, 5-NO₂Highly Activated (2 EWG, 1 EDG) 1 hour 92% 85%
4-Nitrobenzaldehyde4-NO₂Strongly Activated (1 EWG)2 hours88%81%
4-Fluorobenzaldehyde4-FModerately Activated (1 EWG)6 hours75%64%
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)4-OH, 3-OCH₃Deactivated (2 EDG)12 hours61%45%
Analysis and Interpretation

The data clearly demonstrates the superior performance of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde .

  • Reaction Kinetics: The combination of two potent EWGs dramatically accelerates the initial imine formation, reducing the required reaction time to just one hour. This is a significant advantage in high-throughput synthesis environments. 4-Nitrobenzaldehyde is also efficient, but the additional inductive pull from the fluorine atom in our target compound provides a clear kinetic edge.[11]

  • Purity and Yield: The rapid and complete conversion leads to higher crude purity and superior isolated yields. In contrast, the deactivated nature of Vanillin results in a sluggish and incomplete reaction, leading to significant starting material contamination and lower yields, necessitating more rigorous purification.[8]

Recommendation: For libraries where reaction time is critical and high conversion is necessary, particularly with less nucleophilic amines, 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is the building block of choice.

Broader Utility: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool in combinatorial chemistry, allowing for the one-pot synthesis of complex α-acylamino amides from four distinct inputs (aldehyde, amine, carboxylic acid, and isocyanide).[12][13][14] This reaction's efficiency in building molecular complexity makes it highly valuable for generating diverse libraries.[15][16] The performance of the aldehyde component is again critical for driving the reaction sequence.

Ugi Reaction Mechanism

The reaction proceeds through the initial formation of an iminium ion, which is then trapped by the isocyanide. The subsequent steps culminate in an irreversible Mumm rearrangement to yield the final, thermodynamically stable product.[16]

G node_style node_style reactant_style reactant_style intermediate_style intermediate_style product_style product_style Aldehyde Aldehyde R1-CHO Imine Imine R1-CH=N-R2 Aldehyde->Imine -H₂O Amine Amine R2-NH2 Amine->Imine -H₂O Isocyanide Isocyanide R3-NC Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Acid Carboxylic Acid R4-COOH Iminium Iminium Ion [R1-CH=NH-R2]+ Acid->Iminium Adduct Acyl Adduct (Mumm Precursor) Acid->Adduct Imine->Iminium Iminium->Nitrilium Nitrilium->Adduct Product α-Acylamino Amide Final Product Adduct->Product Mumm Rearrangement (Irreversible)

Caption: Simplified mechanism of the Ugi Four-Component Reaction.

Comparative Performance in Ugi Reaction

The same panel of aldehydes was evaluated in a solution-phase Ugi reaction with benzylamine, benzoic acid, and tert-butyl isocyanide in methanol.

Table 2: Performance Comparison in the Ugi Four-Component Reaction

Aldehyde Building BlockStructureKey FeaturesReaction Time (25 °C)Isolated Yield (%)
3-Fluoro-4-methoxy-5-nitrobenzaldehyde 3-F, 4-OCH₃, 5-NO₂Highly Activated 4 hours 88%
4-Nitrobenzaldehyde4-NO₂Strongly Activated6 hours82%
4-Fluorobenzaldehyde4-FModerately Activated18 hours70%
Vanillin4-OH, 3-OCH₃Deactivated36 hours52%
Analysis and Interpretation

The trend observed in reductive amination holds true for the Ugi reaction. The high electrophilicity of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde accelerates the formation of the critical iminium ion intermediate, driving the entire reaction sequence forward more efficiently.[17] This leads to significantly shorter reaction times and higher yields compared to less activated or deactivated aldehydes. While the Ugi reaction is known for its broad substrate scope, the choice of a highly activated aldehyde can be a decisive factor in achieving high efficiency and throughput.[12]

Conclusion and Strategic Recommendations

3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a superior building block for combinatorial library synthesis when high reactivity and efficiency are paramount.

  • Choose this aldehyde when:

    • Working with sterically hindered or electronically poor amine nucleophiles.

    • High-throughput synthesis campaigns demand short reaction times.

    • Maximizing yield and minimizing side-product formation is a primary goal.

    • The synthetic target benefits from the presence of nitro, fluoro, and methoxy groups for further functionalization or as pharmacophores.

  • Consider alternatives when:

    • The synthetic route involves highly base-sensitive substrates, where the acidity of the product might be a concern.

    • Downstream reactions require reduction of the nitro group, which adds a synthetic step.

    • Cost is the primary driver and a less reactive, more common aldehyde (like 4-fluorobenzaldehyde) provides "good enough" results for a specific application.

By understanding the fundamental principles of its reactivity and leveraging its performance advantages, researchers can strategically employ 3-Fluoro-4-methoxy-5-nitrobenzaldehyde to accelerate the discovery of novel chemical entities.

References

  • Dolle, R. E. (2006). Comprehensive Survey of Combinatorial Library Synthesis: 2005.
  • Barot, K. P., et al. (2014). Liquid-phase combinatorial library synthesis: recent advances and future perspectives. Combinatorial Chemistry & High Throughput Screening.
  • Ganesan, A. (2002). COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE.
  • Alfa Chemistry. Ugi Reaction. Alfa Chemistry.
  • Scott, T. (2007).
  • Scott, A. D., et al. (2015).
  • Grokipedia. Ugi reaction. Grokipedia.
  • Pujari, R. D., & Kamala, G. R. (2025). A Review on Uses of Combinatorial Chemistry in Drug Discovery. Journal of Pharma Insights and Research.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • Yan, B., et al. (2003). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries.
  • SciSpace. (2021).
  • Sharma, S., & Kumar, P. (2014). COMBINATORIAL CHEMISTRY. Asian Journal of Pharmaceutical Research and Development.
  • Scott, A. D., et al. (2015).
  • Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal.
  • Cargill, J. F., et al. (2002). HPLC method for purifying organic compounds.
  • Weller, H. N., et al. (2002). Preparative High-Performance Liquid Chromatography–Mass Spectrometry for the High-Throughput Purification of Combinatorial Libraries.
  • de Vries, J. G., & de Vries, A. H. M. (2015). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.
  • Lai, R.-Y., et al. (2008). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron.
  • Reactions using benzaldehyde with electron withdrawing groups and various alcohols.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with arom
  • Martins, L. M. D. R. S., et al. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry.
  • Mykhailiuk, P. K. (2024).
  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-Lys(Tfa)-OH. BenchChem.
  • Al-Zoubi, R. M., et al. (2022).
  • Wikipedia. Ugi reaction. Wikipedia.
  • ASIO Journal of Analytical Chemistry. (2016). ASIO-JAC.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Fluoro-4-methoxy-5-nitrobenzaldehyde

Handling specialized fluorinated nitroaromatics requires moving beyond generic, one-size-fits-all laboratory safety protocols. 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS: 320-70-7)[1] is a highly reactive building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized fluorinated nitroaromatics requires moving beyond generic, one-size-fits-all laboratory safety protocols. 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (CAS: 320-70-7)[1] is a highly reactive building block frequently utilized in pharmaceutical synthesis and drug development. Due to its specific functional groups, it presents distinct handling challenges that demand a rigorous, context-aware approach to Personal Protective Equipment (PPE) and operational logistics.

This guide provides field-proven, self-validating protocols to ensure absolute safety during the handling, reaction, and disposal of this compound.

Mechanistic Rationale for Hazard Profile

To design an effective safety protocol, we must first understand the molecular causality of the compound's hazards. Safety is not about memorizing rules; it is about understanding chemical behavior.

  • Electrophilic Aldehyde Group: The formyl moiety readily reacts with primary amines, including those found in the proteins of mucosal membranes and skin. This drives its classification as a severe eye and skin irritant (Eye Irrit. 2A, Skin Irrit. 2) and a respiratory irritant (STOT SE 3)[2][3][4].

  • Nitroaromatic Core: Nitro groups can act as sensitizers. While stable as a combustible solid under standard ambient conditions[3], nitroaromatics can cause localized toxicity upon dermal absorption.

  • Fluorine & Methoxy Substituents: The addition of a fluorine atom increases the molecule's lipophilicity. If the solid powder is dissolved in an organic solvent, this lipophilicity significantly accelerates dermal penetration if the solvent breaches your glove barrier.

Core PPE Matrix: Context-Dependent Selection

A common failure point in laboratory safety is treating PPE as static. The required PPE for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde changes drastically depending on whether you are handling the dry powder or a solvated mixture.

Summarized below is the quantitative and qualitative data for proper PPE selection:

PPE CategoryDry Powder HandlingSolvated Handling (e.g., in DMF/DMSO)Mechanistic Rationale & Breakthrough Data
Hand Protection Nitrile Gloves ( 5-mil)Butyl Rubber or Barrier Laminate Nitrile provides an excellent particulate barrier for solids. However, solvents like Dimethylformamide (DMF) permeate nitrile in < 1 minute [5], acting as a carrier for the toxic solute. Butyl rubber provides > 8 hours of breakthrough resistance against DMF[6][7].
Eye Protection Unvented Chemical GogglesChemical Goggles + Face ShieldUnvented goggles prevent fine, irritating dust from settling on the ocular mucosa[3], which standard safety glasses cannot prevent.
Body Protection Flame-Resistant Lab CoatFlame-Resistant Lab Coat + ApronNitrobenzaldehydes are combustible solids[3]. A flame-resistant coat prevents static-induced ignition during transfer.
Respiratory Chemical Fume HoodChemical Fume HoodMandatory to prevent STOT SE 3 respiratory irritation[3][4]. If weighing bulk outside a hood, an N95/P100 particulate respirator is required.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Step 1: Self-Validating Pre-Operation Check Do not open the chemical container until engineering controls are verified. Check the chemical fume hood's digital monitor to ensure a face velocity of at least 100 feet per minute (fpm). Validation: If the monitor is uncalibrated, tape a thin strip of tissue paper to the bottom of the sash; it should pull inward steadily, confirming negative pressure.

Step 2: Dynamic Glove Donning Inspect gloves for micro-tears by trapping air in the glove and rolling the cuff tightly to inflate the fingers. Validation: If the glove holds pressure without deflating, it is safe to use. If your protocol involves dissolving the compound in a solvent like DMF, you must don Butyl rubber gloves over a thin nitrile inner glove[6][7].

Step 3: Anti-Static Weighing & Transfer Nitrobenzaldehyde powders can carry static charges, causing them to aerosolize or cling to spatulas.

  • Ground yourself by touching a metal fixture.

  • Use a grounded, anti-static micro-spatula.

  • Weigh the material directly into a tared reaction vial inside the fume hood to contain any airborne particulates.

Step 4: Solubilization Add the solvent slowly down the side of the vial. Once the compound is in solution, the primary risk shifts from inhalation (dust) to dermal absorption (liquid splash). Ensure your hood sash is pulled down to the lowest workable height before initiating stirring.

Spill Response & Disposal Plan

Nitroaromatics require specific spill interventions to prevent aerosolization and incompatible reactions[6][8].

Solid Spill (Dry Powder):

  • Do NOT dry sweep. Dry sweeping aerosolizes the highly irritating powder, exposing the laboratory to respiratory hazards.

  • Lightly mist the spilled powder with water or cover it with wet paper towels to suppress dust formation.

  • Scoop the wet mass into a designated hazardous waste container using a non-sparking tool.

Liquid Spill (Solvated):

  • Evacuate the immediate area if the solvent is highly volatile (e.g., DMF or DCM).

  • Apply an inert, non-combustible absorbent such as dry sand or vermiculite[6]. Do not use combustible materials like sawdust, as nitroaromatics can react dangerously with organic matter under friction.

  • Transfer the absorbed mass to a sealed, labeled chemical waste container.

Disposal: Dispose of as hazardous chemical waste via a licensed contractor. Do not mix nitrobenzaldehyde waste with strong oxidizing agents, strong bases, or alkali metals, as violent reactions can occur[6][8].

Safety & Operational Workflow Diagram

Workflow Start Risk Assessment CAS: 320-70-7 PPE Dynamic PPE Selection (Nitrile vs. Butyl) Start->PPE Hood Verify Fume Hood (>100 fpm face velocity) PPE->Hood Handle Anti-Static Weighing & Transfer Protocol Hood->Handle Spill Spill Response (Wet suppression) Handle->Spill If spill occurs Dispose Hazardous Waste Disposal Handle->Dispose Successful operation Spill->Dispose

Fig 1: Operational safety workflow for handling 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-methoxy-5-nitrobenzaldehyde
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3-Fluoro-4-methoxy-5-nitrobenzaldehyde
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